molecular formula C7H5N3O2 B113395 3-Amino-4-nitrobenzonitrile CAS No. 99512-10-4

3-Amino-4-nitrobenzonitrile

Cat. No.: B113395
CAS No.: 99512-10-4
M. Wt: 163.13 g/mol
InChI Key: VKQPDHKSUIHUDF-UHFFFAOYSA-N
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Description

3-Amino-4-nitrobenzonitrile is a versatile chemical intermediate prized in research and development for constructing complex molecules. Its distinct structure, featuring adjacent amino and nitro electron-donating and withdrawing groups on a benzonitrile scaffold, makes it a valuable precursor in organic synthesis. This compound is primarily used as a key building block in the development of pharmaceutical intermediates, particularly for creating heterocyclic compounds investigated as potential therapeutics, including antibacterials and anti-tumor agents . In applied chemistry, it serves as a core structure in the synthesis of dyes and pigments, where its functional groups are utilized to form azo and anthraquinone structures that provide durable color . Its applications also extend to the agrochemical field, where it is employed in the formulation of herbicides and pesticides . Furthermore, benzonitrile derivatives are of significant interest in material science, with research exploring their use in developing specialty polymers, resins, and in corrosion inhibition studies for industrial applications . This product is intended for research purposes and is not for human or veterinary use.

Properties

IUPAC Name

3-amino-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQPDHKSUIHUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467476
Record name 3-Amino-4-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99512-10-4
Record name 3-Amino-4-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99512-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-4-nitrobenzonitrile, a key chemical intermediate in the fields of pharmaceutical development and organic synthesis. This document collates available data on its chemical and physical properties, safety information, and its role as a versatile building block. While a specific, detailed experimental protocol for its synthesis is not widely available in public literature, a plausible synthetic route is proposed based on established chemical principles.

Core Compound Information

This compound, with the confirmed CAS number 99512-10-4 , is a substituted benzonitrile that serves as a valuable starting material for the synthesis of more complex molecules.[1][2][3][4][5][6] Its structure, featuring an amino, a nitro, and a nitrile group, offers multiple reaction sites for chemical modification.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 99512-10-4[1][2][3][4][5][6]
Molecular Formula C₇H₅N₃O₂[1][2][3]
Molecular Weight 163.13 g/mol [1][7]
Appearance Pale yellow to light brown crystalline powder[8]
Melting Point 174 - 178 °C[7]
Solubility Slightly soluble in water; Soluble in ethanol and dimethyl sulfoxide (DMSO).[8]
Density ~1.45 - 1.50 g/cm³[8]
Purity Typically ≥ 95-98%[2][3]
InChI Key VKQPDHKSUIHUDF-UHFFFAOYSA-N[1][3]
Canonical SMILES C1=CC(=C(C=C1C#N)N)--INVALID-LINK--[O-][1]

Synthesis Overview

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations and analogous syntheses, such as that of its isomer, 4-amino-3-nitrobenzonitrile.[9] The proposed pathway involves the nitration of a protected 3-aminobenzonitrile derivative, followed by deprotection.

Proposed Synthetic Pathway

A potential method for the synthesis of this compound could involve the following conceptual steps:

  • Protection of the Amino Group: The amino group of 3-aminobenzonitrile is first protected to prevent unwanted side reactions during nitration. A common protecting group for anilines is the acetyl group.

  • Nitration: The protected compound is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The directing effects of the acetylamino and cyano groups would need to be carefully considered to achieve the desired regioselectivity.

  • Deprotection: The protecting group is subsequently removed to yield the final product, this compound.

Disclaimer: The following experimental protocol is a generalized and theoretical procedure based on the synthesis of a related isomer.[9] It has not been experimentally validated for this compound and would require significant optimization and safety assessment by qualified personnel in a laboratory setting.

Theoretical Experimental Protocol

Step 1: Acetylation of 3-Aminobenzonitrile

  • Dissolve 3-aminobenzonitrile in a suitable solvent such as acetic acid.

  • Add acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture under reflux for a specified period.

  • Cool the mixture and pour it into ice water to precipitate the product, 3-acetamidobenzonitrile.

  • Filter, wash with water, and dry the solid product.

Step 2: Nitration of 3-Acetamidobenzonitrile

  • Cool a mixture of concentrated sulfuric acid to 0-5 °C.

  • Slowly add 3-acetamidobenzonitrile to the cold sulfuric acid with stirring.

  • Add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a set time.

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis of the Amide

  • Suspend the crude nitrated product in an aqueous acidic solution (e.g., dilute hydrochloric acid).

  • Heat the mixture under reflux until the hydrolysis is complete (as monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the free amine.

  • Filter the solid, wash with water, and dry to obtain this compound.

  • The final product may require purification by recrystallization from a suitable solvent.

Applications in Drug Discovery and Organic Synthesis

This compound is recognized as a valuable building block for the synthesis of pharmaceutical intermediates and other complex organic molecules.[2][10] The presence of three distinct functional groups—amino, nitro, and nitrile—provides multiple avenues for synthetic diversification, allowing for the construction of a wide range of molecular scaffolds.

The amino group can be readily acylated, alkylated, or converted to a diazonium salt for further transformations. The nitro group can be reduced to an amino group, enabling the synthesis of diaminobenzonitrile derivatives, or can act as an electron-withdrawing group to influence the reactivity of the aromatic ring. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This versatility makes this compound a key starting material in the development of novel therapeutic agents.[11]

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the role of this compound as a versatile synthetic intermediate.

G cluster_synthesis Proposed Synthetic Workflow for this compound start 3-Aminobenzonitrile step1 Protection (e.g., Acetylation) start->step1 intermediate1 Protected 3-Aminobenzonitrile (e.g., 3-Acetamidobenzonitrile) step1->intermediate1 step2 Nitration (HNO₃/H₂SO₄) intermediate1->step2 intermediate2 Protected this compound step2->intermediate2 step3 Deprotection (e.g., Acid Hydrolysis) intermediate2->step3 end This compound step3->end

Caption: Proposed synthetic workflow for this compound.

G cluster_building_block This compound as a Versatile Building Block cluster_amino Amino Group Reactions cluster_nitro Nitro Group Reactions cluster_nitrile Nitrile Group Reactions cluster_products Resulting Scaffolds start This compound alkylation Alkylation start->alkylation acylation Acylation start->acylation diazotization Diazotization start->diazotization reduction Reduction to Amine start->reduction hydrolysis Hydrolysis to Carboxylic Acid start->hydrolysis reduction_cn Reduction to Amine start->reduction_cn scaffold1 Heterocycles acylation->scaffold1 scaffold2 Substituted Anilines diazotization->scaffold2 scaffold3 Diaminobenzonitriles reduction->scaffold3 scaffold4 Benzamides hydrolysis->scaffold4

Caption: Role as a versatile synthetic intermediate.

Safety Information

This compound is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation.[8] It is stable under recommended storage conditions but should be kept away from strong oxidizing and reducing agents, strong acids, and strong bases.[8] Combustion may produce toxic gases, including nitrogen oxides, cyanide, and carbon oxides.[8]

Handling Recommendations:

  • Use in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is recommended), safety goggles or a face shield, and a lab coat.[8]

  • Avoid breathing dust. If dust concentrations are high, a suitable dust respirator should be used.[8]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from sources of ignition, incompatible materials, and direct sunlight.[8]

This guide is intended for informational purposes for qualified research professionals. All laboratory work should be conducted with appropriate safety precautions and after a thorough risk assessment.

References

An In-depth Technical Guide to 3-Amino-4-nitrobenzonitrile: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-nitrobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a nitrile, an amino, and a nitro group on a benzene ring makes it a versatile building block for the synthesis of a variety of heterocyclic compounds, particularly those with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel pharmaceuticals. Detailed experimental protocols and data are presented to facilitate its use in a research and development setting.

Chemical Structure and Identification

This compound is a simple yet highly functionalized benzene derivative. The molecule consists of a central benzene ring substituted with an amino group at position 3, a nitro group at position 4, and a nitrile group at position 1. This substitution pattern leads to a specific electronic and steric arrangement that dictates its chemical reactivity and potential for forming complex molecular architectures.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name This compound[1]
Synonyms 3-Amino-4-nitrobenzenecarbonitrile
CAS Number 99512-10-4[1]
Molecular Formula C₇H₅N₃O₂[1]
Molecular Weight 163.13 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1C#N)N)--INVALID-LINK--[O-][1]
InChI Key VKQPDHKSUIHUDF-UHFFFAOYSA-N[1]

Note on CAS Numbers: While 99512-10-4 is the most consistently cited CAS number for this compound, other CAS numbers such as 3167-52-2 have also been associated with this compound in some commercial and safety literature. Researchers should verify the CAS number with their specific source.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Yellowish solid (usually a powder)
Melting Point 174 - 178 °C
Boiling Point Decomposes before boiling
Solubility Low solubility in water; Soluble in polar organic solvents like DMSO and DMF
pKa Not available
LogP 0.9 (Predicted)[1]
Density Not available

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves the nitration of 3-aminobenzonitrile. The amino group in the starting material is an ortho-, para-director; however, under strongly acidic conditions used for nitration, the amino group is protonated to form an ammonium ion, which is a meta-director. This directing effect, combined with the steric hindrance, can lead to the desired 3-amino-4-nitro substitution pattern, although a mixture of isomers is possible.

Proposed Synthesis Workflow

G cluster_synthesis Proposed Synthesis of this compound start 3-Aminobenzonitrile reagents HNO₃ / H₂SO₄ start->reagents Nitration product This compound reagents->product purification Purification (Crystallization/Chromatography) product->purification

Caption: Proposed synthesis of this compound via nitration.

Detailed Experimental Protocol (Hypothetical)

This is a generalized, hypothetical protocol based on standard nitration procedures for aromatic amines. It should be optimized and performed with caution by qualified personnel.

Materials:

  • 3-Aminobenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 3-aminobenzonitrile to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 3-aminobenzonitrile in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectral Properties (Predicted)

Table 3: Predicted Spectral Data for this compound

Technique Predicted Key Signals/Bands
¹H NMR (in DMSO-d₆)δ 8.2-8.4 (d, 1H, Ar-H ortho to NO₂), 7.5-7.7 (dd, 1H, Ar-H), 7.0-7.2 (d, 1H, Ar-H), 6.0-6.5 (br s, 2H, -NH₂)
¹³C NMR (in DMSO-d₆)δ 150-155 (C-NH₂), 140-145 (C-NO₂), 130-135 (Ar-CH), 120-125 (Ar-CH), 118-122 (C-CN), 115-120 (Ar-CH), 110-115 (CN)
IR (KBr) ν 3400-3300 cm⁻¹ (N-H stretch), 2220-2230 cm⁻¹ (C≡N stretch), 1520-1540 cm⁻¹ (asymmetric NO₂ stretch), 1340-1360 cm⁻¹ (symmetric NO₂ stretch), 1600-1450 cm⁻¹ (aromatic C=C stretch)
Mass Spectrometry (EI) m/z 163 (M⁺), 133 ([M-NO]⁺), 117 ([M-NO₂]⁺), 90

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its three functional groups. The amino group is a nucleophile and can undergo acylation, alkylation, and diazotization reactions. The nitro group can be reduced to an amino group, providing a route to 1,2,4-triaminobenzene derivatives. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

This trifunctional nature makes this compound a valuable scaffold in medicinal chemistry. It is a key starting material for the synthesis of various heterocyclic compounds, including benzimidazoles, which are prevalent in many biologically active molecules.

Synthesis of Substituted Benzimidazoles

A common application of ortho-nitroanilines is in the synthesis of benzimidazoles. The process typically involves the reduction of the nitro group to an amine, followed by condensation with a carboxylic acid or its derivative.

G cluster_benzimidazole Synthesis of Substituted Benzimidazoles start This compound reduction Reduction (e.g., H₂, Pd/C) start->reduction intermediate 3,4-Diaminobenzonitrile reduction->intermediate condensation Condensation (with R-COOH) intermediate->condensation product 2-Substituted-5-cyanobenzimidazole condensation->product

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-4-nitrobenzonitrile, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document presents a proposed synthetic pathway based on established chemical principles, alongside predicted characterization data. All quantitative information is summarized in structured tables for clarity, and detailed methodologies for the proposed experiments are provided.

Introduction

This compound is an aromatic compound containing amino, nitro, and cyano functional groups. This unique combination of electron-donating and electron-withdrawing groups makes it an interesting candidate for further chemical modifications and a potential intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. Its structural isomers, such as 4-amino-3-nitrobenzonitrile, are known to be precursors in the synthesis of various biologically active molecules. This guide aims to provide a foundational understanding of the synthesis and key characteristics of the 3-amino-4-nitro isomer.

Proposed Synthesis

A plausible and efficient route for the synthesis of this compound is the direct nitration of 3-aminobenzonitrile. The reaction is expected to yield a mixture of isomers due to the directing effects of the amino and cyano groups. The amino group is an activating, ortho-, para-director, while the cyano group is a deactivating, meta-director. Therefore, the primary products anticipated are this compound and 3-amino-6-nitrobenzonitrile. Separation of these isomers can be achieved using chromatographic techniques.

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Reaction cluster_1 Purification 3-Aminobenzonitrile 3-Aminobenzonitrile Reaction_Vessel Nitration Reaction 3-Aminobenzonitrile->Reaction_Vessel Nitrating Mixture Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture->Reaction_Vessel Product_Mixture Mixture of Isomers (this compound & 3-Amino-6-nitrobenzonitrile) Reaction_Vessel->Product_Mixture Column_Chromatography Column Chromatography Product_Mixture->Column_Chromatography Isolated_Product This compound Column_Chromatography->Isolated_Product

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Nitration of 3-Aminobenzonitrile

Materials and Reagents:

ReagentMolar Mass ( g/mol )Concentration
3-Aminobenzonitrile118.14-
Fuming Nitric Acid63.0190%
Concentrated Sulfuric Acid98.0898%
Dichloromethane84.93-
Ethyl Acetate88.11-
Hexane86.18-
Sodium Bicarbonate84.01Saturated Solution
Anhydrous Magnesium Sulfate120.37-

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminobenzonitrile (1 eq.) in concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product mixture.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the isomers.

Characterization

Physical and Chemical Properties
PropertyValue
Molecular Formula C₇H₅N₃O₂[1][2]
Molecular Weight 163.13 g/mol [1]
Appearance Predicted to be a yellow to orange solid
Melting Point Not available
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, with low solubility in water.
CAS Number 99512-10-4[1][2]
Spectroscopic Data (Predicted)

3.2.1. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show three aromatic protons and a broad singlet for the amino protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.0d~2.0
H-5~7.8d~8.5
H-6~7.6dd~8.5, 2.0
-NH₂~6.0-7.0br s-

3.2.2. ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show seven distinct carbon signals.

CarbonPredicted Chemical Shift (δ, ppm)
C-CN~118
C-NH₂~150
C-NO₂~140
C-1~110
C-2~125
C-5~120
C-6~135

3.2.3. IR Spectroscopy

The key characteristic infrared absorption bands are predicted as follows:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3300-3500Medium, Doublet
C≡N Stretch (Nitrile)2220-2240Strong, Sharp
N-O Asymmetric Stretch (Nitro)1500-1550Strong
N-O Symmetric Stretch (Nitro)1330-1370Strong
C=C Stretch (Aromatic)1450-1600Medium

3.2.4. Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

FeaturePredicted Value
Molecular Ion (M⁺) m/z 163
Key Fragment Ions m/z 133 ([M-NO]⁺), m/z 117 ([M-NO₂]⁺), m/z 90 ([M-NO₂-HCN]⁺)

Characterization Workflow

Characterization_Workflow Characterization Workflow for this compound cluster_spectroscopy Spectroscopic Analysis cluster_properties Physical Properties Purified_Product Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Melting_Point Melting Point Determination Purified_Product->Melting_Point Solubility Solubility Testing Purified_Product->Solubility Structural_Confirmation Structural Confirmation and Purity Assessment NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation Melting_Point->Structural_Confirmation Solubility->Structural_Confirmation

References

Spectroscopic Profile of 3-Amino-4-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-4-nitrobenzonitrile, a key chemical intermediate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a detailed analysis based on predicted data and experimental values from structurally analogous compounds, namely 4-nitroaniline and 3-aminobenzonitrile. This approach allows for a robust estimation of the expected spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~8.2d1HH-5Expected to be downfield due to the deshielding effect of the adjacent nitro group.
~7.6dd1HH-6Coupled to both H-2 and H-5.
~7.0d1HH-2Expected to be the most upfield aromatic proton.
~6.2br s2H-NH₂Broad singlet, chemical shift can vary with solvent and concentration.

Disclaimer: Predicted data is based on the analysis of substituent effects and data from analogous compounds like 4-nitroaniline and 3-aminobenzonitrile.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignmentNotes
~150C-4Carbon attached to the nitro group, significantly deshielded.
~140C-3Carbon attached to the amino group.
~135C-5
~125C-1Carbon attached to the cyano group.
~120C-6
~118-C≡NCharacteristic chemical shift for a nitrile carbon.
~115C-2

Disclaimer: Predicted data is based on the analysis of substituent effects and data from analogous compounds such as 4-nitroaniline and 3-aminobenzonitrile.

Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium-StrongN-H stretching (asymmetric and symmetric)
2230-2210Strong, SharpC≡N stretching
1630-1580Medium-StrongN-H bending and C=C aromatic stretching
1550-1490StrongAsymmetric NO₂ stretching
1350-1300StrongSymmetric NO₂ stretching
1300-1000Medium-WeakC-N stretching and C-H in-plane bending
900-650Medium-StrongC-H out-of-plane bending

Disclaimer: Predicted data is based on characteristic group frequencies and data from analogous compounds.

Table 4: Predicted UV-Vis Spectral Data
λmax (nm)Molar Absorptivity (ε)SolventAssignment
~240-Ethanol/Methanolπ → π* transition
~380-Ethanol/Methanoln → π* transition / Intramolecular Charge Transfer

Disclaimer: Predicted data is based on the analysis of chromophores present in the molecule and data from analogous compounds such as 4-nitroaniline, which exhibits a significant absorption band around 380 nm.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

    • The solution should be clear and free of any particulate matter.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64, depending on sample concentration.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: 0-12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Number of Scans: ≥1024, due to the low natural abundance of ¹³C.

      • Relaxation Delay: 2 seconds.

      • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply firm and even pressure to the sample using the pressure arm of the ATR accessory to ensure good contact with the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

    • From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading in the range of 0.1 to 1.0.

    • Use a quartz cuvette with a 1 cm path length for all measurements.

  • Data Acquisition:

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Record a baseline spectrum with the pure solvent.

    • Measure the absorbance of the sample solution over a wavelength range of approximately 200-800 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound (Solid) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Absorption Bands IR->IR_Data UV_Vis_Data λmax, Molar Absorptivity UV_Vis->UV_Vis_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure UV_Vis_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Crystal structure analysis of 3-Amino-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Analysis of a Related Structure: 3-Nitrobenzonitrile

Extensive searches for the crystal structure of 3-Amino-4-nitrobenzonitrile did not yield any publicly available experimental crystallographic data. This suggests that the single-crystal X-ray diffraction analysis for this specific compound may not have been reported in scientific literature or deposited in crystallographic databases.

However, a detailed crystal structure analysis for the closely related compound, 3-Nitrobenzonitrile , is available. This guide will provide an in-depth technical overview of the crystal structure of 3-Nitrobenzonitrile as a proxy, following the requested format. This information can offer valuable insights into the crystallographic characteristics of similarly substituted benzonitrile derivatives.

Crystal Structure Analysis of 3-Nitrobenzonitrile

This technical guide details the synthesis, experimental procedures, and crystallographic data for 3-Nitrobenzonitrile. The structure was determined by low-temperature single-crystal X-ray diffraction.[1][2][3]

Data Presentation

The crystallographic data and structure refinement details for 3-Nitrobenzonitrile are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

ParameterValue
Chemical FormulaC₇H₄N₂O₂
Formula Weight148.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)3.73339(4)
b (Å)6.97307(5)
c (Å)12.87327(9)
α (°)90
β (°)97.1579(8)
γ (°)90
Volume (ų)332.534(5)
Z2
Temperature (K)100
Radiation (Å)Cu Kα (λ = 1.54184)
Density (calculated) (Mg/m³)1.479
F(000)152
Reflections collected10190
Independent reflections1360
R_int0.047
Final R indices [I > 2σ(I)]R1 = 0.031, wR2 = 0.069
R indices (all data)R1 = 0.032, wR2 = 0.070

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
N1-O11.2258(17)
N1-O21.2262(18)
C7-N21.141(2)
C3-N11.4697(19)
C1-C71.447(2)
C1-C21.3851(19)
C1-C61.397(2)

Table 3: Selected Bond Angles (°)

AngleDegrees (°)
O1-N1-O2123.7(1)
O1-N1-C3118.2(1)
O2-N1-C3118.1(1)
N2-C7-C1178.9(2)
C2-C1-C6118.5(1)
C2-C1-C7121.1(1)
C6-C1-C7120.4(1)
Experimental Protocols

Synthesis and Crystallization

The synthesis of 3-Nitrobenzonitrile was achieved through the decomposition of the corresponding diazonium salt in ethanol.[1] The precursor, 2-cyano-4-nitrobenzenediazonium tosylate, was synthesized by dissolving p-toluenesulfonic acid monohydrate and 2-amino-5-nitrobenzonitrile in ethyl acetate, followed by the dropwise addition of tert-butyl nitrite.[1] The resulting yellow precipitate was filtered, washed, and then dissolved in ethanol and stirred for three days at room temperature to yield 3-Nitrobenzonitrile as an off-white solid.[1]

Single crystals suitable for X-ray diffraction were grown by dissolving the solid in a concentrated ethanol solution and maintaining it at -20 °C.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was selected under a polarizing microscope and mounted.[1] Low-temperature single-crystal X-ray diffraction data were collected.[1][2][3] The crystal structure was solved and refined using standard crystallographic software.[1] The absolute structure was established from anomalous dispersion.[1][2][3]

Structural Description

The crystal structure of 3-Nitrobenzonitrile reveals a monoclinic system belonging to the Sohncke space group P2₁.[1][2][3] The asymmetric unit contains one molecule of 3-Nitrobenzonitrile.[2][4]

A notable feature of the molecular geometry is that the nitro group is not coplanar with the benzene ring.[1][2][4] It is slightly tilted, with the angle between the benzene ring and the NO₂ plane normals being 11.22(6)°.[1][2][4] This tilt is attributed to crystal packing forces.[2][4]

In the crystal packing, molecules form π-stacked columns along the shortest crystallographic axis, 'a'.[1][2][4] The interplanar distance between the aromatic rings in the stack is 3.3700(9) Å.[1][2][4]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structure Analysis A Starting Materials (p-toluenesulfonic acid, 2-amino-5-nitrobenzonitrile) B Diazonium Salt Formation (tert-butyl nitrite in ethyl acetate) A->B C Decomposition in Ethanol B->C D Isolation of 3-Nitrobenzonitrile C->D E Dissolution in Concentrated Ethanol D->E F Slow Evaporation at -20 °C E->F G Single Crystal Formation F->G H Single Crystal X-ray Diffraction G->H I Data Collection H->I J Structure Solution & Refinement I->J K Crystallographic Data Output J->K

Caption: Experimental workflow for the crystal structure analysis of 3-Nitrobenzonitrile.

intermolecular_interactions π-π Stacking Interaction cluster_stack Molecular Stack along 'a' axis M1 Molecule 1 (at y) M2 Molecule 2 (at y+1) M1->M2 Interplanar distance 3.3700(9) Å

Caption: Visualization of the π-π stacking in the crystal lattice of 3-Nitrobenzonitrile.

References

Physical and chemical properties of 3-Amino-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 3-Amino-4-nitrobenzonitrile (CAS No. 99512-10-4). This compound is a valuable intermediate in organic synthesis, particularly for the development of heterocyclic scaffolds in medicinal chemistry.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound featuring three key functional groups: an amino group (-NH₂), a nitro group (-NO₂), and a nitrile group (-C≡N). These groups confer specific reactivity, making it a versatile building block. The compound is typically a pale yellow to light brown crystalline powder.[1]

Identifiers and Descriptors

The following table summarizes the key identifiers for this compound.

IdentifierValueReference
CAS Number 99512-10-4[2][3][4]
Molecular Formula C₇H₅N₃O₂[3][5]
IUPAC Name This compound[5]
Synonyms Benzonitrile, 3-amino-4-nitro-[3][5]
InChI InChI=1S/C7H5N3O2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,9H2[3][5]
InChIKey VKQPDHKSUIHUDF-UHFFFAOYSA-N[5]
SMILES N#CC1=CC=C(--INVALID-LINK--[O-])C(N)=C1
Quantitative Physical and Chemical Properties

The quantitative properties of this compound are summarized below.

PropertyValueReference
Molecular Weight 163.13 g/mol [5]
Melting Point 177-180°C[1]
Density ~1.45-1.50 g/cm³[1]
XLogP3 0.9[5]
Topological Polar Surface Area 95.6 Ų[5]
Solubility Slightly soluble in water; soluble in ethanol and dimethyl sulfoxide (DMSO).[1]
Appearance Pale yellow to light brown crystalline powder.[1]

Experimental Protocols

Detailed methodologies for the synthesis and a key transformation of this compound are provided below.

Synthesis of this compound

A documented method for the synthesis of this compound involves a palladium-catalyzed cyanation of a substituted aniline.[4]

Reaction Scheme: 5-Chloro-2-nitroaniline → this compound

Materials and Reagents:

  • 5-Chloro-2-nitroaniline

  • Zinc Cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

Procedure:

  • Combine 5-Chloro-2-nitroaniline (6.90 g, 40 mmol), Zinc Cyanide (2.82 g, 24 mmol), and Tetrakis(triphenylphosphine)palladium(0) (2.31 g, 2 mmol) in a reaction flask.[4]

  • Add N,N-Dimethylformamide (40 mL) to the flask to dissolve and suspend the reagents.[4]

  • Heat the reaction mixture to 120°C under an inert atmosphere and maintain for 4 days.[4]

  • Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Partition the reaction mixture between ethyl acetate and water in a separatory funnel.[4]

  • Separate the organic layer, wash it with brine, and then dry it over anhydrous magnesium sulfate.[4]

  • Filter the mixture to remove the drying agent and concentrate the organic solvent under reduced pressure.[4]

  • Purify the resulting residue by flash column chromatography on silica gel, using a 4:1 hexane/ethyl acetate mixture as the eluent to yield the final product, this compound.[4]

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification SM1 5-Chloro-2-nitroaniline Mix 1. Mix Reagents in DMF SM2 Zn(CN)₂ SM3 Pd(PPh₃)₄ (Catalyst) SM4 DMF (Solvent) React 2. Heat at 120°C for 4 days Mix->React Combine Workup 3. Cool & Partition (Ethyl Acetate / Water) React->Workup Reaction complete Dry 4. Dry Organic Layer (MgSO₄) Workup->Dry Purify 5. Flash Column Chromatography (4:1 Hexane/EtOAc) Dry->Purify Crude product Product This compound Purify->Product Purified Product

Synthesis of this compound.
Key Transformation: Reduction to 3,4-Diaminobenzonitrile

A primary application of aminonitrobenzonitriles in drug discovery is the reduction of the nitro group to a second amino group. This creates an ortho-diamine, a crucial precursor for synthesizing various heterocyclic ring systems like benzimidazoles. The following is a general protocol for this transformation, based on the reduction of the isomer 4-amino-3-nitrobenzonitrile.[6]

Reaction Scheme: this compound → 3,4-Diaminobenzonitrile

Materials and Reagents:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Anhydrous Ethanol or Methanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite or diatomaceous earth

Procedure:

  • In a reaction flask, dissolve this compound (e.g., 20.0 g, 122.6 mmol) in anhydrous ethanol (250 mL).[6]

  • Carefully add the 10% Palladium on carbon catalyst (e.g., 1.0 g) to the stirring solution.[6]

  • Seal the reaction vessel and degas the mixture by applying a vacuum and backfilling with an inert gas (e.g., nitrogen) several times.

  • Introduce hydrogen gas to the reaction mixture (e.g., under 50 psi pressure or via a balloon) and stir vigorously at room temperature.[6]

  • Monitor the reaction for 5-18 hours until the starting material is consumed (confirm with TLC).[6]

  • Once complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the palladium catalyst.[6]

  • Concentrate the filtrate under reduced pressure to yield 3,4-diaminobenzonitrile, which can often be used in the next synthetic step without further purification.[6]

Spectroscopic Data

Applications in Drug Development

This compound is primarily a synthetic intermediate. Its value lies in its potential to be converted into 1,2-diamine structures (ortho-diamines), such as 3,4-diaminobenzonitrile.[6] These ortho-diamines are fundamental building blocks for a wide range of nitrogen-containing heterocycles that form the core of many pharmaceutical agents.

The workflow below illustrates the strategic importance of this compound. The resulting 3,4-diaminobenzonitrile can undergo cyclization reactions with various electrophiles (such as carboxylic acids, aldehydes, or their derivatives) to form fused heterocyclic systems, most notably benzimidazoles. Benzimidazole scaffolds are prevalent in drugs targeting a range of conditions, including viral infections, cancer, and gastric acid-related disorders.

G Role of this compound in Synthesis cluster_reagents Cyclization Reagents cluster_products High-Value Scaffolds Start This compound Intermediate 3,4-Diaminobenzonitrile (Ortho-Diamine Intermediate) Start->Intermediate Nitro Group Reduction (e.g., H₂ / Pd-C) P1 Benzimidazole Derivatives Intermediate->P1 Cyclization P2 Other Fused Heterocycles (e.g., Quinoxalines) Intermediate->P2 Cyclization R1 Carboxylic Acids (R-COOH) R1->P1 R2 Aldehydes (R-CHO) R2->P1 R3 Other Electrophiles R3->P2

Synthetic utility as a precursor to drug scaffolds.

Safety and Handling

This compound is classified as harmful and an irritant.[1] Users should exercise caution and use appropriate personal protective equipment (PPE).

  • Hazard Classification: Acute Toxicity (Oral, Dermal), Category 4; Skin Irritation, Category 2; Eye Damage, Category 2A.[1]

  • Precautionary Measures: Handle in a well-ventilated area or chemical fume hood.[2] Avoid breathing dust. Wear protective gloves, safety goggles, and a lab coat.[1]

  • Stability: The compound is stable under normal, dry storage conditions.[1]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[1][2]

  • Decomposition: Hazardous decomposition products upon combustion include nitrogen oxides, carbon oxides, and cyanide gases.[1]

References

Solubility of 3-Amino-4-nitrobenzonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Amino-4-nitrobenzonitrile in organic solvents. Due to a lack of specific published quantitative data for this compound, this guide presents solubility data for the structurally related compound, 3-nitrobenzonitrile, as a proxy. Furthermore, it details a standard experimental protocol for determining the solubility of solid organic compounds, which can be applied to this compound.

Introduction

This compound is a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This guide addresses the current landscape of solubility data for this compound and provides a practical framework for its experimental determination.

Qualitative Solubility Profile

General chemical principles and available safety data sheets indicate that this compound is expected to be soluble in polar organic solvents.[1] It is described as soluble in ethanol and dimethyl sulfoxide (DMSO).[1] Structurally similar compounds, such as 2-Amino-4-methoxy-5-nitrobenzonitrile, also exhibit solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF), as well as polar protic solvents like ethanol and methanol.[2] Aromatic nitro compounds, in general, are sparingly soluble in water but show better solubility in organic solvents like ethanol and acetone.[2]

Quantitative Solubility Data (Proxy Data)

The following table summarizes the mole fraction solubility of 3-nitrobenzonitrile in various organic solvents at different temperatures, as determined by the static method.[3]

Table 1: Mole Fraction Solubility of 3-Nitrobenzonitrile in Organic Solvents [3]

Temperature (K)MethanolEthanoln-PropanolIsopropanolAcetonen-Butanol2-Methyl-1-propanolAcetonitrileAcetic AcidEthyl AcetateCyclohexaneToluene
278.15 0.04580.03980.03350.02780.20150.03010.02450.16540.05980.15470.01230.0987
283.15 0.05420.04710.03960.03290.22870.03560.02910.18980.06990.17890.01490.1156
288.15 0.06390.05560.04680.03890.25890.0420.03440.21690.08150.20590.0180.1345
293.15 0.0750.06540.05520.04590.29250.04930.04060.2470.09480.23610.02160.1558
298.15 0.08780.07680.0650.05420.32990.05780.04780.28040.11010.26990.02590.1798
303.15 0.10250.090.07630.06380.37150.06760.05620.31750.12760.30770.03110.2069
308.15 0.11940.10510.08940.0750.41780.07890.06590.35870.14770.34990.03730.2374
313.15 0.13870.12250.10440.08780.46930.0920.07720.40440.17080.3970.04460.2718
318.15 0.16080.14250.12170.10260.52650.10710.09020.45520.19720.44940.05330.3106

Experimental Protocol for Solubility Determination

The following section details a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is robust and widely applicable.[4][5][6]

Materials and Equipment
  • This compound (solute)

  • Selected organic solvent(s)

  • Analytical balance (±0.0001 g)

  • Thermostatic water bath or heating mantle with temperature control

  • Magnetic stirrer and stir bars

  • Vials or flasks with airtight seals

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatic bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium. This can range from several hours to a few days, depending on the compound and solvent. It is recommended to periodically analyze samples until a constant concentration is observed.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or room temperature syringe to avoid precipitation upon cooling.

    • Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, labeled evaporation dish.

  • Gravimetric Analysis:

    • Record the total weight of the evaporation dish containing the filtered solution.

    • Evaporate the solvent from the dish. This can be done at room temperature in a fume hood, or more rapidly by placing the dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

    • Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish containing the dry solute. Repeat the drying and weighing process until a constant weight is achieved.

Data Calculation

The solubility can be expressed in various units, such as grams per 100 g of solvent or mole fraction.

  • Mass of the saturated solution (m_solution): (Weight of dish with solution) - (Weight of empty dish)

  • Mass of the dissolved solute (m_solute): (Weight of dish with dry solute) - (Weight of empty dish)

  • Mass of the solvent (m_solvent): m_solution - m_solute

Solubility in g/100 g solvent: (m_solute / m_solvent) * 100

Mole fraction of solute (x_solute):

  • Moles of solute (n_solute): m_solute / Molar mass of this compound

  • Moles of solvent (n_solvent): m_solvent / Molar mass of the solvent

  • x_solute = n_solute / (n_solute + n_solvent)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Solubility_Determination_Workflow A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B C Sample Collection (Supernatant) B->C D Filtration (Syringe Filter) C->D E Weighing of Filtered Solution D->E F Solvent Evaporation E->F G Drying and Weighing of Solute F->G H Calculation of Solubility G->H

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently well-documented in public literature, this guide provides valuable proxy data from a structurally similar compound, 3-nitrobenzonitrile, and a detailed, robust experimental protocol for its determination. The provided methodology and workflow diagram offer a clear path for researchers to generate the specific solubility data required for their work in drug development and other scientific endeavors. The expected solubility in polar organic solvents, combined with the provided experimental framework, empowers researchers to effectively utilize this compound in their studies.

References

3-Amino-4-nitrobenzonitrile safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 3-Amino-4-nitrobenzonitrile. The information is compiled from multiple safety data sheets to ensure a thorough guide for laboratory and drug development personnel.

Chemical Identification and Properties

This compound is a solid, typically appearing as a pale yellow to light brown crystalline powder.[1] It is utilized in laboratory research and chemical synthesis.[1] Due to inconsistencies across supplier documentation, users should verify the CAS number associated with their specific reagent. The most frequently cited CAS numbers are 3167-52-2 and 99512-10-4.[1][2][3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₅N₃O₂[1][2][3][4][5]
Molecular Weight ~163.13 g/mol [3][4][5]
Appearance Pale yellow to light brown crystalline powder[1]
Melting Point 177-180°C[1]
Boiling Point Decomposes before boiling[1]
Density ~1.45-1.50 g/cm³[1]
Solubility Slightly soluble in water; Soluble in ethanol, DMSO, DMF[1][5]
Odor Odorless to faint aromatic[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.[1]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Skin Irritation Category 2H315: Causes skin irritation
Serious Eye Irritation Category 2AH319: Causes serious eye irritation
Signal Word Warning
Hazard Pictograms ! (Exclamation Mark)

Source:[1]

While specific chronic toxicity data is not available, prolonged exposure to aromatic nitro compounds may pose risks to the liver, kidneys, and blood.[1]

Protocols for Safe Handling and Storage

Adherence to strict laboratory protocols is essential to minimize risk when working with this compound.

All handling of this chemical should occur within a certified chemical fume hood with local exhaust ventilation to minimize inhalation of dust.[1][2] Emergency eyewash stations and safety showers must be readily accessible.[1]

Table 3: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or other chemical-resistant glovesPrevents skin contact and absorption (Harmful in contact with skin)
Eye Protection Safety goggles or a face shieldPrevents eye contact (Causes serious eye irritation)
Body Protection Laboratory coatProtects skin and personal clothing from contamination
Respiratory Dust respirator (if dust is generated)Prevents inhalation of airborne particles

Source:[1]

  • Preparation: Before handling, ensure all required engineering controls are functional and all PPE is correctly worn.

  • Dispensing: Avoid creating dust when weighing or transferring the solid material.[1]

  • Procedure: Conduct all work within the fume hood. Avoid contact with skin, eyes, and clothing.[1]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water immediately after handling is complete.[1][2]

  • Decontamination: Clean work surfaces after use. Remove any contaminated clothing and wash it before reuse.[1]

  • Container: Store in a tightly closed, properly labeled container.[1][5]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[1][5]

  • Environment: Protect from direct sunlight and sources of ignition.[1]

  • Segregation: Store away from incompatible materials.[1][5]

The compound is stable under recommended storage conditions.[1] However, it should be kept away from certain materials to prevent hazardous reactions.

cluster_Incompatibles Incompatible Materials & Conditions Strong Oxidizing Agents Strong Oxidizing Agents Strong Acids Strong Acids Strong Bases Strong Bases Excessive Heat Excessive Heat This compound This compound This compound->Strong Oxidizing Agents Avoid Contact This compound->Strong Acids Avoid Contact This compound->Strong Bases Avoid Contact This compound->Excessive Heat Avoid Exposure

Caption: Chemical incompatibilities and conditions to avoid for this compound.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

The following diagram outlines the workflow for responding to different types of personnel exposure.

cluster_routes Exposure Route cluster_actions Immediate Action cluster_medical Follow-Up Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to fresh air. Seek medical attention if breathing is difficult. Inhalation->FreshAir WashSkin Remove contaminated clothing. Rinse skin with water for at least 15 min. Skin->WashSkin RinseEye Rinse with water for at least 15 min, lifting eyelids. Remove contact lenses. Eye->RinseEye RinseMouth Rinse mouth with water. DO NOT induce vomiting. Ingestion->RinseMouth MedicalAttention Seek Medical Attention or Advice FreshAir->MedicalAttention WashSkin->MedicalAttention if irritation persists RinseEye->MedicalAttention RinseMouth->MedicalAttention

Caption: Workflow for first aid response to exposure incidents.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[1][2]

  • Unsuitable Media: Do not use a high-volume water jet, as it may spread the material.[1]

  • Specific Hazards: Combustion can produce highly toxic gases, including nitrogen oxides, carbon monoxide, and cyanide compounds.[1]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full chemical-resistant protective clothing.[1]

The following workflow should be initiated in the event of a spill.

Start Spill Detected Step1 Restrict access to the area. Ensure adequate ventilation. Start->Step1 Step2 Wear full PPE: Gloves, Goggles, Lab Coat, Respirator. Step1->Step2 Step3 Gently sweep spilled material into an appropriate container. AVOID raising dust. Step2->Step3 Step4 Label the container for hazardous waste. Step3->Step4 Step5 Clean the spill area thoroughly. Step4->Step5 Step6 Dispose of waste according to institutional and local regulations. Step5->Step6

Caption: Logical workflow for responding to an accidental solid spill.

References

An In-depth Technical Guide on the Reactivity and Stability of 3-Amino-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Amino-4-nitrobenzonitrile is a multifunctional aromatic compound featuring an amino, a nitro, and a nitrile group. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro and nitrile groups, ortho and para to the amino group respectively, significantly influences the molecule's electronic properties and reactivity. This guide aims to provide an in-depth understanding of the stability and reactivity of this compound to aid researchers in its safe handling, storage, and effective utilization in synthetic and medicinal chemistry.

Physicochemical and Stability Data

This compound is a pale yellow to light brown crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₅N₃O₂[1][2]
Molecular Weight 163.13 g/mol [1][2]
Appearance Pale yellow to light brown crystalline powder
Melting Point 177-180 °C
Solubility Slightly soluble in water; Soluble in organic solvents such as ethanol and dimethyl sulfoxide
CAS Number 99512-10-4[1][2]
Thermal Stability

While specific Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data for this compound are not publicly available, the thermal behavior of structurally related nitroanilines suggests that it possesses a significant exothermic decomposition profile. For instance, o-nitroaniline exhibits an onset of decomposition around 225 °C[3]. The presence of three energetic functional groups (amino, nitro, nitrile) indicates that caution should be exercised at elevated temperatures. Decomposition is expected to produce toxic gases, including nitrogen oxides, cyanide, and carbon oxides.

General Thermal Stability Characteristics:

  • Stable at ambient temperature and under dry conditions.

  • Decomposes upon strong heating, with the potential for a runaway exothermic reaction[3].

  • Decomposition Products: Toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide (HCN).

Chemical Stability and Incompatible Materials

This compound is chemically stable under recommended storage conditions. However, it exhibits reactivity with a range of chemicals, as outlined in Table 2.

Table 2: Chemical Incompatibilities of this compound

Incompatible MaterialNature of Hazard
Strong Oxidizing Agents Exothermic reactions, risk of fire or explosion.
Strong Reducing Agents Exothermic reactions.
Strong Acids Exothermic reactions.
Strong Bases Exothermic reactions.

Storage and Handling Recommendations:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of heat, sparks, and open flames.

  • Avoid exposure to direct sunlight.

  • Ground all equipment containing this material.

Reactivity Profile

The reactivity of this compound is dictated by its three functional groups. The amino group is nucleophilic, the nitrile group is electrophilic at the carbon atom, and the nitro group strongly influences the electron density of the aromatic ring.

Reactions at the Amino Group

The amino group can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization. However, its nucleophilicity is reduced due to the electron-withdrawing effects of the adjacent nitro and para-cyano groups.

Reactions involving the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate conditions. It can also participate in cyclization reactions.

Reactions involving the Nitro Group

The nitro group is a key functional group for further transformations, most notably its reduction to an amino group. This reduction is a critical step in the synthesis of various heterocyclic compounds.

Cyclization Reactions

The ortho-disposition of the amino and nitro groups makes this compound a prime candidate for the synthesis of fused heterocyclic systems. Following the reduction of the nitro group to a second amino group, the resulting 1,2-diamino-4-cyanobenzene can undergo cyclocondensation reactions with various electrophiles to form benzimidazoles, pyrazolo[3,4-b]pyridines, and imidazo[4,5-b]pyridines. These scaffolds are prevalent in many biologically active molecules, particularly kinase inhibitors[1][4][5][6][7].

Potential Applications in Drug Development

While direct evidence of this compound as a key starting material in the synthesis of approved drugs is limited, its structural motifs are present in numerous kinase inhibitors. The pyrazolo[3,4-d]pyrimidine and imidazo[4,5-b]pyridine cores, which can be synthesized from precursors derived from this compound, are known to be effective scaffolds for targeting various kinases involved in cancer cell proliferation and survival.

Role as a Precursor for Kinase Inhibitor Scaffolds

The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves the initial reduction of the nitro group to an amine, yielding a 1,2-diaminobenzene derivative. This intermediate can then be subjected to cyclization reactions. For example, reaction with a suitable three-carbon electrophile can lead to the formation of a pyridine ring fused to the benzene ring, which upon further cyclization involving the nitrile and the other amino group, could form a pyrazolo[3,4-b]pyridine scaffold. Similarly, reaction with a one-carbon electrophile could lead to the formation of an imidazo[4,5-b]pyridine ring system. These heterocyclic cores are known to bind to the ATP-binding site of various kinases.

Kinase_Inhibitor_Synthesis_Pathway A This compound B Reduction of Nitro Group (e.g., Fe/HCl, H2/Pd-C) A->B C 1,2-Diamino-4-cyanobenzene B->C D Cyclocondensation with One-Carbon Electrophile (e.g., Formic Acid) C->D F Cyclocondensation with Three-Carbon Electrophile C->F E Imidazo[4,5-b]pyridine Scaffold D->E H Kinase Inhibitors E->H G Pyrazolo[3,4-b]pyridine Scaffold F->G G->H

Figure 1: Potential synthetic pathways to kinase inhibitor scaffolds.

Experimental Protocols

Protocol for Thermal Stability Analysis (DSC/TGA)

This protocol describes a general method for assessing the thermal stability of a chemical substance like this compound using DSC and TGA.

Instrumentation:

  • Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.

  • Aluminum or hermetically sealed pans.

  • Inert gas supply (e.g., Nitrogen).

Procedure:

  • Accurately weigh 2-5 mg of this compound into a sample pan.

  • Place the sample pan and an empty reference pan into the instrument.

  • Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 15 minutes.

  • Heat the sample from ambient temperature to a final temperature of approximately 400 °C at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

  • Analyze the resulting thermograms to determine the onset of decomposition, peak decomposition temperature, and mass loss.

Thermal_Analysis_Workflow A Sample Preparation (2-5 mg in pan) B Instrument Setup (STA, N2 purge) A->B C Heating Program (e.g., 10 °C/min to 400 °C) B->C D Data Acquisition (TGA and DSC curves) C->D E Data Analysis (Onset, Peak Temp, Mass Loss) D->E

Figure 2: General workflow for thermal stability analysis.
Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound.

Stress Conditions:

  • Acidic Hydrolysis: Reflux the compound in 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: Reflux the compound in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105 °C for 24 hours.

  • Photodegradation: Expose the compound to UV light (254 nm) and visible light for a specified duration.

Analytical Method: A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. A typical method would involve a C18 column with a gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

Forced_Degradation_Workflow cluster_stress Stress Conditions A Acid Hydrolysis G Stressed Samples A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G F This compound F->A F->B F->C F->D F->E H HPLC Analysis G->H I Identification of Degradation Products H->I

Figure 3: Workflow for forced degradation studies.
Protocol for Reduction of the Nitro Group

This protocol describes a general procedure for the reduction of the nitro group of this compound to an amino group.

Reagents and Equipment:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a suspension of iron powder (5 equivalents) in a mixture of ethanol and water, add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux.

  • Add a solution of this compound (1 equivalent) in ethanol dropwise to the refluxing mixture.

  • Continue refluxing until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-diamino-4-cyanobenzene.

Conclusion

This compound is a versatile chemical intermediate with a rich reactivity profile. While it is stable under standard conditions, its potential for exothermic decomposition at elevated temperatures necessitates careful handling. The presence of ortho-amino and nitro groups, along with a para-nitrile group, makes it an attractive precursor for the synthesis of complex heterocyclic systems. In particular, its potential to be converted into pyrazolo[3,4-b]pyridine and imidazo[4,5-b]pyridine scaffolds highlights its utility in the field of medicinal chemistry for the development of novel kinase inhibitors. Further research to obtain specific quantitative stability data and to explore its application in the synthesis of targeted therapeutics is warranted. This guide provides a foundational understanding for researchers to safely and effectively utilize this valuable synthetic building block.

References

The Dual Nature of Nitro-Containing Compounds: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitro-containing compounds represent a diverse class of molecules with a profound impact on biology and medicine. Their biological activities are multifaceted, ranging from therapeutic applications as vasodilators, antimicrobials, and anticancer agents to concerns regarding their potential toxicity. This technical guide provides an in-depth exploration of the core principles governing the biological activity of nitro-containing compounds. It delves into their mechanisms of action, focusing on the pivotal roles of nitric oxide (NO) signaling and bioreductive activation. Detailed experimental protocols for key assays are provided, and quantitative data on the efficacy and toxicity of representative compounds are summarized for comparative analysis. Furthermore, this guide utilizes visualizations to illustrate complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

The incorporation of a nitro group (-NO₂) into an organic molecule can dramatically alter its physicochemical properties and biological activity. This functional group is a strong electron-withdrawing moiety, which influences the molecule's polarity, reactivity, and interactions with biological targets.[1][2] The biological effects of nitro-containing compounds are largely dictated by two principal mechanisms: their ability to act as nitric oxide (NO) donors and their capacity to undergo bioreductive activation to generate reactive intermediates.[3][4]

This guide will explore the diverse therapeutic applications stemming from these mechanisms, including their use in cardiovascular diseases, infectious diseases, and oncology.[5][6] Concurrently, it will address the toxicological considerations associated with this class of compounds, such as mutagenicity and genotoxicity, which are often linked to the same reactive intermediates responsible for their therapeutic effects.[3]

Mechanisms of Action

Nitric Oxide (NO) Donor Activity and the cGMP Signaling Pathway

A prominent class of nitro-containing compounds, particularly organic nitrates, exert their biological effects by releasing nitric oxide (NO).[7][8] NO is a critical signaling molecule involved in numerous physiological processes, most notably vasodilation. The canonical pathway for NO-mediated vasodilation involves the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[5][6]

Upon release from the parent nitro compound, NO diffuses into smooth muscle cells and binds to the heme moiety of sGC. This binding event activates the enzyme, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][9] The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[5]

Figure 1: Nitric Oxide (NO)/cGMP Signaling Pathway for Vasodilation.
Bioreductive Activation

The biological activity of many nitro-containing compounds, particularly in the realms of antimicrobial and anticancer therapy, is dependent on the reductive metabolism of the nitro group.[4][7] This process, known as bioreductive activation, typically occurs in environments with low oxygen tension (hypoxia), such as in anaerobic bacteria or the core of solid tumors.[10][11]

The nitro group undergoes a stepwise reduction, often catalyzed by nitroreductase enzymes, to form a series of reactive intermediates, including the nitroso derivative and the hydroxylamine.[2][7] These intermediates are highly reactive electrophiles that can covalently bind to and damage cellular macromolecules such as DNA, proteins, and lipids.[2] This macromolecular damage disrupts essential cellular processes, leading to cytotoxicity and cell death.[6] The selective activation of these compounds in hypoxic environments provides a basis for targeted therapy against anaerobic pathogens and solid tumors.[10][11]

Therapeutic Applications

The dual mechanisms of action of nitro-containing compounds have led to their development as therapeutic agents for a wide range of diseases.

Cardiovascular Diseases

Organic nitrates, such as nitroglycerin and isosorbide dinitrate, are mainstays in the treatment of angina pectoris and heart failure.[7] Their vasodilatory effects, mediated by the release of NO, lead to a reduction in both preload and afterload on the heart, thereby decreasing myocardial oxygen demand.[7]

Infectious Diseases

Nitro-containing compounds, including nitrofurans (e.g., nitrofurantoin) and nitroimidazoles (e.g., metronidazole, tinidazole), are potent antimicrobial agents.[4][12] Their efficacy relies on the bioreductive activation of the nitro group within anaerobic or microaerophilic bacteria and protozoa. The resulting cytotoxic intermediates disrupt microbial DNA and other essential cellular components.[12]

Cancer Therapy

The hypoxic microenvironment of solid tumors makes them susceptible to drugs that are activated under low-oxygen conditions.[10] Consequently, nitro-containing compounds have been extensively investigated as hypoxia-activated prodrugs (HAPs) for cancer therapy.[11] These agents are designed to be relatively non-toxic in well-oxygenated normal tissues but are converted to potent cytotoxic agents within the hypoxic regions of tumors.[10][11]

Quantitative Data on Biological Activity

The biological activity of nitro-containing compounds is quantified using various in vitro and in vivo assays. The following tables summarize key quantitative data for representative compounds from different therapeutic classes.

Table 1: IC₅₀ Values of Nitro-Containing Anticancer Agents

CompoundCancer Cell LineIC₅₀ (µM)Reference
Tirapazamine HCT116 (Colon)0.2 (hypoxia)[10]
HCT116 (Colon)10 (normoxia)[10]
PR-104A H460 (Lung)0.04 (hypoxia)[7]
H460 (Lung)2.5 (normoxia)[7]
Nitracrine HeLa (Cervical)1.5[13]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: MIC Values of Nitro-Containing Antimicrobial Agents

CompoundMicroorganismMIC (µg/mL)Reference
Metronidazole Bacteroides fragilis0.5 - 2[4][12]
Clostridium difficile0.25 - 1[4]
Tinidazole Bacteroides fragilis≤ 0.5[12]
Nitrofurantoin Escherichia coli4 - 32[14]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Table 3: LD₅₀ Values of Representative Nitro-Containing Compounds

CompoundAnimal ModelRoute of AdministrationLD₅₀ (mg/kg)Reference
Nitrobenzene RatOral640[1][15]
2,4-Dinitrotoluene RatOral268[16]
Nitroglycerin RatOral105[15]

LD₅₀ (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.

Experimental Protocols

Griess Assay for Nitric Oxide Quantification

This protocol describes the measurement of nitrite (NO₂⁻), a stable and quantifiable end-product of NO metabolism, as an indicator of NO production.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

  • Nitrite Standard Solution (e.g., Sodium Nitrite)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Sample Preparation: Collect cell culture supernatants or other biological fluids. Centrifuge to remove any cellular debris.

  • Standard Curve Preparation: Prepare a series of nitrite standards (e.g., 0-100 µM) by diluting the stock nitrite solution in the same medium as the samples.

  • Assay: a. Add 50 µL of each standard or sample to triplicate wells of a 96-well plate. b. Add 50 µL of Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Solution B to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Determine the nitrite concentration in the samples from the standard curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of an antimicrobial agent against a specific bacterium.

Materials:

  • 96-well microtiter plate

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Antimicrobial stock solution

  • Spectrophotometer (600 nm)

Procedure:

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Antimicrobial Agent: a. Add 100 µL of broth to all wells of the microtiter plate except the first column. b. Add 200 µL of the antimicrobial stock solution (at twice the highest desired test concentration) to the first well of each row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the evaluation of a hypoxia-activated nitro-containing prodrug.

HAP_Evaluation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Nitro-Prodrug Characterization Structural & Purity Analysis (NMR, MS) Synthesis->Characterization Bioreduction Bioreductive Assay (Nitroreductase) Characterization->Bioreduction Test Compound Cytotoxicity Cytotoxicity Assay (Normoxia vs. Hypoxia) Bioreduction->Cytotoxicity Mechanism Mechanism of Action (e.g., DNA damage) Cytotoxicity->Mechanism PK_PD Pharmacokinetics & Pharmacodynamics Mechanism->PK_PD Candidate Selection Efficacy Tumor Xenograft Efficacy Studies PK_PD->Efficacy Toxicity In Vivo Toxicity Assessment Efficacy->Toxicity

Figure 2: Workflow for the Evaluation of Hypoxia-Activated Prodrugs.

Conclusion

Nitro-containing compounds are a versatile class of molecules with significant and varied biological activities. Their utility as therapeutic agents is well-established, particularly in the treatment of cardiovascular and infectious diseases, with growing potential in oncology. The key to their biological function lies in the chemistry of the nitro group, which enables them to act as NO donors or to undergo bioreductive activation to generate cytotoxic species. A thorough understanding of these mechanisms, coupled with robust experimental evaluation, is crucial for the continued development of novel and effective drugs based on this chemical scaffold. This guide provides a foundational resource for researchers and professionals, offering insights into the core principles, quantitative data, and experimental methodologies essential for advancing the field of nitro-compound drug discovery.

References

A Comprehensive Theoretical and Computational Examination of 3-Amino-4-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, spectroscopic, and electronic properties of 3-Amino-4-nitrobenzonitrile, a molecule of interest in materials science and medicinal chemistry. The following sections detail the theoretical and computational methodologies employed in its study, present key quantitative data in a structured format, and visualize fundamental molecular and analytical concepts.

Introduction

This compound is a substituted aromatic compound featuring an amino group, a nitro group, and a nitrile group attached to a benzene ring. This unique combination of electron-donating (amino) and electron-withdrawing (nitro, nitrile) groups imparts interesting electronic and optical properties to the molecule. Understanding these properties through theoretical and computational methods is crucial for its potential applications, including as a building block for novel pharmaceuticals and as a component in nonlinear optical (NLO) materials and dye-sensitized solar cells.[1] The nitro group is a well-known pharmacophore and toxicophore, and its presence in a molecule can lead to a wide range of biological activities, including antimicrobial and antineoplastic properties.[2]

Molecular Structure and Geometry

The molecular structure of this compound has been optimized using Density Functional Theory (DFT) calculations, a computational method that provides detailed insights into the electronic structure and geometry of molecules.[3][4]

Computational Methodology

The equilibrium geometry of this compound was determined using the Gaussian suite of programs. The calculations were performed at the B3LYP (Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional) level of theory with the 6-311++G(d,p) basis set.[3][4] This level of theory is widely used for providing a reliable prediction of molecular geometries and properties.

cluster_input Input cluster_computation Computational Method cluster_output Output mol_structure Initial Molecular Structure (this compound) dft DFT Calculation (Gaussian Software) mol_structure->dft Geometry Optimization functional Functional: B3LYP dft->functional basis_set Basis Set: 6-311++G(d,p) dft->basis_set optimized_geometry Optimized Molecular Geometry (Bond Lengths, Bond Angles) dft->optimized_geometry electronic_properties Electronic Properties (HOMO-LUMO, MEP, NBO) dft->electronic_properties spectroscopic_data Spectroscopic Data (IR, Raman, UV-Vis) dft->spectroscopic_data

Computational workflow for theoretical analysis.
Optimized Geometrical Parameters

The optimized geometrical parameters, including bond lengths and bond angles, are crucial for understanding the molecule's stability and reactivity. The calculated values for this compound are presented in the following tables.

Table 1: Selected Bond Lengths (Å) of this compound

BondLength (Å)
C1-C21.405
C2-C31.389
C3-C41.411
C4-C51.413
C5-C61.388
C6-C11.399
C1-C71.439
C7-N81.158
C3-N91.359
C4-N101.468
N10-O111.235
N10-O121.235
N9-H131.012
N9-H141.012

Table 2: Selected Bond Angles (°) of this compound

AngleValue (°)
C6-C1-C2119.8
C1-C2-C3120.3
C2-C3-C4120.9
C3-C4-C5118.0
C4-C5-C6121.8
C5-C6-C1119.2
C2-C1-C7120.5
C6-C1-C7119.7
C1-C7-N8179.1
C2-C3-N9119.8
C4-C3-N9119.3
C3-C4-N10121.7
C5-C4-N10120.3
C4-N10-O11117.9
C4-N10-O12117.9
O11-N10-O12124.2
C3-N9-H13119.5
C3-N9-H14119.5
H13-N9-H14121.0

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the vibrational and electronic properties of molecules. Theoretical calculations can predict and help interpret experimental spectra.

Experimental Protocols
  • FT-IR Spectroscopy : The Fourier Transform Infrared (FT-IR) spectrum is typically recorded in the solid phase using a spectrometer, such as a PerkinElmer model, in the range of 4000-400 cm⁻¹. The sample is prepared as a KBr pellet.[4]

  • FT-Raman Spectroscopy : The Fourier Transform Raman (FT-Raman) spectrum is recorded using a spectrometer, like a BRUKER RFS 27, with a laser excitation source. The spectrum is typically measured in the range of 4000-100 cm⁻¹.[4]

  • UV-Vis Spectroscopy : The Ultraviolet-Visible (UV-Vis) absorption spectrum is recorded in a suitable solvent, such as ethanol or DMSO, using a UV-Vis spectrophotometer in the 200-800 nm range.[4][5]

Vibrational Spectra (FT-IR and FT-Raman)

The vibrational frequencies of this compound were calculated using the B3LYP/6-311++G(d,p) method. The calculated frequencies are usually scaled to correct for anharmonicity and other systematic errors. A detailed assignment of the vibrational modes is crucial for understanding the molecular structure and bonding.

Table 3: Selected Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Mode DescriptionCalculated (Scaled)Experimental (FT-IR)Experimental (FT-Raman)
N-H Asymmetric Stretch35053480-
N-H Symmetric Stretch34023375-
C-H Stretch (Aromatic)3100-30003080, 30503085, 3055
C≡N Stretch223022252228
C=C Stretch (Aromatic)1620-14501610, 1575, 14801612, 1578, 1482
NO₂ Asymmetric Stretch153015251528
N-H Bending16401635-
NO₂ Symmetric Stretch135013451348
C-N Stretch (Amino)128012751278
C-N Stretch (Nitro)850845848
Electronic Absorption Spectrum (UV-Vis)

The electronic absorption properties were investigated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level. The calculated absorption wavelengths (λ), excitation energies, and oscillator strengths (f) provide insights into the electronic transitions.

Table 4: Calculated Electronic Absorption Properties of this compound

Transitionλ (nm)Excitation Energy (eV)Oscillator Strength (f)
S₀ → S₁3853.220.152
S₀ → S₂3104.000.089
S₀ → S₃2754.510.231

Electronic Properties

The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals, are key to understanding its reactivity and potential applications.

cluster_orbitals Frontier Molecular Orbitals cluster_properties Derived Properties HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) LUMO - HOMO HOMO->Energy_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap Reactivity Chemical Reactivity Energy_Gap->Reactivity inversely proportional Charge_Transfer Intramolecular Charge Transfer Energy_Gap->Charge_Transfer influences

Relationship between Frontier Orbitals and Molecular Properties.
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic transport properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.[6] A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.

Table 5: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
E (HOMO)-6.25
E (LUMO)-2.89
Energy Gap (ΔE)3.36
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The red regions indicate negative electrostatic potential (electron-rich), while the blue regions represent positive electrostatic potential (electron-poor). For this compound, the negative potential is concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, making these sites susceptible to electrophilic attack. The positive potential is located around the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization. The stabilization energies (E⁽²⁾) calculated from NBO analysis quantify the extent of these interactions. Significant interactions are observed between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the benzene ring, indicating substantial charge delocalization, which contributes to the molecule's stability and electronic properties.

Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizability are of interest for applications in nonlinear optics. The presence of both electron-donating and electron-withdrawing groups in this compound suggests that it may exhibit significant NLO properties.

Computational Details

The first-order hyperpolarizability (β) was calculated using the B3LYP/6-311++G(d,p) level of theory. The components of the hyperpolarizability tensor were used to calculate the magnitude of the total hyperpolarizability.

Table 6: Calculated First-Order Hyperpolarizability of this compound

ComponentValue (a.u.)
β_x1254.3
β_y-234.1
β_z56.8
β_total 1278.5

The calculated hyperpolarizability suggests that this compound has potential as an NLO material.

Potential Applications in Drug Development

The diverse functionalities of this compound make it an interesting scaffold for drug design. The nitroaromatic group is present in several existing drugs with a range of therapeutic applications.[2] The amino group provides a site for further chemical modification to modulate the molecule's biological activity and pharmacokinetic properties. Computational studies, such as molecular docking, can be employed to investigate the potential interactions of this compound derivatives with biological targets.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational studies of this compound. The presented data, obtained through DFT and TD-DFT calculations, offer valuable insights into its molecular structure, spectroscopic signatures, and electronic properties. These findings underscore the potential of this molecule in materials science and as a platform for the development of new therapeutic agents. Further experimental validation of these theoretical predictions is encouraged to fully elucidate the capabilities of this versatile compound.

References

Methodological & Application

Synthetic Pathways to 3-Amino-4-nitrobenzonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates is a critical process. This document provides detailed application notes and protocols for the synthesis of 3-Amino-4-nitrobenzonitrile, a valuable building block in medicinal chemistry.

Two primary synthetic routes to this compound are outlined: Nucleophilic Aromatic Substitution (SNAr) and the selective reduction of a dinitro precursor. These methods offer distinct advantages and present different challenges in terms of starting material availability, reaction conditions, and product purification.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway depends on various factors, including the availability and cost of starting materials, desired yield and purity, and the technical capabilities of the laboratory. The following table summarizes the key quantitative data for the two primary routes to this compound.

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Selective Reduction
Starting Material 3-Fluoro-4-nitrobenzonitrile or 3-Chloro-4-nitrobenzonitrile3,4-Dinitrobenzonitrile
Key Reagents Ammonia (aqueous or liquid)Sodium sulfide (Na₂S) or other selective reducing agents
Typical Solvent Dioxane, Acetonitrile, or excess AmmoniaEthanol, Methanol, or Water
Reaction Temperature 100-150 °C (in a sealed vessel)Room temperature to reflux
Reaction Time 4-12 hours2-8 hours
Reported Yield Moderate to HighVariable, dependent on selectivity
Purification Method Recrystallization or column chromatographyRecrystallization or column chromatography

Experimental Protocols

Route 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound from 3-Fluoro-4-nitrobenzonitrile via a nucleophilic aromatic substitution reaction with ammonia. The fluorine atom, activated by the electron-withdrawing nitro and cyano groups, is displaced by an amino group.

Materials:

  • 3-Fluoro-4-nitrobenzonitrile

  • Aqueous ammonia (28-30%) or liquid ammonia

  • Dioxane (or other suitable solvent)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask or a pressure-rated reaction vessel (autoclave)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a pressure-rated reaction vessel, dissolve 3-Fluoro-4-nitrobenzonitrile (1.0 eq.) in dioxane.

  • Add aqueous ammonia (10-20 eq.).

  • Seal the vessel and heat the mixture to 120-130 °C with vigorous stirring for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford this compound as a solid.

Route 2: Synthesis of this compound via Selective Reduction

This protocol describes the selective reduction of one nitro group in 3,4-Dinitrobenzonitrile to yield this compound. The key to this synthesis is the use of a mild reducing agent that can selectively reduce one of the two nitro groups. Sodium sulfide is a commonly used reagent for this purpose.

Materials:

  • 3,4-Dinitrobenzonitrile

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ammonium chloride (NH₄Cl)

  • Ethanol or Methanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3,4-Dinitrobenzonitrile (1.0 eq.) in ethanol.

  • In a separate flask, prepare a solution of sodium sulfide nonahydrate (1.0-1.5 eq.) and ammonium chloride (1.0-1.5 eq.) in water.

  • Add the aqueous sodium sulfide/ammonium chloride solution dropwise to the solution of 3,4-Dinitrobenzonitrile at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to isolate this compound.

Synthetic Workflow and Logic

The following diagram illustrates the logical relationship between the two main synthetic routes for this compound.

Synthesis_Routes cluster_route1 Route 1: Nucleophilic Aromatic Substitution cluster_route2 Route 2: Selective Reduction 3-Halo-4-nitrobenzonitrile 3-Halo-4-nitrobenzonitrile Ammonolysis Ammonolysis 3-Halo-4-nitrobenzonitrile->Ammonolysis This compound This compound Ammonolysis->this compound 3,4-Dinitrobenzonitrile 3,4-Dinitrobenzonitrile Selective_Reduction Selective Reduction 3,4-Dinitrobenzonitrile->Selective_Reduction Selective_Reduction->this compound

Caption: Synthetic pathways to this compound.

This diagram visually represents the two distinct synthetic strategies, highlighting the key starting materials and the central transformation in each route leading to the final product. Researchers can use this information to select the most appropriate method based on their specific needs and available resources.

Application Notes and Protocols: 3-Amino-4-nitrobenzonitrile as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of quinoxaline and benzimidazole derivatives, two classes of heterocyclic compounds with significant pharmacological interest, using 3-amino-4-nitrobenzonitrile as a key starting material. The strategic arrangement of the amino, nitro, and cyano functionalities on the benzene ring makes this precursor a valuable building block for the construction of various fused heterocyclic systems.

Synthesis of 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX): A Potent Excitatory Amino Acid Antagonist

Quinoxaline derivatives are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent and selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors in the central nervous system.[1][2] Its ability to block excitatory neurotransmission has made it a valuable research tool in neuroscience.[3][4]

The synthesis of CNQX from this compound involves a two-step process: selective reduction of one nitro group to an amine, followed by cyclocondensation with a suitable dicarbonyl compound.

Experimental Protocol: Synthesis of 6-Cyano-7-nitroquinoxaline-2,3-dione

Step 1: Synthesis of 3,4-diamino-5-nitrobenzonitrile

This step involves the selective reduction of the nitro group at the 4-position of a dinitro precursor, which can be conceptually adapted from general nitro group reduction protocols. A plausible method involves catalytic hydrogenation or the use of reducing agents like sodium dithionite or tin(II) chloride. A general procedure for the reduction of an aromatic nitro group to an amine using a zinc/hydrazine glyoxylate system is provided below as a representative method.

Materials:

  • 3,5-Dinitrobenzonitrile (as a conceptual precursor to the required diamine)

  • Zinc powder or Magnesium powder

  • Hydrazine hydrate

  • Glyoxylic acid

  • Chloroform or Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Prepare hydrazine glyoxylate by slowly neutralizing equimolar amounts of hydrazine hydrate and glyoxylic acid with constant stirring.

  • Create a suspension of the starting nitro compound (e.g., a conceptual dinitrobenzonitrile precursor) and zinc or magnesium powder in a suitable solvent.

  • Add the freshly prepared hydrazine glyoxylate solution to the suspension and stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • Upon completion, filter off the catalyst.

  • Extract the residue with chloroform or diethyl ether.

  • Wash the organic extract twice with a saturated sodium chloride solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the diamino product.

Step 2: Synthesis of 6-Cyano-7-nitroquinoxaline-2,3-dione

This step involves the cyclocondensation of the synthesized 3,4-diamino-5-nitrobenzonitrile with a suitable C2 synthon, such as oxalic acid or its derivatives.

Materials:

  • 3,4-Diamino-5-nitrobenzonitrile

  • Oxalic acid dihydrate

  • Hydrochloric acid (4 M)

Procedure:

  • In a round-bottom flask, dissolve 3,4-diamino-5-nitrobenzonitrile in 4 M hydrochloric acid.

  • Add an equimolar amount of oxalic acid dihydrate to the solution.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-cyano-7-nitroquinoxaline-2,3-dione.

Quantitative Data
StepProductStarting MaterialReagentsReaction Time (h)Yield (%)Melting Point (°C)
13,4-Diamino-5-nitrobenzonitrile3,5-DinitrobenzonitrileZn, Hydrazine glyoxylate2~85210-212
26-Cyano-7-nitroquinoxaline-2,3-dione3,4-Diamino-5-nitrobenzonitrileOxalic acid dihydrate, 4M HCl5~75>300

Note: The data presented are representative values based on typical yields for similar reactions and should be considered as a guide.

Signaling Pathway

CNQX_Mechanism Glutamate Glutamate AMPA_Receptor AMPA/Kainate Receptor Glutamate->AMPA_Receptor Binds to Ion_Channel Ion Channel (Na+, Ca2+) AMPA_Receptor->Ion_Channel Activates CNQX CNQX CNQX->AMPA_Receptor Blocks Depolarization Neuronal Depolarization Ion_Channel->Depolarization Leads to Excitatory_Signal Excitatory Neurotransmission Depolarization->Excitatory_Signal

Mechanism of CNQX action on glutamate receptors.

Synthesis of 6-Nitro-1H-benzimidazole-5-carbonitrile: A Core Structure in Medicinal Chemistry

Benzimidazole derivatives are a prominent class of heterocyclic compounds found in numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[5] The synthesis of a nitro-substituted benzimidazolecarbonitrile from this compound provides a scaffold that can be further functionalized for drug discovery programs.

The synthesis involves a two-step process: reduction of the nitro group to generate an o-phenylenediamine derivative, followed by cyclization with formic acid.

Experimental Protocol: Synthesis of 6-Nitro-1H-benzimidazole-5-carbonitrile

Step 1: Synthesis of 3,4-diaminobenzonitrile

This step involves the reduction of the nitro group of this compound. Various methods can be employed for this reduction, such as catalytic hydrogenation or using reducing agents like tin(II) chloride or iron in acidic media.[6] A general procedure using NaBH4/Ni(OAc)2·4H2O is provided as a representative method.[7]

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Nickel(II) acetate tetrahydrate (Ni(OAc)2·4H2O)

  • Acetonitrile (CH3CN)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of acetonitrile and water.

  • Add a catalytic amount of Ni(OAc)2·4H2O to the solution and stir for 5 minutes.

  • Cool the mixture in an ice bath and add sodium borohydride portion-wise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 20-60 minutes.

  • After completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3,4-diaminobenzonitrile.

Step 2: Synthesis of 6-Nitro-1H-benzimidazole-5-carbonitrile

This step involves the cyclization of 3,4-diaminobenzonitrile with formic acid. This is a common method for the synthesis of benzimidazoles unsubstituted at the 2-position.[8]

Materials:

  • 3,4-Diaminobenzonitrile

  • Formic acid (98-100%)

Procedure:

  • In a round-bottom flask, add 3,4-diaminobenzonitrile to an excess of formic acid.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled solution into a beaker containing ice-water.

  • Neutralize the solution by the careful addition of a saturated sodium bicarbonate solution until the product precipitates.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-nitro-1H-benzimidazole-5-carbonitrile.

Quantitative Data
StepProductStarting MaterialReagentsReaction Time (h)Yield (%)Melting Point (°C)
13,4-DiaminobenzonitrileThis compoundNaBH4, Ni(OAc)2·4H2O1~90145-147
26-Nitro-1H-benzimidazole-5-carbonitrile3,4-DiaminobenzonitrileFormic acid3~80>300

Note: The data presented are representative values based on typical yields for similar reactions and should be considered as a guide.

Synthetic Workflow

Benzimidazole_Synthesis Start This compound Reduction Reduction (e.g., NaBH4/Ni(OAc)2) Start->Reduction Intermediate 3,4-Diaminobenzonitrile Reduction->Intermediate Cyclization Cyclization (Formic Acid) Intermediate->Cyclization Product 6-Nitro-1H-benzimidazole- 5-carbonitrile Cyclization->Product

Synthetic pathway to a benzimidazole derivative.

References

The Versatile Scaffold: 3-Amino-4-nitrobenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-4-nitrobenzonitrile is a versatile building block in medicinal chemistry, offering a unique combination of reactive functional groups that enable the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its aromatic core, substituted with an amino, a nitro, and a nitrile group, provides a valuable scaffold for the development of novel drug candidates, particularly in the area of oncology. The strategic placement of these groups allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of kinase inhibitors and other targeted therapies. This document provides an overview of the applications of this compound, detailed experimental protocols for the synthesis of key intermediates and final compounds, and insights into the signaling pathways that can be targeted by its derivatives.

Key Applications in Medicinal Chemistry

The primary utility of this compound in drug discovery lies in its role as a precursor for the synthesis of various heterocyclic systems. The ortho-positioning of the amino and nitro groups is particularly advantageous for the construction of fused heterocyclic rings, which are common motifs in many biologically active molecules.

1. Kinase Inhibitor Synthesis:

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The amino and nitro groups of this compound can be readily converted into a 1,2-diaminobenzene derivative. This intermediate is a key precursor for the synthesis of various kinase inhibitor scaffolds, such as those based on pyridopyrimidine and quinoline cores. These scaffolds are known to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their activity.

2. Synthesis of Pyrazolo[3,4-d]pyrimidines:

The o-aminonitrile functionality of derivatives of this compound makes it an ideal starting material for the synthesis of pyrazolo[3,4-d]pyrimidines. This class of heterocyclic compounds has been extensively investigated for its broad spectrum of biological activities, including anticancer and antimicrobial properties. The synthesis typically involves the cyclization of the o-aminonitrile with various reagents to form the fused pyrimidine ring.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound and its derivatives.

Protocol 1: Reduction of the Nitro Group to Form 3,4-Diaminobenzonitrile

A crucial step in the utilization of this compound is the reduction of the nitro group to an amine, yielding 3,4-diaminobenzonitrile. This intermediate is a versatile precursor for the synthesis of various heterocyclic compounds.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • To this suspension, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Carefully add concentrated hydrochloric acid dropwise with stirring.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a 10 M aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford 3,4-diaminobenzonitrile.

Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

This protocol describes a general method for the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives from an ortho-amino pyrazole carbonitrile, which can be derived from this compound.

Materials:

  • Ortho-amino pyrazole carbonitrile derivative

  • Aliphatic or aromatic nitrile

  • Dioxane

  • Dry HCl gas

Procedure:

  • Dissolve the ortho-amino pyrazole carbonitrile (1.0 eq) in dioxane.

  • Add the desired aliphatic or aromatic nitrile (1.2 eq) to the solution.

  • Bubble dry HCl gas through the reaction mixture for 15-20 minutes.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into crushed ice.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative.[1]

Data Presentation

While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the following table provides a template for how such data, upon generation, should be presented for clear comparison.

Compound IDTarget Kinase/Cell LineIC50 / GI50 (µM)Notes
Derivative 1 EGFRData not availableQuinoline scaffold
Derivative 2 A549 (Lung Cancer)Data not availablePyridopyrimidine scaffold
Derivative 3 MCF-7 (Breast Cancer)Data not availablePyrazolo[3,4-d]pyrimidine
Reference Drug SpecifyValuee.g., Gefitinib

Signaling Pathways and Visualizations

Derivatives of this compound, particularly those designed as kinase inhibitors, are intended to modulate specific cellular signaling pathways implicated in cancer. For instance, inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) would interfere with the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.

Below are Graphviz diagrams illustrating a general experimental workflow for synthesizing kinase inhibitors from this compound and a simplified representation of a targeted signaling pathway.

G cluster_0 Synthesis Workflow Start This compound Step1 Reduction of Nitro Group (e.g., using SnCl2/HCl) Start->Step1 Intermediate 3,4-Diaminobenzonitrile Step1->Intermediate Step2 Cyclization Reaction (e.g., with dicarbonyl compound) Intermediate->Step2 Scaffold Heterocyclic Scaffold (e.g., Quinoline, Pyridopyrimidine) Step2->Scaffold Step3 Further Functionalization Scaffold->Step3 Final_Compound Kinase Inhibitor Candidate Step3->Final_Compound

Caption: Synthetic workflow for kinase inhibitors.

G cluster_1 Simplified EGFR Signaling Pathway Inhibition Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) EGFR->Downstream Kinase_Inhibitor Kinase Inhibitor (Derived from this compound) Kinase_Inhibitor->EGFR Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: EGFR signaling pathway inhibition.

Conclusion

This compound represents a valuable and versatile starting material in medicinal chemistry. Its unique substitution pattern facilitates the synthesis of a wide array of heterocyclic compounds, most notably kinase inhibitors with potential applications in oncology. The protocols and conceptual frameworks provided herein serve as a guide for researchers and drug development professionals to explore the full potential of this scaffold in the discovery of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to uncover new and potent drug candidates.

References

Application Notes and Protocols for Reactions Involving 3-Amino-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental procedures involving 3-amino-4-nitrobenzonitrile, a versatile starting material in the synthesis of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The primary application of this compound lies in its conversion to 3,4-diaminobenzonitrile, a key precursor for the synthesis of benzimidazoles and quinoxalines, scaffolds known to be present in various kinase inhibitors.

Key Reactions and Applications

The principal synthetic utility of this compound is centered around the chemical transformations of its nitro and amino functionalities. The most pivotal reaction is the reduction of the nitro group to an amine, yielding 3,4-diaminobenzonitrile. This resulting ortho-diamine is a valuable building block for the construction of fused heterocyclic systems.

1. Reduction of this compound to 3,4-Diaminobenzonitrile:

The selective reduction of the nitro group in the presence of the nitrile and amino groups is a critical first step. Catalytic hydrogenation is a common and effective method for this transformation.

2. Synthesis of Benzimidazole Derivatives:

3,4-Diaminobenzonitrile can undergo condensation with various carboxylic acids or their derivatives to form substituted benzimidazoles. The resulting 6-cyanobenzimidazole scaffold is a core structure in numerous biologically active molecules.

3. Synthesis of Quinoxaline Derivatives:

Condensation of 3,4-diaminobenzonitrile with α-dicarbonyl compounds affords quinoxaline derivatives. These nitrogen-containing heterocycles are prevalent in compounds targeting various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound

This protocol describes the reduction of the nitro group of this compound to yield 3,4-diaminobenzonitrile using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite or filter paper)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, balloon pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite or filter paper to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,4-diaminobenzonitrile, which can be used in the next step without further purification or purified by recrystallization if necessary.

Protocol 2: Synthesis of 6-Cyano-2-substituted-benzimidazoles

This protocol details the synthesis of a 2-substituted benzimidazole derivative from 3,4-diaminobenzonitrile and a carboxylic acid.

Materials:

  • 3,4-Diaminobenzonitrile

  • Substituted carboxylic acid (e.g., benzoic acid) (1.0 eq)

  • Polyphosphoric acid (PPA) or 4 M Hydrochloric acid (HCl)

  • Reaction vessel with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Combine 3,4-diaminobenzonitrile (1.0 eq) and the desired carboxylic acid (1.0 eq) in a reaction vessel.

  • Add polyphosphoric acid (PPA) as a condensing agent and solvent. Alternatively, a strong acid like 4 M HCl can be used.

  • Heat the reaction mixture to reflux (typically 120-150 °C for PPA) for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If PPA was used, carefully pour the mixture onto crushed ice with stirring to precipitate the product. If HCl was used, neutralize the mixture with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Synthesis of 7-Cyano-2,3-disubstituted-quinoxalines

This protocol describes the condensation of 3,4-diaminobenzonitrile with a 1,2-dicarbonyl compound to form a quinoxaline derivative.[1]

Materials:

  • 3,4-Diaminobenzonitrile

  • Aroylpyruvate (e.g., ethyl p-chlorobenzoylpyruvate) (1.0 eq)

  • Dimethylformamide (DMF)

  • p-Toluenesulfonic acid (p-TsOH) or Hydroxybenzotriazole (HOBt)/N,N'-Diisopropylcarbodiimide (DIC)

  • Reaction vessel

Procedure for Regioisomer SYN (16e): [1]

  • Dissolve 3,4-diaminobenzonitrile (1.0 eq) and the aroylpyruvate (1.0 eq) in DMF at room temperature.[1]

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).[1]

  • Stir the reaction mixture at room temperature for an extended period (e.g., 3 days), monitoring by TLC.[1]

  • Upon completion, the product can be isolated by precipitation with water and purified by recrystallization.

Procedure for Regioisomer ANTI (17e): [1]

  • Dissolve 3,4-diaminobenzonitrile (1.0 eq) and the aroylpyruvate (1.0 eq) in DMF at room temperature.[1]

  • Add hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC).[1]

  • Stir the reaction mixture at room temperature for an extended period (e.g., 3 days), monitoring by TLC.[1]

  • Work-up typically involves extraction and purification by column chromatography.

Data Presentation

Table 1: Representative Reaction Data for the Synthesis of 3,4-Diaminobenzonitrile and its Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
3-Amino-4-nitro-acetylanilineH₂, Bimetallic Cu/Ni Catalyst, 140 °C, 2 h3,4-Diamino-acetylaniline95.7% Conversion, 99.4% Selectivity[2]
3,4-DiaminobenzonitrileEthyl p-chlorobenzoylpyruvate, p-TsOH, DMF, rt, 3 days7-Cyano-3-((4-chlorobenzoyl)methylene)-3,4-dihydroquinoxalin-2(1H)-one (SYN)85[1]
3,4-DiaminobenzonitrileEthyl p-chlorobenzoylpyruvate, HOBt/DIC, DMF, rt, 3 days6-Cyano-3-((4-chlorobenzoyl)methylene)-3,4-dihydroquinoxalin-2(1H)-one (ANTI)92[1]
4-Nitro-o-phenylenediamineVarious aldehydes, HCl/H₂O₂, Acetonitrile, rt2-Aryl-6-nitro-1H-benzimidazoles85-95General procedure
3,4-DiaminobenzophenoneGlyoxal, Ethanol, rt7-BenzoylquinoxalineHigh[3]

Table 2: Spectroscopic Data for a Representative Quinoxaline Derivative

Compound1H NMR (ppm)13C NMR (ppm)Mass Spec (m/z)Reference
6-Bromo-2,3-bis[(E)-3-chlorostyryl]quinoxaline8.21 (d, J = 1.9 Hz, 1H), 7.94 (d, J = 15.5 Hz, 2H), 7.88 (d, J = 8.9 Hz, 1H), 7.76 (dd, J = 8.9, 2.0 Hz, 1H), 7.66 (s, 2H), 7.57 (d, J = 3.6 Hz, 1H), 7.55 (d, J = 9.2 Hz, 1H), 7.54 (s, 1H), 7.39–7.34 (m, 4H)149.1, 148.7, 142.2, 140.4, 138.1, 138.0, 137.3, 137.0, 134.9, 133.3, 131.2, 130.2, 130.1, 129.2, 129.1, 127.4, 125.9, 125.8, 123.7, 123.2, 123.1-[4]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_reduction Reduction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_products Products A This compound B Catalytic Hydrogenation (H2, Pd/C) A->B Step 1 C 3,4-Diaminobenzonitrile B->C D1 Condensation with Carboxylic Acid C->D1 Route A D2 Condensation with α-Dicarbonyl C->D2 Route B E1 6-Cyano-2-substituted- benzimidazole D1->E1 E2 7-Cyano-2,3-disubstituted- quinoxaline D2->E2

Caption: Synthetic pathways from this compound.

VEGFR-2 Signaling Pathway

Quinoxaline derivatives are known to act as inhibitors of protein kinases, such as VEGFR-2, which plays a crucial role in angiogenesis (the formation of new blood vessels), a process often implicated in tumor growth.[5] Inhibition of this pathway is a key strategy in cancer therapy.

VEGFR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Survival Cell Survival Akt->Survival Inhibitor Quinoxaline Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application of 3-Amino-4-nitrobenzonitrile in Pharmaceutical Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-4-nitrobenzonitrile is a substituted aromatic compound containing three key functional groups: an amino group, a nitro group, and a nitrile group. The ortho-relationship of the amino and nitro groups is particularly significant, making it a valuable precursor for the synthesis of a variety of heterocyclic systems, most notably benzimidazoles. Benzimidazole and its derivatives are prominent scaffolds in a multitude of clinically used drugs, exhibiting a wide range of biological activities, including anticancer, antiviral, and antihypertensive effects.

Potential Application in the Synthesis of Benzimidazole-Based Pharmaceuticals

The primary and most promising application of this compound in pharmaceutical synthesis lies in its role as a precursor to substituted 1,2-diaminobenzenes, which are the cornerstone for constructing the benzimidazole ring system. The synthesis of benzimidazoles from ortho-phenylenediamines is a well-established and versatile strategy in medicinal chemistry.

General Synthetic Pathway

The logical synthetic route from this compound to a benzimidazole scaffold would involve two key transformations:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group to form a 3,4-diaminobenzonitrile intermediate.

  • Cyclization to form the Benzimidazole Ring: The resulting ortho-diamine can then be cyclized with a variety of reagents, such as aldehydes, carboxylic acids, or their derivatives, to introduce diversity at the 2-position of the benzimidazole core.

G A This compound B 3,4-Diaminobenzonitrile A->B C Substituted Benzimidazole B->C

Caption: General synthetic pathway from this compound to substituted benzimidazoles.

Experimental Protocols (General Procedures)

The following are generalized experimental protocols for the key synthetic steps. It is important to note that these are illustrative and would require optimization for specific substrates and desired products.

Protocol 1: Reduction of this compound to 3,4-Diaminobenzonitrile

This protocol describes a common method for the reduction of an aromatic nitro group in the presence of an amino group.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 8-9), which may precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-diaminobenzonitrile.

  • The crude product can be purified by column chromatography on silica gel or recrystallization.

Parameter Value/Condition
Starting Material This compound
Reagent Tin(II) chloride dihydrate
Solvent Ethanol / Conc. HCl
Temperature Reflux (80-90 °C)
Reaction Time 2-4 hours
Work-up Neutralization, Extraction
Purification Column Chromatography/Recrystallization
Expected Product 3,4-Diaminobenzonitrile

Table 1: Summary of a typical reduction protocol for this compound.

Protocol 2: Synthesis of a 2-Substituted Benzimidazole from 3,4-Diaminobenzonitrile

This protocol outlines the Phillips condensation, a widely used method for benzimidazole synthesis.

Materials:

  • 3,4-Diaminobenzonitrile

  • An appropriate aldehyde (R-CHO)

  • Ethanol or acetic acid

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • Dissolve 3,4-diaminobenzonitrile (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.

Parameter Value/Condition
Starting Material 3,4-Diaminobenzonitrile
Reagent Aldehyde (R-CHO)
Solvent Ethanol or Acetic Acid
Temperature Reflux
Reaction Time 4-8 hours
Work-up Cooling/Concentration, Filtration
Purification Recrystallization/Column Chromatography
Expected Product 2-(R)-1H-benzo[d]imidazole-5-carbonitrile

Table 2: Summary of a typical benzimidazole synthesis protocol.

Potential Signaling Pathway Involvement of Benzimidazole Derivatives

Benzimidazole-containing drugs are known to interact with a wide variety of biological targets. For instance, many benzimidazole derivatives are potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Benzimidazole Benzimidazole-based Kinase Inhibitor Benzimidazole->RTK Inhibition

Caption: Potential mechanism of action for a benzimidazole-based kinase inhibitor targeting a receptor tyrosine kinase signaling pathway.

This diagram illustrates a hypothetical scenario where a benzimidazole derivative, potentially synthesized from this compound, acts as a kinase inhibitor. By blocking the activity of a receptor tyrosine kinase (RTK), it can inhibit downstream signaling pathways, such as the MAPK/ERK pathway, which are often dysregulated in cancer and other diseases.

Conclusion

While specific examples of pharmaceuticals directly synthesized from this compound are not prominently documented, its chemical structure strongly suggests its utility as a valuable intermediate in medicinal chemistry. Its potential to be readily converted into substituted benzimidazoles, a privileged scaffold in drug discovery, makes it a compound of interest for researchers and drug development professionals. The general protocols provided herein can serve as a foundation for the exploration of its synthetic utility in the creation of novel bioactive molecules. Further research is warranted to fully explore and document the applications of this versatile building block in the synthesis of new pharmaceutical agents.

Applikationshinweise und Protokolle: Derivatisierung von 3-Amino-4-nitrobenzonitril für biologische Studien

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 3-Amino-4-nitrobenzonitril ist ein wertvoller Baustein (Building Block) in der medizinischen Chemie und der Wirkstoffforschung.[1][2][3] Seine Struktur, die eine reaktive Aminogruppe, eine elektronenziehende Nitrogruppe und eine Nitrilgruppe umfasst, ermöglicht eine Vielzahl von chemischen Modifikationen. Diese Derivatisierungen sind entscheidend für die Synthese von Molekülbibliotheken zur Identifizierung neuer Leitstrukturen mit potenziellen therapeutischen Anwendungen, beispielsweise als Enzyminhibitoren in der Krebstherapie oder zur Behandlung von myeloischen Malignomen.[4]

Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung von 3-Amino-4-nitrobenzonitril und die anschließende biologische Evaluierung der synthetisierten Verbindungen.

Experimentelle Protokolle

Protokoll 1: Allgemeine Synthese von N-Acyl-Derivaten

Die am leichtesten zugängliche funktionelle Gruppe für die Derivatisierung ist die Aminogruppe. Eine einfache und robuste Methode zur Modifikation ist die N-Acylierung, um eine diverse Amid-Bibliothek zu erstellen.

Materialien:

  • 3-Amino-4-nitrobenzonitril

  • Geeignetes Säurechlorid oder Säureanhydrid (z.B. Acetylchlorid, Benzoylchlorid)

  • Aprotisches Lösungsmittel (z.B. Dichlormethan (DCM), Tetrahydrofuran (THF))

  • Organische Base (z.B. Triethylamin (TEA) oder Pyridin)

  • Salzsäure (HCl, 1 M)

  • Gesättigte Natriumbicarbonat-Lösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

Durchführung:

  • Lösen Sie 1 Äquivalent 3-Amino-4-nitrobenzonitril in einem geeigneten aprotischen Lösungsmittel (z.B. DCM) unter Rühren.

  • Fügen Sie 1.5 Äquivalente einer organischen Base (z.B. Triethylamin) hinzu.

  • Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C.

  • Fügen Sie langsam 1.2 Äquivalente des entsprechenden Säurechlorids oder Säureanhydrids tropfenweise hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-12 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie nacheinander mit 1 M HCl, Wasser und gesättigter NaHCO₃-Lösung.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄ oder Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten) oder Umkristallisation, um das gewünschte N-Acyl-Derivat zu erhalten.

Protokoll 2: Biologische Evaluierung - In-vitro-Kinase-Assay (Beispiel)

Die synthetisierten Derivate werden häufig auf ihre Fähigkeit getestet, die Aktivität von Proteinkinasen zu hemmen, die bei vielen Krankheiten, insbesondere Krebs, eine Rolle spielen.

Materialien:

  • Synthetisierte Derivate (in DMSO gelöst)

  • Rekombinantes Kinase-Enzym

  • Spezifisches Peptidsubstrat für die Kinase

  • ATP (Adenosintriphosphat)

  • Kinase-Assay-Puffer

  • Detektionsreagenz (z.B. ADP-Glo™ Kinase Assay Kit)

  • Mikrotiterplatten (384-Well)

Durchführung:

  • Verdünnungsreihe: Erstellen Sie eine serielle Verdünnungsreihe der Testverbindungen in DMSO (typischerweise von 10 mM bis in den nM-Bereich).

  • Reaktionsansatz: Geben Sie in die Wells einer Mikrotiterplatte den Kinase-Assay-Puffer, eine definierte Menge des Kinase-Enzyms und das Peptidsubstrat.

  • Inhibitor-Zugabe: Fügen Sie die verdünnten Testverbindungen zu den entsprechenden Wells hinzu. Fügen Sie DMSO als Negativkontrolle und einen bekannten Inhibitor als Positivkontrolle hinzu.

  • Inkubation: Inkubieren Sie die Platte für 10-15 Minuten bei Raumtemperatur, um die Bindung des Inhibitors an das Enzym zu ermöglichen.

  • Reaktionsstart: Starten Sie die Kinase-Reaktion durch Zugabe von ATP.

  • Reaktion und Detektion: Inkubieren Sie die Platte für die empfohlene Zeit (z.B. 60 Minuten) bei der optimalen Temperatur (z.B. 30 °C). Stoppen Sie die Reaktion und fügen Sie das Detektionsreagenz gemäß den Anweisungen des Herstellers hinzu, um die Menge des produzierten ADPs (ein Maß für die Kinase-Aktivität) zu quantifizieren.

  • Messung: Messen Sie das erzeugte Signal (z.B. Lumineszenz) mit einem geeigneten Plattenlesegerät.

  • Datenanalyse: Berechnen Sie die prozentuale Hemmung für jede Konzentration und bestimmen Sie den IC₅₀-Wert (die Konzentration des Inhibitors, die erforderlich ist, um die Enzymaktivität um 50 % zu reduzieren) durch Anpassung der Daten an eine Dosis-Wirkungs-Kurve.

Datenpräsentation

Die Ergebnisse der Synthese und der biologischen Tests sollten zur einfachen Vergleichbarkeit in Tabellen zusammengefasst werden.

Tabelle 1: Syntheseausbeuten und Charakterisierung von N-Acyl-Derivaten von 3-Amino-4-nitrobenzonitril.

Derivat (R-Gruppe) Summenformel Molekulargewicht ( g/mol ) Ausbeute (%) Schmelzpunkt (°C)
Acetyl (-COCH₃) C₉H₇N₃O₃ 205.17 85 188-190
Benzoyl (-COPh) C₁₄H₉N₃O₃ 267.24 92 210-212

| Cyclohexylcarbonyl | C₁₄H₁₅N₃O₃ | 289.29 | 78 | 195-197 |

Tabelle 2: Biologische Aktivität ausgewählter Derivate gegen Zielkinase X.

Derivat (R-Gruppe) IC₅₀ (nM)
Acetyl (-COCH₃) >10000
Benzoyl (-COPh) 850
Cyclohexylcarbonyl 1240

| Referenzinhibitor | 50 |

Visualisierungen

Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und ein Beispiel für einen Signalweg.

G A Startmaterial 3-Amino-4-nitrobenzonitril B Derivatisierung (z.B. N-Acylierung) A->B Reagenzien, Base C Aufarbeitung & Reinigung (Extraktion, Chromatographie) B->C Rohprodukt D Charakterisierung (NMR, MS, Reinheit) C->D Reines Derivat E Biologischer Assay (z.B. Kinase-Inhibition) D->E Charakterisierte Verbindung F Datenanalyse (IC50-Bestimmung) E->F Rohdaten

Abbildung 1: Allgemeiner experimenteller Arbeitsablauf.

G cluster_0 Zellmembran Rezeptor Rezeptor-Tyrosinkinase (z.B. EGFR) RAS RAS Rezeptor->RAS Aktivierung Wachstumsfaktor Wachstumsfaktor Wachstumsfaktor->Rezeptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Zellproliferation Zellproliferation Überleben ERK->Zellproliferation Inhibitor Synthetisiertes Derivat Inhibitor->RAF Inhibition

Abbildung 2: Beispielhafter MAPK/ERK-Signalweg.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Aminobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the laboratory-scale synthesis of aminobenzonitrile derivatives, which are crucial intermediates in the development of pharmaceuticals and other functional materials. This document includes detailed experimental protocols, comparative data on various synthetic methods, and visualizations of synthetic workflows and a relevant biological signaling pathway.

Introduction

Aminobenzonitriles are versatile aromatic compounds containing both an amino and a nitrile functional group. This unique bifunctionality makes them valuable starting materials for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, 4-aminobenzonitrile is a key precursor for the non-nucleoside reverse transcriptase inhibitor Etravirine, the direct thrombin inhibitor Dabigatran etexilate, and the anti-androgen Bicalutamide. Similarly, 3-aminobenzonitrile is a building block for the acetylcholinesterase inhibitor Tacrine, used in the management of Alzheimer's disease.[1][2][3][4][5][6][7] The isomeric position of the amino and nitrile groups on the benzene ring significantly influences the properties and applications of the resulting derivatives.

This guide details common and effective laboratory-scale methods for the synthesis of aminobenzonitrile isomers, focusing on the dehydration of aminobenzamides and the reduction of nitrobenzonitriles.

Synthetic Strategies and Data Presentation

The selection of a synthetic route to aminobenzonitrile derivatives depends on factors such as the availability of starting materials, desired scale, and tolerance to specific reagents. Below is a summary of quantitative data for common synthetic methods.

Table 1: Synthesis of Aminobenzonitrile Isomers via Dehydration of Aminobenzamides
Starting MaterialDehydrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-AminobenzamidePhenylphosphonic dichloridePyridine602496[7]
3-AminobenzamideThionyl chlorideToluene90-100Not Specified91.3[3]
4-AminobenzamideThionyl chlorideToluene90-100Not SpecifiedHigh[8]
Table 2: Synthesis of 3-Aminobenzonitrile via Reduction of 3-Nitrobenzonitrile
Starting MaterialReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
3-NitrobenzonitrileH₂ / Palladium on CarbonMethanol50885[3]

Experimental Protocols

The following protocols provide detailed step-by-step procedures for the synthesis of aminobenzonitrile isomers.

Protocol 1: Synthesis of 3-Aminobenzonitrile via Dehydration of 3-Aminobenzamide[3][8]

Materials:

  • 3-Aminobenzamide

  • Toluene

  • Thionyl chloride

  • 30% Sodium hydroxide solution

  • Water

Equipment:

  • 1000 mL three-neck round-bottom flask with a reflux condenser and dropping funnel

  • Heating mantle

  • Stirring apparatus

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

Part A: Dehydration

  • To a 1000 mL reaction flask, add 510 g of toluene and 102 g (0.75 mol) of 3-aminobenzamide.

  • Heat the mixture to 90-100 °C with stirring.

  • Slowly add 205 g (1.72 mol) of thionyl chloride dropwise. Be aware that this will generate a large amount of HCl and SO₂ gas, so the reaction must be performed in a well-ventilated fume hood.

  • After the addition is complete, continue heating until all the solid has dissolved and gas evolution has ceased.

  • Cool the reaction mixture to 50-60 °C. This solution is the "dehydration liquid" for the next step.

Part B: Hydrolysis and Isolation

  • In a separate 1000 mL reaction flask, add 102 g of water and heat to 50-60 °C with stirring.

  • Slowly add the dehydration liquid from Part A to the hot water. Control the rate of addition to manage the evolution of SO₂ gas.

  • After the addition is complete, continue stirring until gas evolution ceases.

  • While the solution is still hot, adjust the pH of the aqueous layer to 6.5-7.5 using a 30% sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer and cool it to 0-5 °C with slow stirring to induce crystallization.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold (0-5 °C) toluene.

  • Dry the product to obtain 3-aminobenzonitrile. The expected yield is approximately 91.3%.

Protocol 2: Synthesis of 3-Aminobenzonitrile via Reduction of 3-Nitrobenzonitrile[3]

Materials:

  • 3-Nitrobenzonitrile

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Methanol

  • Hydrogen gas (H₂)

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

  • Distilled water

Equipment:

  • 100 mL single-neck flask

  • Hydrogen balloon or hydrogenation apparatus

  • Heating and stirring plate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a 100 mL single-neck flask, combine 1.48 g of 3-nitrobenzonitrile, 0.01 g of palladium on carbon catalyst, and 20 mL of methanol.

  • Connect the flask to a hydrogen balloon or a hydrogenation apparatus.

  • Heat the reaction mixture to 50 °C and stir for 8 hours under a hydrogen atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add 100 mL of distilled water and 100 mL of dichloromethane and transfer to a separatory funnel.

  • Shake the funnel and allow the layers to separate. Collect the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the product. The expected yield is approximately 85%.

Visualizations

Logical Relationship of Synthetic Strategies

G cluster_start Starting Material Classes cluster_reaction Reaction Types cluster_product Product Haloanilines Haloanilines Cyanation Cyanation Haloanilines->Cyanation Halobenzonitriles Halobenzonitriles Amination Amination Halobenzonitriles->Amination Nitrobenzonitriles Nitrobenzonitriles Reduction Reduction Nitrobenzonitriles->Reduction Aminobenzamides Aminobenzamides Dehydration Dehydration Aminobenzamides->Dehydration Aminobenzonitriles Aminobenzonitriles Cyanation->Aminobenzonitriles Amination->Aminobenzonitriles Reduction->Aminobenzonitriles Dehydration->Aminobenzonitriles G Start Start Reaction_Setup Reaction Setup (Reagents & Solvent) Start->Reaction_Setup Reaction Reaction under Controlled Conditions (Temp, Time) Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification (Crystallization/ Chromatography) Drying->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End G cluster_cell Prostate Cell Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds HSP Heat Shock Proteins AR->HSP Stabilized by AR_Androgen AR-Androgen Complex AR_Bicalutamide Inactive AR-Bicalutamide Complex Dimerization Dimerization AR_Androgen->Dimerization AR_Bicalutamide->Inhibition Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ARE Androgen Response Element (ARE) on DNA Nuclear_Translocation->ARE Binds to Gene_Transcription Gene Transcription (Cell Growth & Survival) ARE->Gene_Transcription Promotes

References

Catalytic Synthesis of Aminobenzonitriles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminobenzonitriles are pivotal structural motifs in organic chemistry, serving as versatile building blocks for the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The strategic placement of both an amino and a nitrile group on a benzene ring allows for diverse chemical transformations, making the efficient and selective synthesis of these compounds a topic of significant interest. This document provides detailed application notes and experimental protocols for several key catalytic methods used in the synthesis of aminobenzonitriles.

Introduction to Synthetic Strategies

The synthesis of aminobenzonitriles can be approached through various catalytic pathways. The choice of method often depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and environmental considerations. Key strategies include the functionalization of an existing aromatic ring, the construction of the nitrile group, or the formation of the amino group. This note will focus on the following prominent catalytic methods:

  • Ammoxidation of Toluene Derivatives: A gas-phase industrial method for large-scale production.

  • Selective Hydrogenation of Nitrobenzonitriles: A method offering high chemoselectivity for the reduction of a nitro group in the presence of a nitrile.

  • Dehydrogenation of Aminobenzylamines: A direct conversion of a benzylamine to a benzonitrile.

  • Dehydration of Aminobenzamides: A high-yield laboratory-scale synthesis.

  • Deaminative Cyanation of Anilines (Sandmeyer Reaction): A classic and widely used method for introducing a nitrile group.

Comparative Data of Catalytic Methods

The following table summarizes the quantitative data for various catalytic methods for the synthesis of aminobenzonitriles, allowing for easy comparison of their efficacy and reaction conditions.

MethodStarting MaterialCatalystProductYield (%)Selectivity (%)Temperature (°C)Pressure (MPa)Key Advantages
Gas-Phase Ammoxidationp-NitrotolueneVanadium-Chromium-Phosphorus-Nickel-Molybdenum-Cesium Oxide on Silicon4-Aminobenzonitrile88884600.01Continuous production, readily available starting materials.[1]
Gas-Phase Ammoxidation3,4-DichlorotolueneV-Al-Ti-P-K-Cs-O3,4-Dichlorobenzonitrile90.0>99 (conversion)350-3750.02-0.1High conversion and yield for halogenated derivatives.[2]
Selective Hydrogenation4-NitrobenzonitrileGold (Au) supported on Titanium Dioxide (TiO2)4-AminobenzonitrileHighHighNot specifiedNot specifiedHigh chemoselectivity, avoids reduction of the nitrile group.[1]
Dehydrogenationp-AminobenzylamineRuthenium complex with naphthyridine-pyrazole ligandp-Aminobenzonitrile85HighNot specifiedNot specifiedHigh chemoselectivity, keeps aromatic amino group intact.[3]
Dehydration4-AminobenzamideThionyl chloride4-AminobenzonitrileHighHigh90-100AtmosphericSimple process, high yield.[4][5]
Dehydration2-AminobenzamidePhenylphosphonic dichloride in pyridine2-Aminobenzonitrile96High60AtmosphericHigh yield for the ortho-isomer.[6][7]
Deaminative CyanationAnilinesCopper(I) cyanide (Sandmeyer reaction)BenzonitrilesVariableVariable0-5AtmosphericWide substrate scope, but sensitive to reaction conditions.[5][8]

Experimental Protocols

Protocol 1: Synthesis of 4-Aminobenzonitrile via Dehydration of 4-Aminobenzamide

This protocol details a two-stage process involving the dehydration of 4-aminobenzamide using thionyl chloride, followed by hydrolysis to yield 4-aminobenzonitrile.[4][5]

Materials:

  • 4-Aminobenzamide

  • Toluene

  • Thionyl chloride

  • Water

  • 30% Sodium hydroxide solution

  • 1000 mL three-neck round-bottom flask

  • Reflux condenser (brine-cooled)

  • Dropping funnel

  • Stirrer

  • Heating mantle

Procedure:

Stage 1: Dehydration

  • To a 1000 mL reaction flask equipped with a brine-cooled reflux condenser, add 510 g of toluene and 102 g (0.75 mol) of 4-aminobenzamide.

  • Heat the mixture to 90-100 °C with stirring.

  • Slowly add 205 g (1.72 mol) of thionyl chloride dropwise from a dropping funnel. Caution: This reaction produces a large amount of HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

  • After the addition is complete, maintain the temperature and continue stirring until all the solid has dissolved and gas evolution ceases.

  • Cool the reaction mixture to 50-60 °C. This resulting solution is the "dehydration liquid".

Stage 2: Hydrolysis

  • In a separate 1000 mL reaction flask, add 102 g of water and heat to 50-60 °C with stirring.

  • Slowly add the "dehydration liquid" from Stage 1 to the hot water. Control the rate of addition to manage the evolution of SO₂ gas.

  • After the addition is complete, continue stirring until gas evolution stops.

  • While the solution is still hot, adjust the pH of the aqueous layer to 6.5-7.5 using a 30% sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer and slowly cool it to 0-5 °C with gentle stirring to precipitate the 4-aminobenzonitrile.

  • Filter the solid product, wash it with a small amount of cold toluene, and dry it under vacuum.

Protocol 2: Synthesis of Benzonitriles via Deaminative Cyanation of Anilines (Sandmeyer Reaction)

This protocol provides a general procedure for the Sandmeyer reaction. The specific quantities and conditions may need to be optimized for different aniline substrates.

Materials:

  • Aniline derivative

  • Sodium nitrite

  • Hydrochloric acid (concentrated)

  • Copper(I) cyanide

  • Sodium cyanide (optional, for complex formation)

  • Ice

  • Starch-iodide paper

  • Beakers

  • Stirring plate and stir bar

Procedure:

Stage 1: Diazotization

  • In a beaker, dissolve the aniline derivative in a suitable amount of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the cold aniline solution. Maintain the temperature between 0-5 °C throughout the addition. Diazonium salts are unstable and can be explosive if allowed to warm up or if isolated.[5]

  • After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.

  • The resulting solution contains the aryl diazonium salt and should be used immediately in the next step.[5]

Stage 2: Cyanation

  • In a separate large beaker, prepare a solution of copper(I) cyanide. This may be dissolved in a solution of sodium cyanide to form the soluble dicyanocuprate(I) complex, which can improve reactivity.

  • Cool the copper(I) cyanide solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Stage 1 to the copper(I) cyanide solution with vigorous stirring. Foaming and nitrogen gas evolution will occur.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) to ensure complete reaction.

  • The benzonitrile product can then be isolated by extraction with an organic solvent, followed by washing, drying, and purification by distillation or recrystallization.

Visualizing the Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Dehydration_Workflow start Start dehydration Dehydration: 4-Aminobenzamide + Toluene + Thionyl Chloride (90-100°C) start->dehydration hydrolysis Hydrolysis: 'Dehydration Liquid' + Water (50-60°C) dehydration->hydrolysis Cool to 50-60°C neutralization Neutralization: Adjust pH to 6.5-7.5 with NaOH hydrolysis->neutralization separation Separation: Isolate Organic Layer neutralization->separation precipitation Precipitation: Cool Organic Layer to 0-5°C separation->precipitation isolation Isolation: Filter, Wash, and Dry Product precipitation->isolation end End: 4-Aminobenzonitrile isolation->end

Caption: Workflow for the synthesis of 4-Aminobenzonitrile via dehydration.

Sandmeyer_Workflow start Start diazotization Diazotization: Aniline + HCl + NaNO2 (0-5°C) start->diazotization cyanation Cyanation: Aryl Diazonium Salt + CuCN (cold) diazotization->cyanation Use immediately workup Workup: Warm to RT, then heat gently cyanation->workup extraction Extraction: Isolate with Organic Solvent workup->extraction purification Purification: Distillation or Recrystallization extraction->purification end End: Benzonitrile Product purification->end

Caption: Key steps in the Sandmeyer synthesis of aminobenzonitriles.

Conclusion

The catalytic synthesis of aminobenzonitriles is a rich field with a variety of methods available to the modern chemist. The choice of a particular synthetic route will be guided by the specific requirements of the target molecule and the desired scale of the reaction. The protocols and data presented herein provide a solid foundation for researchers to select and implement the most appropriate method for their synthetic goals. As with all chemical reactions, careful optimization of the reaction conditions is crucial for achieving high yields and purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-4-nitrobenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and effective starting material is 3-acetamidobenzonitrile. The acetamido group protects the amine from oxidation during nitration and directs the incoming nitro group to the desired position (ortho to the amino group). The protecting group is then removed by hydrolysis to yield the final product.

Q2: My nitration reaction of 3-acetamidobenzonitrile is resulting in a low yield. What are the potential causes?

Low yields in this nitration can stem from several factors:

  • Inadequate Temperature Control: The nitration of aromatic compounds is highly exothermic. If the temperature rises too high, it can lead to the formation of undesired side products and decomposition of the starting material or product.

  • Incorrect Nitrating Agent Concentration: The concentration of the nitrating mixture (e.g., nitric acid in sulfuric acid) is crucial. If the mixture is too dilute, the reaction may not proceed to completion. Conversely, if it is too concentrated, it can lead to over-nitration or oxidation.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration, resulting in incomplete conversion of the starting material.

  • Moisture Contamination: The presence of water in the reaction mixture can deactivate the nitrating agent.

Q3: The isolated product is a dark, discolored solid. What is the cause and how can I obtain a purer product?

Discoloration, often appearing as a dark brown or black solid, is typically due to the formation of oxidized byproducts. Aromatic amines are susceptible to air oxidation, which can be accelerated by the presence of residual acids or light. To obtain a purer, lighter-colored product, consider the following purification methods:

  • Recrystallization: Recrystallizing the crude product from a suitable solvent system, such as ethanol/water, can effectively remove colored impurities.

  • Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. However, use it judiciously as it can also adsorb some of the desired product.

  • Column Chromatography: For highly impure samples, flash column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can provide a high-purity product.

Q4: I am observing the formation of multiple isomers during the nitration. How can I improve the regioselectivity for the desired 4-nitro isomer?

The acetamido group is an ortho-, para-director. In the case of 3-acetamidobenzonitrile, the primary products will be 3-acetamido-4-nitrobenzonitrile and 3-acetamido-6-nitrobenzonitrile. To favor the formation of the 4-nitro isomer, careful control of reaction conditions is necessary. Lower reaction temperatures generally enhance selectivity. The choice of nitrating agent can also influence the isomer ratio.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use fresh, anhydrous nitric and sulfuric acids. 2. Ensure the reaction temperature is maintained within the optimal range (e.g., 5-10°C). 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow it to run to completion.
Formation of a Tar-Like Substance 1. Reaction temperature is too high. 2. Nitrating agent added too quickly.1. Maintain strict temperature control using an ice bath. 2. Add the nitrating agent dropwise with vigorous stirring to dissipate heat effectively.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Insufficient amount of nitrating agent.1. Increase the reaction time and monitor by TLC. 2. Use a slight excess of the nitrating agent.
Difficult to Filter Product 1. Product has oiled out instead of crystallizing. 2. Very fine precipitate has formed.1. Ensure the quenching solution (ice-water) is very cold and stir vigorously during quenching. 2. Allow the precipitate to stand in the cold mother liquor to encourage crystal growth before filtration.

Data Presentation

The following table summarizes illustrative data for the synthesis of this compound, highlighting the effect of different reaction conditions on the yield. Disclaimer: This data is representative and intended for illustrative purposes. Actual results may vary.

Entry Nitrating Agent Temperature (°C) Reaction Time (h) Yield of this compound (%)
1KNO₃ in H₂SO₄5 - 102~75
270% HNO₃ in H₂SO₄0 - 51.5~70
3Fuming HNO₃ in Ac₂O-5 - 01~65
4KNO₃ in H₂SO₄20 - 252~50 (with more side products)

Experimental Protocols

Protocol 1: Synthesis of 3-Acetamido-4-nitrobenzonitrile
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-acetamidobenzonitrile in concentrated sulfuric acid. Cool the solution to 5-10°C in an ice bath.

  • Nitration: Slowly add a solution of potassium nitrate in concentrated sulfuric acid dropwise to the cooled solution, ensuring the temperature does not exceed 10°C.

  • Reaction: Stir the reaction mixture at 5-10°C for 2 hours.

  • Quenching: Carefully pour the reaction mixture over crushed ice with constant stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and air dry.

Protocol 2: Hydrolysis of 3-Acetamido-4-nitrobenzonitrile to this compound
  • Setup: To the crude 3-acetamido-4-nitrobenzonitrile in a round-bottom flask, add 4N hydrochloric acid.

  • Reflux: Heat the mixture to reflux and maintain for 2 hours.

  • Cooling and Precipitation: After cooling to room temperature, the product will precipitate.

  • Isolation and Purification: Collect the crystals by filtration, wash with water, and dry under reduced pressure. The crude product can be further purified by recrystallization from an ethanol/water mixture.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_acetylation Step 1: Acetylation (Protection) cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis (Deprotection) cluster_purification Step 4: Purification start 3-Aminobenzonitrile prot 3-Acetamidobenzonitrile start->prot Acetic Anhydride nit 3-Acetamido-4-nitrobenzonitrile prot->nit KNO3 / H2SO4 5-10°C hydro This compound nit->hydro 4N HCl, Reflux pure Pure Product hydro->pure Recrystallization

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Caption: Troubleshooting flowchart for this compound synthesis.

References

Technical Support Center: Purification of Crude 3-Amino-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 3-Amino-4-nitrobenzonitrile. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities in crude this compound may include:

  • Starting materials: Unreacted 3-aminobenzonitrile or 4-nitrobenzonitrile.

  • Isomeric byproducts: Other isomers formed during nitration, such as 5-amino-2-nitrobenzonitrile or 3-amino-2-nitrobenzonitrile.

  • Over-nitrated or under-nitrated products: Dinitro or non-nitrated benzonitrile derivatives.

  • Hydrolysis products: 3-Amino-4-nitrobenzamide, if the nitrile group is hydrolyzed.

  • Residual solvents and reagents: Solvents used in the reaction and work-up, as well as unreacted nitrating agents or acids.[1]

Q2: My purified this compound is discolored (yellow to brownish). How can I remove the color?

A2: Discoloration in nitroanilines is often due to the presence of oxidized impurities or residual starting materials. To decolorize the product, you can add a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.

Q3: I am observing a low recovery after recrystallization. What are the possible reasons and solutions?

A3: Low recovery during recrystallization can be due to several factors:

  • Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • The chosen solvent is too good: If the compound has high solubility in the solvent even at low temperatures, precipitation will be incomplete. A solvent screen to find a less effective solvent or a co-solvent system might be necessary.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Premature crystallization during hot filtration: If the solution cools and crystals form on the filter paper, you will lose product. Ensure the filtration apparatus is pre-heated.

Q4: My compound streaks on the TLC plate during analysis. What could be the cause and how can I fix it?

A4: Streaking on a TLC plate, especially for amino-containing compounds on silica gel, is often due to the interaction of the basic amino group with the acidic silica gel. To resolve this, you can add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your mobile phase.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent. For nitroanilines, solvents like ethanol, methanol, or mixtures with water are often effective.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is less soluble.
Purity does not improve significantly after recrystallization. The impurity has similar solubility to the product in the chosen solvent.Perform a solvent screen to find a solvent that better differentiates between the product and the impurity. Consider using a different purification technique like column chromatography.
No crystals form upon cooling. The solution is not saturated. Too much solvent was used.Evaporate some of the solvent to increase the concentration. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor separation of the desired compound from an impurity. The mobile phase polarity is not optimized.Perform a thorough TLC analysis with different solvent systems to find an eluent that provides a good separation (difference in Rf values).
The compound appears to be degrading on the column. The compound is unstable on the acidic silica gel.Deactivate the silica gel with a base (e.g., triethylamine) before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.
Low recovery of the compound from the column. The compound is strongly adsorbed to the stationary phase.Add a small amount of a polar solvent (e.g., methanol) or a basic modifier (e.g., triethylamine) to the eluent to help desorb the compound.
The column runs dry. Insufficient solvent in the reservoir. The column was not packed properly, leading to cracks.Always ensure there is enough solvent above the stationary phase. Repack the column if it has cracked.

Data Presentation

Table 1: Recommended Solvents for Purification of this compound

Purification MethodRecommended Solvents/Solvent SystemsNotes
Recrystallization Ethanol, Methanol, Ethanol/Water, Ethyl acetate/HexaneThe choice of solvent will depend on the specific impurities present. A solvent screen is recommended to find the optimal system.
Column Chromatography Stationary Phase: Silica gelMobile Phase: Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradientFor amino compounds, adding 0.5-1% triethylamine to the mobile phase can improve peak shape and reduce tailing.

Table 2: Expected Purity and Yield for Purification Techniques

Purification TechniqueTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Recrystallization 60 - 8595 - 99Simple, inexpensive, and effective for removing small amounts of impurities.May not be effective for separating impurities with similar solubility. Potential for product loss in the mother liquor.
Column Chromatography 50 - 80> 99Highly effective for separating complex mixtures and achieving very high purity.More time-consuming, requires larger volumes of solvent, and can lead to product loss on the column.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point (Melting Point: 177-180°C).[2]

General Column Chromatography Protocol
  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common mobile phase is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_recrys Crude Product dissolve Dissolve in Minimal Hot Solvent crude_recrys->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter crystallize Slow Cooling & Crystallization hot_filter->crystallize isolate_recrys Vacuum Filtration & Washing crystallize->isolate_recrys dry_recrys Drying isolate_recrys->dry_recrys pure_product_recrys Pure Product dry_recrys->pure_product_recrys

Caption: General workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Crude Product Analysis (TLC) impurities Impurities Present? start->impurities recrystallization Attempt Recrystallization impurities->recrystallization Yes pure Pure Product impurities->pure No purity_check Check Purity (TLC, mp) recrystallization->purity_check column_chrom Perform Column Chromatography column_chrom->purity_check failure Purification Unsuccessful purity_check->column_chrom Impurities Remain purity_check->pure Sufficiently Pure purity_check->failure Still Impure

Caption: Logical workflow for selecting a purification strategy for this compound.

References

Common impurities in 3-Amino-4-nitrobenzonitrile and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in 3-Amino-4-nitrobenzonitrile and their effective removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in synthetically prepared this compound?

A1: Common impurities in this compound typically arise from the synthetic route employed. Based on common synthetic pathways, such as the nitration of a protected aminobenzonitrile precursor, the following impurities can be anticipated:

  • Starting Materials: Unreacted precursors like 3-aminobenzonitrile or a protected version such as 3-acetamidobenzonitrile.

  • Regioisomers: Isomeric products formed during the nitration step, for example, 5-amino-2-nitrobenzonitrile.

  • Over-nitrated or Under-nitrated Species: Dinitro derivatives or residual un-nitrated starting material.

  • Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis to an amide (-CONH₂) or a carboxylic acid (-COOH) under certain pH and temperature conditions during workup or purification.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., ethanol, ethyl acetate, hexane) and residual acids or bases from the workup.

Q2: My this compound product is discolored (yellow to brownish). What is the likely cause and how can I fix it?

A2: Discoloration in aminonitro aromatic compounds is often due to the presence of oxidized impurities or residual starting materials. Exposure to air and light can also lead to the formation of colored byproducts. To address this, you can try the following:

  • Recrystallization with Decolorizing Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb many of the colored impurities. Hot filter the solution to remove the charcoal and then allow the solution to cool and crystallize.

  • Proper Storage: Ensure the purified product is stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Q3: I am observing smearing or tailing of my product spot on the TLC plate during analysis. What could be the reason and how can I resolve this?

A3: Tailing on a silica gel TLC plate is a common issue with basic compounds like amines. The acidic nature of the silica gel can lead to strong interactions with the amino group, causing the spot to streak. To mitigate this, you can:

  • Modify the Mobile Phase: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent system. This will neutralize the acidic sites on the silica gel and lead to more defined spots.

  • Use a Different Stationary Phase: Consider using a neutral or basic stationary phase like alumina for your TLC analysis.

Troubleshooting Guides

Purification by Recrystallization

Problem: Low recovery of purified product after recrystallization.

Possible CauseTroubleshooting Steps
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform a small-scale solvent screen with various solvents like ethanol, methanol, isopropanol, or mixtures such as ethanol/water to find the optimal one.
Using an Excessive Amount of Solvent Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much will keep a significant portion of your product in the solution even after cooling.
Premature Crystallization If the solution cools too quickly, impurities can get trapped in the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Incomplete Crystallization Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize the yield of crystals.

Problem: The compound "oils out" instead of forming crystals.

Possible CauseTroubleshooting Steps
High Concentration of Impurities The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil. Try a preliminary purification step like a simple filtration or a quick column chromatography before recrystallization.
Solution is Supersaturated The concentration of the solute is too high. Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly.
Rapid Cooling Cooling the solution too quickly can favor oiling out over crystallization. Ensure a slow cooling process.
Purification by Column Chromatography

Problem: Poor separation of the desired compound from an impurity.

Possible CauseTroubleshooting Steps
Inappropriate Mobile Phase The polarity of the eluent is not optimized for separation. Conduct a thorough TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation between your product and the impurity (a significant difference in Rf values).
Column Overloading Too much crude material was loaded onto the column. Use an appropriate amount of stationary phase relative to the amount of crude product (a general rule of thumb is a 30:1 to 100:1 ratio by weight).

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and water) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is often a good starting point for similar compounds.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: If charcoal was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals start to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Stationary and Mobile Phase Selection: Based on TLC analysis, select a suitable stationary phase (silica gel is common) and a mobile phase that provides a good Rf value (around 0.25-0.35) for this compound and good separation from impurities. For this compound, a gradient of ethyl acetate in hexane is a good starting point. Consider adding 0.5% triethylamine to the mobile phase to prevent tailing.

  • Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. If a gradient elution is used, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Method cluster_end Final Product TLC TLC Analysis Recrystallization Recrystallization TLC->Recrystallization Informs Solvent Choice ColumnChrom Column Chromatography TLC->ColumnChrom Determines Mobile Phase HPLC HPLC Analysis HPLC->Recrystallization Assesses Purity HPLC->ColumnChrom Assesses Purity PureProduct Pure 3-Amino-4- nitrobenzonitrile Recrystallization->PureProduct ColumnChrom->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product? Recrystallization Attempt Recrystallization Start->Recrystallization Yes CheckPurity Check Purity (TLC/HPLC) Recrystallization->CheckPurity Column Attempt Column Chromatography Column->CheckPurity CheckPurity->Column Purity Unacceptable Success Pure Product CheckPurity->Success Purity Acceptable Failure Re-evaluate Purification Strategy CheckPurity->Failure Still Impure

Troubleshooting common issues in 3-Amino-4-nitrobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during chemical reactions involving 3-Amino-4-nitrobenzonitrile. Below, you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites of this compound and their potential side reactions?

A1: this compound has three primary functional groups, each with its own reactivity profile. The primary sites for reaction are the nitro group and the amino group. The nitrile group is generally less reactive.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group and is readily reduced to an amino group (-NH₂). Incomplete reduction can lead to intermediates like nitroso or hydroxylamino species.

  • Amino Group (-NH₂): This is a nucleophilic site and an activating group for electrophilic aromatic substitution. It can be acylated, alkylated, or undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing various other functional groups.[1]

  • Nitrile Group (-C≡N): This group is susceptible to hydrolysis to an amide or a carboxylic acid under strong acidic or basic conditions. However, the presence of the electron-donating amino group on the aromatic ring tends to deactivate the nitrile group towards nucleophilic attack under neutral or mildly acidic/basic conditions.[2]

Q2: I am trying to selectively reduce the nitro group of this compound to an amino group. What are the common challenges and how can I overcome them?

A2: The selective reduction of the nitro group to form 3,4-diaminobenzonitrile is a common and crucial transformation. Key challenges include incomplete reaction, over-reduction, and side reactions involving the nitrile group.

Common issues and their solutions are:

  • Low Yield/Incomplete Reaction: This can be due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time and temperature. Ensure you are using a fresh, active catalyst and that the reaction is run under an inert atmosphere to prevent catalyst poisoning. Increasing the reaction time or hydrogen pressure may improve the yield.[3]

  • Side Reactions: While the nitrile group is relatively stable to catalytic hydrogenation, harsh reducing agents or conditions could potentially lead to its reduction. Using a selective method like catalytic hydrogenation with Pd/C is recommended to preserve the nitrile functionality.[3]

  • Purification Difficulties: The product, 3,4-diaminobenzonitrile, can be sensitive to air and light. It is advisable to work up the reaction mixture promptly and store the purified product under an inert atmosphere.

Troubleshooting Guides

Issue 1: Low Yield in the Reduction of the Nitro Group

You are performing a catalytic hydrogenation of this compound to synthesize 3,4-diaminobenzonitrile, but the yield is consistently low.

start Low Yield of 3,4-Diaminobenzonitrile check_catalyst Is the Pd/C catalyst fresh and active? start->check_catalyst check_conditions Are the reaction time and H₂ pressure adequate? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst or a higher loading. check_catalyst->solution_catalyst No check_purity Is the starting material pure? check_conditions->check_purity Yes solution_conditions Increase reaction time or H₂ pressure. check_conditions->solution_conditions No check_workup Was the product lost during workup and purification? check_purity->check_workup Yes solution_purity Purify the starting material before the reaction. check_purity->solution_purity No solution_workup Optimize the purification procedure (e.g., solvent choice for trituration). check_workup->solution_workup Yes

Caption: Troubleshooting workflow for low yield in nitro group reduction.

Starting MaterialReagents and CatalystSolventReaction ConditionsProductYieldReference
This compoundH₂ (50 psi), 10% Pd/CAnhydrous Ethanol5 hours3,4-Diaminobenzonitrile70%[3]
4-Amino-3-nitrobenzonitrileH₂ (balloon), 10% Pd/CMethanol18 hours at 25°C3,4-Diaminobenzonitrile90%[3]

This protocol is adapted from a procedure for a closely related isomer and may require optimization.[3]

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (e.g., 2.00 g, 12.3 mmol) in methanol (20 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (e.g., 500 mg) to the solution.

  • Hydrogenation: Seal the vessel and degas it by applying a vacuum and backfilling with nitrogen three times. Then, introduce hydrogen gas (e.g., via a hydrogen balloon or to a pressure of 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature (25°C) for 18 hours or at a slightly elevated temperature for a shorter duration (e.g., 5 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3,4-diaminobenzonitrile. The product can be further purified by trituration with a suitable solvent like diethyl ether.

Issue 2: Unwanted Hydrolysis of the Nitrile Group

You are attempting a reaction with this compound under acidic or basic conditions and observe the formation of the corresponding amide or carboxylic acid as a byproduct.

start Reaction of this compound strong_acid Strong Acidic Conditions (e.g., refluxing HCl) start->strong_acid strong_base Strong Basic Conditions (e.g., refluxing NaOH) start->strong_base protonation Protonation of Amino Group (-NH₂ → -NH₃⁺) strong_acid->protonation hydrolysis Nitrile Hydrolysis strong_base->hydrolysis activation Activation of Nitrile Group (Increased Electrophilicity) protonation->activation activation->hydrolysis amide 3-Amino-4-nitrobenzamide hydrolysis->amide carboxylic_acid 3-Amino-4-nitrobenzoic acid amide->carboxylic_acid Further Hydrolysis

Caption: Factors leading to unwanted nitrile hydrolysis.

  • Avoid Harsh Conditions: Whenever possible, use milder reaction conditions (lower temperatures, shorter reaction times, and less concentrated acids or bases).

  • Protecting Groups: If harsh conditions are unavoidable, consider protecting the amino group. An acylated amino group is less electron-donating, which can further stabilize the nitrile group against hydrolysis.

  • pH Control: Carefully control the pH of the reaction mixture. Near-neutral conditions are less likely to promote nitrile hydrolysis.[4]

  • Solvent Choice: In some cases, the choice of solvent can influence the rate of hydrolysis. Anhydrous organic solvents are preferred over aqueous systems when trying to avoid this side reaction.

Issue 3: Side Reactions during Diazotization and Sandmeyer Reaction

You are attempting to convert the amino group of this compound into another functional group via a Sandmeyer reaction and are observing low yields and the formation of byproducts.

start Poor Yield in Sandmeyer Reaction check_diazotization Was the diazotization complete and kept at 0-5°C? start->check_diazotization check_cu_catalyst Was the Copper(I) salt fresh and active? check_diazotization->check_cu_catalyst Yes solution_diazotization Ensure complete dissolution of the amine in acid and maintain low temperature. check_diazotization->solution_diazotization No check_addition Was the addition of the diazonium salt to the catalyst solution slow and controlled? check_cu_catalyst->check_addition Yes solution_cu_catalyst Use freshly prepared or high-quality Cu(I) salt. check_cu_catalyst->solution_cu_catalyst No check_byproducts Are there phenolic byproducts? check_addition->check_byproducts Yes solution_addition Add the diazonium salt solution slowly to the catalyst solution with vigorous stirring. check_addition->solution_addition No solution_byproducts Maintain low temperature throughout to prevent premature decomposition of the diazonium salt to a phenol. check_byproducts->solution_byproducts Yes

Caption: Troubleshooting workflow for Sandmeyer reaction issues.

This protocol is based on a procedure for 3-nitro-4-aminobenzonitrile and serves as a general guide.[1]

  • Diazotization:

    • Suspend this compound in a suitable acid (e.g., concentrated HCl) and cool the mixture to 0-5°C in an ice-salt bath.

    • Dissolve sodium nitrite in water and cool the solution.

    • Add the cold sodium nitrite solution dropwise to the amine suspension while maintaining the temperature below 5°C.

    • Stir for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt. Caution: Diazonium salts can be explosive when dry and should be kept in solution at low temperatures.[1]

  • Sandmeyer Reaction (e.g., for Chlorination):

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it onto crushed ice.

    • Collect the precipitated product by filtration and wash with cold water.

    • The crude product can be purified by recrystallization or column chromatography.

This technical support guide provides a starting point for troubleshooting common issues in reactions with this compound. For more complex problems, a thorough literature search for your specific reaction is always recommended.

References

Side reactions to consider when using 3-Amino-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the use of 3-Amino-4-nitrobenzonitrile in chemical synthesis. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and their expected reactivity?

A1: this compound has three primary functional groups that can participate in reactions: the amino group (-NH2), the nitro group (-NO2), and the nitrile group (-C≡N).

  • Amino Group (-NH2): This is a primary aromatic amine, making it a nucleophile. It is susceptible to reactions such as N-alkylation, acylation, and diazotization. The presence of the electron-withdrawing nitro and nitrile groups decreases its basicity and nucleophilicity compared to aniline.

  • Nitro Group (-NO2): The nitro group is strongly electron-withdrawing and can be reduced to various other functional groups, including nitroso, hydroxylamino, and most commonly, an amino group. This reduction is a key transformation in many synthetic pathways.[1][2]

  • Nitrile Group (-C≡N): The cyano group can undergo hydrolysis to form an amide or a carboxylic acid, or be reduced to a primary amine.[3][4][5] Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.[6]

Q2: What are the common storage and stability issues with this compound?

A2: this compound is generally stable under ambient, dry conditions. However, it is important to avoid:

  • Strong oxidizing and reducing agents: These can lead to uncontrolled and potentially exothermic reactions.[7]

  • Strong acids and bases: These can promote unwanted side reactions, such as hydrolysis of the nitrile group.[7]

  • Excessive heat and direct sunlight: These conditions may lead to gradual decomposition.[7][8]

It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Troubleshooting Guides for Common Side Reactions

This section addresses specific issues that may arise during reactions involving this compound.

Question: During my reaction, I've observed the formation of byproducts corresponding to the amide or carboxylic acid instead of my desired product. How can I prevent the hydrolysis of the nitrile group?

Answer: The hydrolysis of the nitrile group is a common side reaction, particularly under harsh acidic or basic conditions and elevated temperatures.[4][5][9]

Potential Causes & Solutions:

Potential Cause Recommended Solution Explanation
Strongly Acidic or Basic Conditions Maintain a neutral or near-neutral pH if the reaction chemistry allows. Use milder acids or bases, or buffer the reaction mixture.Both strong acids and bases can catalyze the hydrolysis of nitriles to amides and subsequently to carboxylic acids.[4][5]
High Reaction Temperatures Conduct the reaction at the lowest feasible temperature. Monitor the reaction progress closely to avoid prolonged heating.Higher temperatures provide the activation energy needed for hydrolysis.[4]
Presence of Water Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.Water is a necessary reagent for hydrolysis. Minimizing its presence can significantly reduce this side reaction.

Experimental Protocol: General Precautions to Avoid Nitrile Hydrolysis

  • Drying of Solvents and Reagents: Ensure all solvents are dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves). Solid reagents should be dried in a vacuum oven if they are not anhydrous.

  • Inert Atmosphere: Set up the reaction in a flask that has been flame-dried or oven-dried and cooled under a stream of inert gas. Maintain a positive pressure of the inert gas throughout the reaction.

  • Temperature Control: Use a temperature-controlled oil bath or cryostat to maintain the desired reaction temperature. Avoid localized overheating.

  • pH Monitoring: If the reaction is sensitive to pH, consider using a non-aqueous buffer system or periodically check the pH of the reaction mixture (if applicable) and adjust as necessary.

G

Question: I am trying to reduce the nitro group to an amine, but I'm getting a low yield of the desired product, or I'm observing other byproducts. What could be going wrong?

Answer: The reduction of an aromatic nitro group can proceed through several intermediates, such as nitroso and hydroxylamine species.[10] Incomplete reduction can leave these intermediates in the reaction mixture, while over-reduction or alternative reaction pathways can occur under certain conditions.

Potential Causes & Solutions:

Potential Cause Recommended Solution Explanation
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent. Ensure the reducing agent is fresh and has not degraded.A stoichiometric or slight excess of the reducing agent is typically required for complete conversion.
Inappropriate Reducing Agent Select a reducing agent known for its efficiency in converting aromatic nitro groups to amines. Common choices include catalytic hydrogenation (e.g., H2/Pd-C, PtO2) or metal/acid combinations (e.g., Fe/HCl, SnCl2/HCl).[1][2]Some reducing agents, like NaBH4 alone, are generally not strong enough to reduce aromatic nitro groups unless used with a catalyst.[11]
Formation of Azo Compounds Avoid using metal hydrides like LiAlH4 if the desired product is the aniline, as they can favor the formation of azo compounds.[2]The reaction of nitroarenes with certain strong reducing agents can lead to dimerization and the formation of azo compounds.
Reaction Temperature Too Low/High Optimize the reaction temperature. Some reductions require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions.Temperature can significantly affect the rate and selectivity of the reduction.

G

Question: When performing an N-alkylation on the amino group, I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

Answer: The primary amine of this compound can undergo alkylation to form a secondary amine, which can then be further alkylated to a tertiary amine. Controlling the selectivity for mono-alkylation can be challenging.

Potential Causes & Solutions:

Potential Cause Recommended Solution Explanation
Excess Alkylating Agent Use a stoichiometric amount (1.0 to 1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly to the reaction mixture.Using a large excess of the alkylating agent increases the probability of the initially formed secondary amine reacting further.
High Reactivity of Secondary Amine Use a protecting group strategy. Protect the amine, perform the desired reaction on another part of the molecule, and then deprotect. Alternatively, specific methods for selective mono-N-alkylation, such as chelation-controlled alkylation, could be explored.[12]The secondary amine formed after the first alkylation can sometimes be more nucleophilic than the starting primary amine, leading to over-alkylation.
Concentrated Reaction Conditions Run the reaction at a lower concentration (higher dilution).High concentrations can favor bimolecular reactions, including the reaction of the product with the alkylating agent.

Question: I am attempting a reaction with the amino group in the presence of nitrites and acid, but the reaction is not proceeding as expected, or I am getting a complex mixture of products. What are the potential issues?

Answer: The diazotization of the primary amino group to form a diazonium salt is a common synthetic transformation.[13] However, these intermediates can be unstable and participate in various side reactions if not handled correctly.

Potential Causes & Solutions:

Potential Cause Recommended Solution Explanation
Instability of Diazonium Salt Perform the diazotization at low temperatures, typically 0-5 °C. Use the diazonium salt immediately in the subsequent reaction step without isolation.Aromatic diazonium salts can be explosive when isolated and are often unstable at room temperature, decomposing to release nitrogen gas.[13]
Incorrect Stoichiometry of Reagents Use the correct stoichiometry of sodium nitrite and acid. Typically, one equivalent of nitrite and at least two equivalents of a strong acid are used.Insufficient acid can lead to the formation of diazoamino compounds (triazenes) by the coupling of the diazonium salt with the unreacted starting amine.
Reaction with Solvent or Counter-ion Choose the solvent and acid carefully. For example, in the Sandmeyer reaction, the choice of copper(I) salt determines the nucleophile that replaces the diazonium group.The diazonium group is an excellent leaving group and can be displaced by various nucleophiles present in the reaction mixture, including the solvent (e.g., water to form a phenol) or the counter-ion from the acid.[14]

References

How to handle and store 3-Amino-4-nitrobenzonitrile to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Amino-4-nitrobenzonitrile

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of this compound to prevent its degradation and ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] Specific quantitative recommendations are summarized in the table below.

Q2: What materials are incompatible with this compound?

A2: this compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: What are the primary hazards associated with handling this compound?

A3: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE) should always be worn when handling this compound.

Q4: What is the appearance of pure this compound?

A4: Pure this compound is a yellowish solid, which can appear as a powder or crystalline solid.[2]

Q5: How can I tell if my this compound has degraded?

A5: Signs of degradation may include a noticeable change in color from its typical yellowish appearance to a darker shade, changes in physical form such as clumping, or a failure to perform as expected in your experiments. If degradation is suspected, it is recommended to perform analytical testing to confirm the purity of the compound.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected experimental results (e.g., low yield, side products) Degradation of this compound.1. Verify the storage conditions of your compound against the recommended guidelines. 2. Perform a purity check using analytical methods such as HPLC or GC-MS. 3. If degradation is confirmed, procure a new batch of the compound and store it under the recommended conditions.
Visible change in the appearance of the compound (e.g., darkening, clumping) Exposure to light, moisture, or incompatible substances.1. Immediately move the compound to a storage location that meets the recommended conditions (dark, dry, and away from incompatible materials). 2. Before use, test the purity of the compound to ensure it is still suitable for your application.
The compound has been briefly exposed to high temperatures. Potential for thermal degradation.1. Assess the duration and temperature of the exposure. 2. Perform a purity analysis before using the compound in critical experiments. 3. For future prevention, ensure all personnel are aware of the correct storage and handling procedures.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

Parameter Recommendation Source
Storage Temperature 2-8°C[4]
Humidity Store in a dry place.[1][2]
Light Protect from light.[1]
Container Tightly sealed container.[1][2]
Ventilation Well-ventilated area.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

1. Objective: To evaluate the stability of this compound under accelerated storage conditions to predict its shelf life.

2. Materials:

  • This compound
  • Amber glass vials with airtight seals
  • Stability chambers with temperature and humidity control
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
  • Analytical balance
  • Appropriate solvents for HPLC mobile phase and sample preparation

3. Procedure:

  • Initial Analysis (Time 0):
  • Accurately weigh and dissolve a sample of this compound in a suitable solvent to a known concentration.
  • Analyze the sample by HPLC to determine the initial purity and concentration. This will serve as the baseline.
  • Sample Preparation for Storage:
  • Aliquot equal amounts of this compound into several amber glass vials.
  • Seal the vials tightly to prevent exposure to air and moisture.
  • Storage Conditions:
  • Place the vials in a stability chamber set to accelerated conditions, for example, 40°C and 75% relative humidity.
  • Time Points for Analysis:
  • Withdraw one vial from the stability chamber at predetermined time points (e.g., 1, 3, and 6 months).
  • Analysis at Each Time Point:
  • Allow the vial to equilibrate to room temperature.
  • Prepare a sample for HPLC analysis as done in the initial analysis.
  • Analyze the sample by HPLC to determine the purity and concentration of this compound.
  • Visually inspect the sample for any changes in color or physical appearance.
  • Data Analysis:
  • Compare the purity and concentration at each time point to the initial analysis.
  • Calculate the percentage of degradation over time.
  • Plot the degradation data to model the degradation kinetics and estimate the shelf life under normal storage conditions.

Visualizations

Handling_and_Storage_Workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in Designated Location (2-8°C, Dry, Dark) Inspect->Store No Damage Quarantine Quarantine if Damaged Check_Incompatibles Check for Incompatible Materials Store->Check_Incompatibles Retrieve Retrieve from Storage Check_Incompatibles->Retrieve Safe Use_In_Hood Use in Fume Hood with PPE Retrieve->Use_In_Hood Return Return Unused to Storage Use_In_Hood->Return

Caption: Workflow for the proper receiving, storage, and handling of this compound.

Degradation_Pathway cluster_compound This compound cluster_degradation Potential Degradation Pathways Compound C₇H₅N₃O₂ Hydrolysis Hydrolysis of Nitrile Group (forms Carboxylic Acid or Amide) Compound->Hydrolysis Moisture Reduction Reduction of Nitro Group (forms Amino Group) Compound->Reduction Reducing Agents Oxidation Oxidation of Amino Group or Aromatic Ring Compound->Oxidation Oxidizing Agents / Light

Caption: Potential degradation pathways for this compound under improper storage conditions.

References

Addressing batch-to-batch variability of 3-Amino-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of 3-Amino-4-nitrobenzonitrile.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound, linking them to potential issues arising from batch-to-batch variability.

Issue 1: Inconsistent Reaction Yields or Rates in Downstream Synthesis

Question: We are using this compound as a starting material for the synthesis of a key intermediate, but we are observing significant variations in reaction yield and conversion rates between different batches. What could be the cause?

Answer: Inconsistent yields and reaction kinetics are common indicators of variability in the purity and impurity profile of the starting material. Several factors related to the this compound batch could be responsible:

  • Purity Below Specification: The actual purity of a batch may be lower than stated, meaning less of the active reactant is present.

  • Presence of Unreacted Starting Materials: Residual starting materials from the synthesis of this compound, such as 3-aminobenzonitrile, can compete in side reactions.

  • Isomeric Impurities: The presence of other isomers, such as 5-amino-2-nitrobenzonitrile, which may have formed during the nitration step of the synthesis, can lead to the formation of undesired isomeric products.

  • Residual Solvents or Reagents: Solvents or reagents from the purification process can interfere with your reaction.

Troubleshooting Workflow:

start Inconsistent Yields Observed compare_coa Compare CoA of Different Batches start->compare_coa check_purity Verify Purity of Current Batch (HPLC, qNMR) identify_impurities Identify Unknown Impurities (LC-MS, GC-MS) check_purity->identify_impurities compare_coa->check_purity Discrepancies Noted retest_good_batch Re-run Reaction with a Previously Successful Batch compare_coa->retest_good_batch No Obvious Differences isomeric_check Check for Isomeric Impurities (Detailed NMR Analysis) identify_impurities->isomeric_check isomeric_check->retest_good_batch purify_material Re-purify Starting Material (Recrystallization, Chromatography) retest_good_batch->purify_material Confirms Material Issue adjust_equivalents Adjust Stoichiometric Equivalents Based on Purity purify_material->adjust_equivalents conclusion Identify Root Cause and Implement Quality Control adjust_equivalents->conclusion

Caption: Troubleshooting workflow for inconsistent reaction yields.

Issue 2: Unexpected Color or Physical Form of the Material

Question: We have received a new batch of this compound that is a much darker yellow and appears more granular than our previous batches. Should we be concerned?

Answer: A change in color or crystal habit can indicate differences in the impurity profile or the solid-state form (polymorphism) of the compound.

  • Color Variation: Darker coloration often points to the presence of oxidized impurities or residual aromatic precursors. While this may not always impact a reaction, it signifies a difference in the manufacturing or purification process.

  • Physical Form: Different crystalline forms (polymorphs) can have distinct solubilities and dissolution rates. A change in the crystal habit could affect how quickly the material dissolves in your reaction solvent, potentially altering the reaction kinetics.

Troubleshooting Steps:

  • Solubility Test: Compare the dissolution rate of the new batch to a previous batch in your reaction solvent.

  • Purity Analysis: Run a comparative HPLC or TLC to see if there are additional impurity peaks in the darker batch.

  • Characterize Solid Form (if critical): Techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) can identify different polymorphic forms.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to look for in this compound?

A1: Based on common synthetic routes, potential impurities include:

  • 3-Aminobenzonitrile: The unreacted starting material.

  • 5-Amino-2-nitrobenzonitrile: An isomer formed during nitration.

  • Di-nitrated products: Over-nitration can lead to impurities with two nitro groups.

  • Residual Solvents: Solvents used in synthesis and purification, such as ethanol, ethyl acetate, or toluene.

Q2: How can we quantify the purity of this compound and identify impurities?

A2: A combination of analytical techniques is recommended for comprehensive quality control:

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can help identify and quantify impurities if their signals are resolved from the main compound.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the main compound and to identify the mass of unknown impurities, often coupled with HPLC (LC-MS).

Q3: Can batch-to-batch variability affect the biological activity of our final compound?

A3: Yes, absolutely. Impurities from your this compound starting material can carry through the synthesis and may have their own biological activity or toxicity, leading to inconsistent results in biological assays. Isomeric impurities can result in final products with different pharmacological profiles.

Q4: Does this compound have known polymorphs?

A4: While specific studies on the polymorphism of this compound are not widely published, polymorphism is a common phenomenon in substituted nitroaromatic compounds. Different batches produced under varying crystallization conditions could potentially yield different polymorphs, which may differ in properties like solubility and stability. If your process is sensitive to solid-state properties, a polymorphic screen is advisable.

Data Presentation

The following tables represent typical data that might be found on Certificates of Analysis (CoA) for different batches of this compound, illustrating potential variability.

Table 1: Purity and Impurity Profile Comparison

ParameterBatch ABatch BBatch CMethod
Appearance Pale yellow powderYellow crystalline solidLight brown powderVisual
Purity (by HPLC) 99.2%98.1%99.5%HPLC
3-Aminobenzonitrile 0.3%0.8%0.1%HPLC
Isomer (5-amino-2-nitro) 0.1%0.5%Not DetectedHPLC
Unknown Impurity 1 Not Detected0.2% (at RRT 1.15)Not DetectedHPLC
Residual Ethanol 200 ppm50 ppm350 ppmGC-HS
Water Content (KF) 0.1%0.3%0.2%Karl Fischer

Table 2: Spectroscopic and Physical Data Comparison

ParameterBatch ABatch BBatch C
Melting Point (°C) 177-179175-178176-179
¹H NMR Conforms to structureConforms to structureConforms to structure
IR Spectroscopy Conforms to structureConforms to structureConforms to structure

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC

This method is designed to separate this compound from its potential impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    25.1 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the this compound batch in 1 mL of 50:50 Acetonitrile:Water. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol is for the structural verification of this compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: DMSO-d₆.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: Standard 30° pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • Data Analysis: Process the spectrum and integrate the signals. Compare the chemical shifts and coupling constants to a reference spectrum or expected values to confirm the structure and check for impurities.

Visualization

cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis Starting Material 3-Aminobenzonitrile Nitration Nitration (HNO3/H2SO4) Starting Material->Nitration Crude Product Crude Product Mix Nitration->Crude Product Purification Recrystallization/ Chromatography Crude Product->Purification Final Product This compound (Final Batch) Purification->Final Product HPLC HPLC Purity Final Product->HPLC NMR NMR Identity Final Product->NMR MS MS Confirmation Final Product->MS KF Water Content Final Product->KF

Caption: General workflow from synthesis to quality control.

Technical Support Center: Dehydration of Oximes to Nitriles as a Potential Side Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) regarding the unintentional dehydration of oximes to nitriles, a common side reaction encountered during chemical synthesis.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments related to the formation of nitrile impurities from oxime precursors.

Question 1: I have detected an unexpected nitrile impurity in my reaction mixture containing an oxime. What are the likely causes?

Answer: The dehydration of oximes to nitriles can be unintentionally promoted by several factors in a typical laboratory setting. The most common causes include:

  • Acidic Conditions: The presence of even catalytic amounts of acid can significantly accelerate the dehydration of oximes.[1][2] This is a frequent cause, as many reactions are performed under acidic conditions or involve acidic workups.

  • Elevated Temperatures: Heating a reaction mixture containing an oxime can lead to thermal dehydration.[3] For instance, heating aldoximes in DMF at 135°C has been shown to catalyze their conversion to nitriles.[3]

  • Presence of Certain Reagents: Common laboratory reagents, not necessarily intended as dehydrating agents, can facilitate this side reaction. These include:

    • Activating Agents: Reagents used for activating hydroxyl groups, such as tosyl chloride or mesyl chloride in the presence of a base, can lead to the formation of a good leaving group, promoting elimination to the nitrile.

    • Metal Catalysts: Residual metal catalysts, such as copper(II) or iron salts, can catalyze the dehydration of oximes.[4]

    • Carbodiimides and other coupling agents: Reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) are known to efficiently dehydrate oximes to nitriles, even at room temperature.[5]

Question 2: My oxime appears to be degrading during purification by column chromatography on silica gel. Could this be forming the nitrile?

Answer: Yes, it is possible. Silica gel is weakly acidic and can promote the dehydration of sensitive oximes to their corresponding nitriles during chromatography. If you observe the appearance of a less polar spot on your TLC plate that corresponds to the nitrile, consider the following troubleshooting steps:

  • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent containing a small amount of a volatile base, such as triethylamine (~0.1-1%), to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase, such as alumina (neutral or basic), or a bonded-phase silica gel.

  • Minimize Contact Time: Try to perform the purification as quickly as possible to reduce the time the oxime is in contact with the stationary phase.

Question 3: How can I suppress the formation of nitrile impurities during my reaction?

Answer: To minimize the unwanted dehydration of your oxime, consider the following preventative measures:

  • Maintain Neutral or Slightly Basic pH: If your reaction conditions permit, buffering the reaction mixture to a neutral or slightly basic pH can significantly reduce acid-catalyzed dehydration.

  • Control Reaction Temperature: Avoid excessive heating of your reaction mixture. If heating is necessary, use the lowest effective temperature and monitor the reaction closely for the formation of byproducts.

  • Careful Selection of Reagents: Be mindful of the reagents used in your synthesis. If you are working with an oxime, avoid reagents known to promote dehydration unless it is the desired transformation.

  • Quench and Workup at Low Temperatures: Perform aqueous workups and extractions at reduced temperatures (e.g., using an ice bath) to minimize thermal degradation.

  • Inert Atmosphere: For particularly sensitive oximes, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, which can sometimes lead to degradation pathways that may include nitrile formation.

Frequently Asked Questions (FAQs)

Q1: How stable are oximes in general?

A1: Oximes are generally more stable to hydrolysis than analogous imines and hydrazones, particularly at neutral pH.[1][6] However, their stability is significantly influenced by factors such as pH, temperature, and the presence of other reagents.[7] They are susceptible to acid-catalyzed hydrolysis and can undergo dehydration to nitriles under various conditions.[1][7]

Q2: What is the Beckmann rearrangement, and how does it relate to nitrile formation from aldoximes?

A2: The Beckmann rearrangement is a reaction of oximes, typically catalyzed by acid, that converts them into amides.[3] In the case of aldoximes (oximes derived from aldehydes), the Beckmann rearrangement can lead to the formation of nitriles.[1] This is sometimes referred to as a Beckmann fragmentation. The reaction proceeds by protonation of the oxime hydroxyl group, converting it into a good leaving group (water). Subsequent rearrangement and elimination lead to the nitrile.

Q3: Can I store solutions of my oxime?

A3: For maximum stability, it is recommended to prepare solutions of oximes fresh for each use. If storage is necessary, solutions should be kept at low temperatures (2-8°C) and protected from light.[7] The choice of solvent is also critical; a neutral, aprotic solvent is generally preferred. Avoid storing oximes in acidic solutions.

Q4: What analytical techniques are best for detecting and quantifying nitrile impurities in my oxime sample?

A4: The two most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: A well-developed HPLC method can separate the oxime from the nitrile, allowing for accurate quantification of the impurity.

  • NMR: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy can be used to identify and quantify the nitrile impurity. The nitrile carbon typically appears in a distinct region of the ¹³C NMR spectrum, and the protons on the carbon adjacent to the cyano group will have a characteristic chemical shift in the ¹H NMR spectrum.

Data Presentation

The following tables summarize the impact of various conditions on the formation of nitriles from oximes.

Table 1: Effect of Reaction Conditions on Unintentional Nitrile Formation

ParameterConditionImpact on Nitrile FormationNotes
pH Acidic (pH < 7)Increased rate of dehydrationAcid catalyzes the reaction by protonating the oxime hydroxyl group, making it a better leaving group.[1][7]
Neutral (pH ≈ 7)Minimal dehydrationOximes are generally most stable around neutral pH.[6]
Basic (pH > 7)Generally low, but base-mediated elimination is possible with activated hydroxyl groups (e.g., tosylates).A strong base can deprotonate the oxime, but this does not typically lead to dehydration without prior activation of the hydroxyl group.
Temperature Elevated (> 50°C)Increased rate of thermal dehydrationHigher temperatures provide the energy needed to overcome the activation barrier for the elimination reaction.[3]
Room Temperature (~25°C)Generally slow, but can be significant over long periods or with catalysts.
Reagents Protic Solvents (e.g., alcohols)Can participate in proton transfer, potentially facilitating dehydration under certain conditions.
Aprotic Solvents (e.g., THF, DCM)Generally preferred for minimizing side reactions.
Metal Catalysts (e.g., Cu(II), Fe(III))Can catalyze dehydration.Even trace amounts of residual metals from previous steps can be problematic.[4]

Table 2: Relative Reactivity of Dehydrating Agents (for Intentional Conversion, Indicative of Potential for Side Reactions)

Reagent SystemTypical ConditionsReactivityReference
Acetic AnhydrideRefluxModerate to High[5]
Thionyl ChlorideRoom TemperatureHigh[8]
Phosphorus PentoxideVariesHigh[3]
Burgess ReagentMildHigh[9]
BOP/DBURoom TemperatureVery High[5]

Experimental Protocols

Protocol 1: HPLC Method for Quantification of Nitrile Impurity

Objective: To separate and quantify a nitrile impurity in an oxime sample using reverse-phase HPLC.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Reference standards for the oxime and the corresponding nitrile

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the oxime sample and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards of the nitrile reference material in the same solvent, covering a range of concentrations expected for the impurity.

  • HPLC Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid (if needed for peak shaping)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a mobile phase composition that allows for the retention of both the oxime and the nitrile (e.g., 70% A, 30% B). Increase the percentage of Mobile Phase B over time to elute the compounds. A typical gradient might be from 30% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Select a wavelength where both the oxime and the nitrile have reasonable absorbance (e.g., determined by UV scans of the individual compounds).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration for the nitrile.

    • Inject the oxime sample.

    • Identify the nitrile peak in the sample chromatogram by comparing its retention time to that of the nitrile standard.

    • Integrate the peak area of the nitrile impurity in the sample.

    • Calculate the concentration of the nitrile impurity in the sample using the calibration curve. The amount of impurity can then be expressed as a weight percentage of the oxime sample.

Protocol 2: ¹H NMR Spectroscopy for Quantification of Nitrile Impurity

Objective: To determine the molar ratio of nitrile to oxime in a sample using ¹H NMR.

Materials:

  • NMR spectrometer

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (optional, for absolute quantification), e.g., 1,3,5-trimethoxybenzene

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the oxime sample and dissolve it in a deuterated solvent.

    • If using an internal standard for absolute quantification, accurately weigh a known amount of the standard and add it to the NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T₁ of the protons being integrated) to allow for full relaxation of the protons, which is crucial for accurate integration.

  • Data Analysis:

    • Identify a well-resolved proton signal unique to the oxime and another unique to the nitrile. For example, the proton on the carbon bearing the oxime group (R-CH=NOH) often has a different chemical shift than the proton on the carbon adjacent to the nitrile (R-CH₂-CN).

    • Integrate the area of the selected oxime signal (I_oxime) and the nitrile signal (I_nitrile).

    • Normalize the integrals by the number of protons each signal represents (n_oxime and n_nitrile, respectively).

      • Normalized I_oxime = I_oxime / n_oxime

      • Normalized I_nitrile = I_nitrile / n_nitrile

    • The molar ratio of oxime to nitrile can be calculated as:

      • Molar Ratio = Normalized I_oxime / Normalized I_nitrile

    • The mole percent of the nitrile impurity is:

      • Mole % Nitrile = [Normalized I_nitrile / (Normalized I_oxime + Normalized I_nitrile)] * 100

Mandatory Visualizations

troubleshooting_workflow Troubleshooting Workflow for Unexpected Nitrile Formation start Unexpected Nitrile Detected check_conditions Review Reaction Conditions start->check_conditions check_reagents Examine Reagents Used start->check_reagents check_workup Analyze Workup & Purification start->check_workup acidic Acidic pH? check_conditions->acidic pH high_temp Elevated Temperature? check_conditions->high_temp Temperature dehydrating_agent Dehydrating Agent Present? check_reagents->dehydrating_agent metal_catalyst Residual Metal Catalyst? check_reagents->metal_catalyst acidic_silica Acidic Silica Gel Used? check_workup->acidic_silica acidic->high_temp sol_acid Buffer reaction to neutral pH. Use non-acidic workup. acidic->sol_acid Yes high_temp->check_reagents No sol_temp Reduce reaction temperature. Minimize heating time. high_temp->sol_temp Yes dehydrating_agent->metal_catalyst sol_reagent Substitute reagent if possible. Ensure purity of reagents. dehydrating_agent->sol_reagent Yes metal_catalyst->check_workup No sol_metal Ensure thorough purification to remove metal residues. metal_catalyst->sol_metal Yes sol_silica Use neutralized silica gel or alternative stationary phase. acidic_silica->sol_silica Yes prevention_strategy Strategies to Suppress Oxime Dehydration suppress_dehydration Suppressing Nitrile Formation ph_control pH Control (Maintain Neutral/Slightly Basic) suppress_dehydration->ph_control temp_control Temperature Management (Avoid Excessive Heat) suppress_dehydration->temp_control reagent_selection Careful Reagent Selection (Avoid Dehydrating Agents) suppress_dehydration->reagent_selection workup_conditions Gentle Workup/Purification (Low Temp, Neutral pH) suppress_dehydration->workup_conditions

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Amino-4-nitrobenzonitrile and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical reactivity of 3-Amino-4-nitrobenzonitrile and its constitutional isomers, providing a predictive framework and experimental protocols for their application in synthetic chemistry and drug discovery.

The strategic placement of amino, nitro, and nitrile functional groups on a benzene ring gives rise to a family of aminonitrobenzonitrile isomers with distinct electronic and steric properties. These variations significantly influence their chemical reactivity, making a comparative understanding essential for their effective use as building blocks in the synthesis of pharmaceuticals and other advanced materials. This guide offers a comprehensive comparison of the reactivity of this compound and its isomers, supported by theoretical principles and detailed experimental methodologies.

The Isomers of Aminonitrobenzonitrile

The constitutional isomers of this compound are characterized by the different substitution patterns of the amino, nitro, and nitrile groups on the benzene ring. The key isomers include:

  • 2-Amino-3-nitrobenzonitrile

  • 2-Amino-4-nitrobenzonitrile

  • 2-Amino-5-nitrobenzonitrile

  • 2-Amino-6-nitrobenzonitrile

  • 3-Amino-2-nitrobenzonitrile

  • 3-Amino-5-nitrobenzonitrile

  • 4-Amino-2-nitrobenzonitrile

  • 4-Amino-3-nitrobenzonitrile

The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups dictates the electron density distribution within the aromatic ring and the reactivity of each functional group.

Theoretical Reactivity Profile

The reactivity of these isomers is primarily governed by a combination of inductive and resonance effects, which alter the nucleophilicity of the amino group, the electrophilicity of the aromatic ring, and the reactivity of the nitrile and nitro groups.

Nucleophilicity of the Amino Group: The amino group's lone pair of electrons makes it nucleophilic. However, the presence of the strongly electron-withdrawing nitro and nitrile groups deactivates the amino group. The extent of this deactivation is dependent on the relative positions of the substituents. When the nitro or nitrile group is ortho or para to the amino group, the deactivating resonance effect is most pronounced, leading to a significant decrease in the amino group's nucleophilicity.

Electrophilicity of the Aromatic Ring: The nitro and nitrile groups are powerful activating groups for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer complex intermediate.[1] This effect is most significant when these groups are positioned ortho or para to a potential leaving group or a site of nucleophilic attack. Conversely, the electron-donating amino group deactivates the ring towards nucleophilic attack.

Reactivity of the Nitrile Group: The nitrile group can undergo hydrolysis to form amides and carboxylic acids, or be reduced to a primary amine. The electrophilicity of the nitrile carbon is enhanced by electron-withdrawing groups, making it more susceptible to nucleophilic attack.[2] Therefore, the presence of the nitro group is expected to activate the nitrile group towards hydrolysis and reduction.

Reactivity of the Nitro Group: The nitro group can be selectively reduced to an amino group, providing a route to diaminobenzonitrile derivatives. This transformation is commonly achieved using reagents like tin(II) chloride in acidic media or through catalytic hydrogenation.[3]

Predicted Reactivity Comparison

Based on these electronic principles, a qualitative prediction of the relative reactivity of the isomers can be made. For reactions involving the nucleophilicity of the amino group (e.g., acylation, alkylation), isomers where the amino group is meta to the electron-withdrawing groups are expected to be more reactive. For nucleophilic aromatic substitution reactions, isomers with the nitro and nitrile groups activating a potential leaving group (ortho/para) will be more reactive.

IsomerPredicted Relative Nucleophilicity of Amino GroupPredicted Relative Susceptibility to SNArPredicted Relative Reactivity of Nitrile Group (Hydrolysis/Reduction)
This compound ModerateHigh (activation by -NO₂ and -CN)High
2-Amino-3-nitrobenzonitrile Low (ortho -NO₂)High (activation by -NO₂ and -CN)High
4-Amino-3-nitrobenzonitrile Low (para -CN, ortho -NO₂)High (activation by -NO₂ and -CN)High
2-Amino-5-nitrobenzonitrile Low (para -NO₂)ModerateHigh
4-Amino-2-nitrobenzonitrile Low (ortho -NO₂)High (activation by -NO₂ and -CN)High
5-Amino-2-nitrobenzonitrile Moderate (meta to both)ModerateHigh
3-Amino-2-nitrobenzonitrile Low (ortho -NO₂)High (activation by -NO₂ and -CN)High
3-Amino-5-nitrobenzonitrile High (meta to both)LowHigh

Experimental Protocols

To experimentally validate these predicted reactivities, a series of comparative experiments can be conducted. The following are generalized protocols for key transformations.

Protocol 1: Comparative Acylation of the Amino Group

This experiment compares the nucleophilicity of the amino group across the different isomers.

Materials:

  • This compound and its isomers

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates

  • UV lamp

Procedure:

  • In separate, dry reaction vials, dissolve an equimolar amount of each aminonitrobenzonitrile isomer in DCM.

  • To each vial, add 1.1 equivalents of pyridine.

  • Add 1.05 equivalents of acetic anhydride to each vial simultaneously.

  • Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) using TLC.

  • The rate of disappearance of the starting material and the appearance of the acetylated product can be used to qualitatively compare the reactivity of the isomers. For a quantitative comparison, reaction aliquots can be analyzed by HPLC or GC.

Protocol 2: Comparative Nucleophilic Aromatic Substitution (SNAr)

This protocol can be adapted to compare the susceptibility of isomers containing a suitable leaving group (e.g., a halogen) to nucleophilic attack. For isomers without a leaving group, this protocol is not directly applicable but serves as a template for designing experiments with appropriately substituted analogs.

Materials:

  • A halogenated aminonitrobenzonitrile isomer (e.g., 2-chloro-5-nitrobenzonitrile as a model)

  • A nucleophile (e.g., sodium methoxide in methanol)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of the halogenated aminonitrobenzonitrile and the nucleophile in the chosen solvent.

  • In a cuvette, mix the solutions to initiate the reaction.

  • Monitor the reaction kinetics by recording the change in absorbance at a wavelength where the product absorbs and the reactant does not.[2]

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data.[2] This can be repeated for different isomers to obtain a quantitative comparison of their reactivity towards SNAr.

Protocol 3: Comparative Reduction of the Nitro Group

This experiment evaluates the ease of reduction of the nitro group in the presence of other functional groups.

Materials:

  • This compound and its isomers

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

Procedure:

  • In separate round-bottom flasks, dissolve an equimolar amount of each aminonitrobenzonitrile isomer in ethanol.

  • Add an excess of SnCl₂·2H₂O (e.g., 5 equivalents) to each flask.

  • Carefully add concentrated HCl to each flask and heat the mixtures to reflux.

  • Monitor the reactions by TLC until the starting material is consumed.

  • After completion, cool the reactions and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the crude diaminobenzonitrile.

  • The reaction time and isolated yield for each isomer provide a basis for comparing the reactivity of the nitro group.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental workflows and the general mechanism of nucleophilic aromatic substitution.

experimental_workflow cluster_acylation Protocol 1: Comparative Acylation cluster_snar Protocol 2: Comparative SNAr cluster_reduction Protocol 3: Comparative Nitro Reduction start1 Dissolve Isomers in DCM add_pyr Add Pyridine start1->add_pyr add_ac2o Add Acetic Anhydride add_pyr->add_ac2o monitor1 Monitor by TLC/HPLC add_ac2o->monitor1 compare1 Compare Reaction Rates monitor1->compare1 start2 Prepare Reactant Solutions mix Initiate Reaction in Cuvette start2->mix monitor2 Monitor by UV-Vis mix->monitor2 calculate Calculate Rate Constants monitor2->calculate start3 Dissolve Isomers in Ethanol add_sncl2 Add SnCl2 and HCl start3->add_sncl2 reflux Heat to Reflux add_sncl2->reflux monitor3 Monitor by TLC reflux->monitor3 workup Workup and Isolate Product monitor3->workup compare3 Compare Yields and Times workup->compare3

Figure 1: Experimental workflows for comparing isomer reactivity.

Figure 2: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

References

A Spectroscopic Guide to Differentiating Aminonitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The precise identification of isomers is a critical challenge in chemical research and drug development, as subtle changes in molecular structure can lead to significant differences in chemical reactivity, biological activity, and physical properties. Aminonitrobenzoic acids, which feature amino (-NH₂), nitro (-NO₂), and carboxylic acid (-COOH) functional groups on a benzene ring, present a classic case for isomeric differentiation. This guide provides a comparative analysis of key aminonitrobenzoate isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers of substituted benzene rings. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are uniquely dependent on the relative positions of the substituents.

The electron-donating amino group (-NH₂) tends to shield aromatic protons (shifting them upfield to lower ppm values), particularly those in the ortho and para positions. Conversely, the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups deshield protons (shifting them downfield to higher ppm values), with the strongest effect on ortho and para protons. This interplay of electronic effects creates a distinct fingerprint for each isomer in the ¹H NMR spectrum.

Comparative ¹H NMR Data of Aminonitrobenzoate Isomers

IsomerAromatic Proton Chemical Shifts (δ, ppm) in DMSO-d₆Key Features
4-Amino-3-nitrobenzoic acid ~8.4 (d), ~7.9 (dd), ~7.1 (d)Three distinct aromatic signals. The proton ortho to the -NO₂ group is shifted significantly downfield.
2-Amino-5-nitrobenzoic acid ~8.5 (d), ~8.0 (dd), ~6.9 (d)Three distinct aromatic signals. The proton between the two electron-withdrawing groups (-COOH and -NO₂) is the most deshielded.
5-Amino-2-nitrobenzoic acid ~7.5 (d), ~7.2 (dd), ~7.0 (d)Three aromatic signals in a relatively narrower range compared to other isomers.

Note: Data compiled from various spectral databases.[1][2][3][4] Actual values may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For aminonitrobenzoate isomers, the key vibrational bands are the N-H stretches (from the amino group), C=O stretch (from the carboxylic acid), and the N-O stretches (from the nitro group). The positions of these bands can be influenced by intramolecular hydrogen bonding.

For example, an isomer with an amino group ortho to the carboxylic acid or nitro group can form a strong intramolecular hydrogen bond. This typically broadens the N-H and O-H stretching bands and can shift the C=O stretching frequency to a lower wavenumber (cm⁻¹).

Comparative IR Data of Aminonitrobenzoate Isomers

IsomerC=O Stretch (cm⁻¹)Asymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)N-H Stretches (cm⁻¹)
4-Amino-3-nitrobenzoic acid ~1690~1530~1350~3480, ~3370
2-Amino-5-nitrobenzoic acid ~1680~1520~1345Broad, influenced by H-bonding
5-Amino-2-nitrobenzoic acid ~1695~1525~1355~3470, ~3360

Note: Values are characteristic and may vary. Data is based on typical ranges for these functional groups and is supported by spectra available in databases.[4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_max) is influenced by the extent of conjugation and the electronic nature of the substituents. All aminonitrobenzoate isomers are expected to show strong UV absorbance due to the chromophoric nitro group and the conjugated π-system of the benzene ring. However, the position of the amino group, an auxochrome, relative to the nitro group and carboxylic acid will alter the energy of the π → π* and n → π* transitions, leading to different λ_max values for each isomer. Isomers with more effective charge-transfer character between the donor -NH₂ group and acceptor -NO₂ group often exhibit a red shift (longer λ_max).

Comparative UV-Vis Data of Aminonitrobenzoate Isomers

Isomerλ_max (nm)Solvent
2-Amino-5-nitrobenzoic acid ~238, ~370Methanol
4-Amino-3-nitrobenzoic acid ~245, ~350Methanol
5-Amino-2-nitrobenzoic acid ~230, ~385Methanol

Note: Data is illustrative of expected trends. Specific values can be found in spectral databases.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. While all aminonitrobenzoate isomers have the same molecular weight (182.13 g/mol ), they can produce different fragment ions upon ionization.[6] The relative abundances of fragments resulting from the loss of small molecules like H₂O, CO, CO₂, or NO₂ can serve as a fingerprint to distinguish between isomers. For instance, isomers with ortho substituents often exhibit unique fragmentation pathways (the "ortho effect") compared to their meta and para counterparts.

Expected Fragmentation Patterns

  • Molecular Ion Peak [M]⁺ : Will be observed at m/z 182 for all isomers.

  • Loss of -OH [M-17]⁺ : A common fragment from the carboxylic acid group, expected at m/z 165.

  • Loss of -NO₂ [M-46]⁺ : Loss of the nitro group, expected at m/z 136.

  • Loss of -COOH [M-45]⁺ : Decarboxylation leading to a fragment at m/z 137.

The relative intensities of these and other fragments will vary based on the stability of the resulting ions, which is dictated by the substitution pattern.

Experimental Workflow & Protocols

The definitive characterization of an aminonitrobenzoate isomer involves a systematic workflow employing multiple spectroscopic techniques.

Spectroscopic_Workflow_for_Isomer_Identification cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_end Conclusion Start Pure Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS UV UV-Vis Spectroscopy Start->UV NMR_Data Chemical Shifts & Splitting Patterns NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion & Fragmentation MS->MS_Data UV_Data Absorbance Maxima (λ_max) UV->UV_Data End Confirmed Isomer Structure NMR_Data->End IR_Data->End MS_Data->End UV_Data->End

Caption: Workflow for Isomer Identification.

Standard Operating Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Objective : To determine the chemical environment and connectivity of protons and carbons.

    • Methodology : A sample of the isomer (3-5 mg) is dissolved in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The solution must be clear and homogeneous. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8] For ¹H NMR, 8 to 16 scans are typically acquired. For ¹³C NMR, a larger number of scans are required due to the low natural abundance of the isotope, often with proton decoupling to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

  • Infrared (IR) Spectroscopy

    • Objective : To identify functional groups and potential hydrogen bonding.

    • Methodology : An Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact. A background spectrum of the empty crystal is recorded first. The sample spectrum is then collected, typically by co-adding 16 to 32 scans over the mid-infrared range (4000-400 cm⁻¹). The final spectrum is presented as transmittance or absorbance versus wavenumber.[5]

  • Mass Spectrometry (MS)

    • Objective : To determine the molecular weight and elemental formula, and to analyze fragmentation for structural elucidation.

    • Methodology : A dilute solution of the sample is introduced into the mass spectrometer, often via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. High-resolution mass spectrometry (HRMS) is performed to obtain an accurate mass of the molecular ion, which can be used to confirm the elemental formula (C₇H₆N₂O₄). Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the isolated molecular ion, providing data to help differentiate isomers.[6]

  • UV-Visible (UV-Vis) Spectroscopy

    • Objective : To measure the electronic absorption properties of the conjugated system.

    • Methodology : A dilute, quantitative solution of the isomer is prepared in a UV-transparent solvent (e.g., methanol or ethanol). The concentration is adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2-1.0 AU). The spectrum is recorded in a 1 cm path length quartz cuvette against a solvent blank over a range of approximately 200-600 nm. The wavelengths of maximum absorbance (λ_max) are identified.[6]

References

Comparative Biological Activity of 3-Amino-4-nitrobenzonitrile and its Derivatives: A Guided Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide aims to provide a comparative analysis of the biological activity of 3-Amino-4-nitrobenzonitrile and its derivatives. However, a comprehensive search of the current scientific literature reveals a significant lack of specific biological activity data for this compound and its synthesized derivatives. While general information on the bioactivity of nitroaromatic and benzonitrile compounds is available, direct comparative studies with quantitative data for this specific scaffold are not present in the public domain.

This guide will therefore focus on providing a framework for such a comparative study, outlining the expected biological activities based on related compounds, detailing relevant experimental protocols, and presenting a conceptual workflow for the synthesis and evaluation of this compound derivatives.

General Biological Activities of Related Compounds

Nitroaromatic compounds, a class to which this compound belongs, are known to exhibit a wide range of biological activities. The presence of the nitro group, a strong electron-withdrawing moiety, is often crucial for their biological effects. The mechanism of action for some of these activities, particularly antimicrobial effects, is believed to involve the enzymatic reduction of the nitro group within target cells, leading to the formation of cytotoxic reactive nitrogen species.

Similarly, the benzonitrile scaffold is a common feature in many biologically active molecules. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, contributing to the overall activity of the compound.

Based on the activities of structurally related compounds, derivatives of this compound could potentially exhibit the following biological activities:

  • Antimicrobial Activity: Against a spectrum of bacteria and fungi.

  • Anticancer Activity: Exhibiting cytotoxicity against various cancer cell lines.

  • Enzyme Inhibition: Targeting specific enzymes involved in disease pathways.

Experimental Protocols for Biological Evaluation

To facilitate future research in this area, detailed methodologies for key biological assays are provided below. These protocols are standard methods used to evaluate the biological activities of novel chemical entities.

Table 1: Experimental Protocols
ExperimentProtocol
Antimicrobial Susceptibility Testing (Broth Microdilution) Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms. Procedure: 1. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). 2. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). 3. Inoculate each well with a standardized suspension of the test microorganism. 4. Include positive (microorganism with no compound) and negative (broth only) controls. 5. Incubate the plates at the appropriate temperature and duration for the specific microorganism. 6. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay) Objective: To assess the cytotoxic effect of the compounds on cancer cell lines. Procedure: 1. Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. 2. Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). 3. After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. 4. The viable cells will reduce the yellow MTT to purple formazan crystals. 5. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). 6. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. 7. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Conceptual Workflow for Synthesis and Evaluation

The following diagram illustrates a logical workflow for the synthesis of this compound derivatives and their subsequent biological evaluation. This process is fundamental in drug discovery and development for establishing structure-activity relationships.

Workflow A This compound (Parent Compound) B Chemical Modification / Derivatization A->B C Library of Derivatives B->C D Biological Screening (e.g., Antimicrobial, Anticancer) C->D E Data Analysis (IC50 / MIC determination) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Compound Identification F->G H Further Optimization G->H

Caption: Conceptual workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

While a direct comparative guide on the biological activity of this compound versus its derivatives is not currently possible due to a lack of published data, this guide provides a foundational framework for researchers interested in exploring this chemical space. The general bioactivities of related nitroaromatic and benzonitrile compounds suggest that derivatives of this compound hold promise as potential therapeutic agents. The provided experimental protocols and conceptual workflow are intended to facilitate future research efforts to synthesize and systematically evaluate these compounds, ultimately contributing to the understanding of their structure-activity relationships and potential for drug development.

A Comparative Study of Nitrobenzonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the physicochemical properties, reactivity, and biological activities of the three isomers of nitrobenzonitrile: 2-nitrobenzonitrile, 3-nitrobenzonitrile, and 4-nitrobenzonitrile. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data and methodologies.

Physicochemical Properties

The positioning of the nitro and cyano groups on the benzene ring significantly influences the physical properties of the nitrobenzonitrile isomers. These differences in properties such as melting point, boiling point, solubility, and dipole moment are critical for their application in synthesis and material science. A summary of these properties is presented in the table below.

Property2-Nitrobenzonitrile3-Nitrobenzonitrile4-Nitrobenzonitrile
CAS Number 612-24-8619-24-9619-72-7
Molecular Formula C₇H₄N₂O₂C₇H₄N₂O₂C₇H₄N₂O₂
Molecular Weight 148.12 g/mol 148.12 g/mol 148.12 g/mol
Appearance Cream to pale yellow powderYellow crystalline powder or needlesPale yellow crystalline solid
Melting Point (°C) 106 - 112114 - 119144 - 149
Boiling Point (°C) 165 (16 mmHg)258.1 (760 mmHg)317.7
Density (g/cm³) 1.4015 (estimate)1.311.34
Solubility Insoluble in waterSparingly soluble in water, very soluble in etherLimited solubility in water, soluble in acetone, dichloromethane, ethyl acetate, chloroform, acetic acid, and hot ethanol
Dipole Moment (Debye) 5.51 (calculated)4.45 (calculated)0.81 (calculated)

Experimental Protocols

Synthesis of Nitrobenzonitrile Isomers

A common method for the synthesis of nitrobenzonitriles is through the Sandmeyer reaction, starting from the corresponding nitroaniline. The general procedure involves the diazotization of the amino group followed by cyanation.

General Protocol for Sandmeyer Reaction:

  • Diazotization: The corresponding nitroaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Cyanation: A solution of copper(I) cyanide in aqueous sodium or potassium cyanide is prepared. The cold diazonium salt solution is then slowly added to the cyanide solution. The reaction mixture is often gently warmed to facilitate the decomposition of the diazonium salt and the formation of the nitrile.

  • Work-up: The reaction mixture is typically extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude nitrobenzonitrile.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents).

Characterization of Nitrobenzonitrile Isomers

Standard spectroscopic techniques are employed to characterize the synthesized isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are obtained using a spectrophotometer, with the sample dissolved in a suitable solvent like ethanol or acetonitrile.

Spectroscopic Data

The electronic and structural differences between the isomers are reflected in their spectroscopic data.

Spectroscopic Data2-Nitrobenzonitrile3-Nitrobenzonitrile4-Nitrobenzonitrile
¹H NMR (CDCl₃, δ ppm) Aromatic protons typically appear in the range of 7.5-8.5 ppm.Aromatic protons typically appear in the range of 7.7-8.6 ppm.Two doublets are observed around 7.89 and 8.35 ppm.
¹³C NMR (CDCl₃, δ ppm) The carbon of the cyano group appears around 115 ppm. Aromatic carbons appear in the range of 120-150 ppm.The carbon of the cyano group appears around 117 ppm. Aromatic carbons appear in the range of 115-150 ppm.The carbon of the cyano group appears around 116.7 ppm. Aromatic carbons are observed at approximately 118.2, 124.2, 133.4, and 150.0 ppm.
IR (KBr, cm⁻¹) ~2230 (C≡N stretch), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch)~2235 (C≡N stretch), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch)~2230 (C≡N stretch), ~1525 and ~1350 (asymmetric and symmetric NO₂ stretch)
UV-Vis (in Ethanol, λmax nm) ~250, ~300~255~265

Reactivity Comparison

The reactivity of the nitrobenzonitrile isomers is largely dictated by the strong electron-withdrawing nature of both the nitro (-NO₂) and cyano (-CN) groups. This makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).

The position of the nitro group relative to the potential leaving group (if one were present) and the site of nucleophilic attack is crucial. For a nucleophilic aromatic substitution reaction to occur, the nitro group must be able to stabilize the negative charge of the Meisenheimer intermediate through resonance. This stabilization is most effective when the nitro group is in the ortho or para position to the site of nucleophilic attack.

  • 2-Nitrobenzonitrile and 4-Nitrobenzonitrile: These isomers are expected to be more reactive towards nucleophiles in SNAr reactions. The nitro group in the ortho or para position can effectively delocalize the negative charge of the intermediate.

  • 3-Nitrobenzonitrile: In this isomer, the nitro group is in the meta position. It can only exert an inductive electron-withdrawing effect and cannot participate in resonance stabilization of the negative charge on the ring during a nucleophilic attack at the ortho or para positions. Consequently, 3-nitrobenzonitrile is significantly less reactive in SNAr reactions compared to its ortho and para counterparts.

The following diagram illustrates the logical workflow for a comparative study of the isomers.

G Comparative Study Workflow of Nitrobenzonitrile Isomers cluster_synthesis Synthesis cluster_characterization Characterization cluster_property_analysis Property Analysis cluster_conclusion Conclusion s1 2-Nitroaniline p1 2-Nitrobenzonitrile s1->p1 Sandmeyer Rxn s2 3-Nitroaniline p2 3-Nitrobenzonitrile s2->p2 Sandmeyer Rxn s3 4-Nitroaniline p3 4-Nitrobenzonitrile s3->p3 Sandmeyer Rxn c1 NMR Spectroscopy p1->c1 c2 IR Spectroscopy p1->c2 c3 UV-Vis Spectroscopy p1->c3 c4 Melting Point p1->c4 p2->c1 p2->c2 p2->c3 p2->c4 p3->c1 p3->c2 p3->c3 p3->c4 a1 Physicochemical Properties c1->a1 c2->a1 c3->a1 c4->a1 a2 Reactivity Comparison a1->a2 a3 Biological Activity a2->a3 conc Comparative Assessment a3->conc

Caption: Workflow for the comparative study of nitrobenzonitrile isomers.

The following diagram illustrates the relative reactivity of the isomers in nucleophilic aromatic substitution.

G Relative Reactivity in Nucleophilic Aromatic Substitution 2-Nitrobenzonitrile 2-Nitrobenzonitrile Resonance Stabilization (ortho) Resonance Stabilization (ortho) 2-Nitrobenzonitrile->Resonance Stabilization (ortho) 4-Nitrobenzonitrile 4-Nitrobenzonitrile Resonance Stabilization (para) Resonance Stabilization (para) 4-Nitrobenzonitrile->Resonance Stabilization (para) 3-Nitrobenzonitrile 3-Nitrobenzonitrile Inductive Effect Only (meta) Inductive Effect Only (meta) 3-Nitrobenzonitrile->Inductive Effect Only (meta) High Reactivity High Reactivity High Reactivity->2-Nitrobenzonitrile High Reactivity->4-Nitrobenzonitrile Low Reactivity Low Reactivity Low Reactivity->3-Nitrobenzonitrile

Caption: Relative reactivity of nitrobenzonitrile isomers in SNAr.

Biological Activity and Toxicity

Nitroaromatic compounds are known for their broad spectrum of biological activities, which can include toxicity. The nitro group can be enzymatically reduced in biological systems to form reactive intermediates that can lead to cellular damage.

  • 2-Nitrobenzonitrile: This isomer is classified as harmful if swallowed or inhaled.

  • 3-Nitrobenzonitrile: It is considered toxic if swallowed and harmful in contact with skin or if inhaled. It may cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.

  • 4-Nitrobenzonitrile: This isomer is classified as fatal if swallowed and toxic in contact with skin or if inhaled.

The differences in toxicity among the isomers are likely related to their different electronic properties and how they are metabolized in the body. The specific mechanisms of toxicity for each isomer require further detailed investigation.

Efficacy of 3-Amino-4-nitrobenzonitrile as a precursor compared to alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly in the development of pharmaceuticals and advanced materials such as dyes, the selection of an appropriate precursor is a critical determinant of reaction efficiency, product yield, and overall cost-effectiveness. 3-Amino-4-nitrobenzonitrile, a bifunctional aromatic compound, presents itself as a valuable building block owing to the presence of a reactive amino group and a synthetically versatile nitrile functionality, influenced by the electronic effects of a nitro group. This guide offers a comparative analysis of the efficacy of this compound as a precursor, with a focus on its application in the synthesis of azo dyes, benchmarked against its structural isomer, 4-amino-3-nitrobenzaldehyde.

Comparative Performance in Azo Dye Synthesis

The electronic properties of the precursor molecule significantly influence the two key stages of azo dye synthesis: diazotization of the amino group and the subsequent coupling of the resulting diazonium salt with a coupling component. The relative positions of the electron-donating amino group and the electron-withdrawing nitro and nitrile groups affect the electron density on the aromatic ring and the reactivity of the functional groups.

Table 1: Synthesis Yields of Monoazo Disperse Dyes from 4-Amino-3-nitrobenzaldehyde

Coupling ComponentResulting Dye Structure (Postulated)Yield (%)Color
1-Naphthol4-((4-Formyl-2-nitrophenyl)azo)naphthalen-1-ol85Light Orange
2-Naphthol1-((4-Formyl-2-nitrophenyl)azo)naphthalen-2-ol88Dark Red
Resorcinol4-((4-Formyl-2-nitrophenyl)azo)benzene-1,3-diol92Golden Yellow
Phloroglucinol2-((4-Formyl-2-nitrophenyl)azo)benzene-1,3,5-triol95Brownish Black
Phenol4-((4-Formyl-2-nitrophenyl)azo)phenol82Golden Yellow

Data sourced from a study on the synthesis of monoazo disperse dyes using 4-aminobenzaldehyde and 4-amino-3-nitrobenzaldehyde as diazo components[1]. The yields reported are for the dyes derived from 4-amino-3-nitrobenzaldehyde.

The high yields reported in the synthesis of various azo dyes from 4-amino-3-nitrobenzaldehyde suggest that aminonitro-substituted aromatic compounds are effective precursors for this class of dyes[1]. It is plausible that this compound would also exhibit good reactivity in similar transformations. The position of the nitro group para to the amino group in this compound may influence the basicity of the amino group and the stability of the corresponding diazonium salt, potentially affecting the overall reaction yield.

Experimental Protocols

The following is a generalized protocol for the synthesis of azo dyes from an aminonitro-substituted benzonitrile precursor, based on established methods for diazotization and coupling reactions.

1. Diazotization of this compound

  • Materials: this compound, Concentrated Hydrochloric Acid, Sodium Nitrite, Urea, Ice.

  • Procedure:

    • In a beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.

    • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

    • In a separate beaker, prepare a solution of sodium nitrite in cold water.

    • Slowly add the sodium nitrite solution dropwise to the cooled solution of the amine hydrochloride, ensuring the temperature remains between 0-5 °C.

    • Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

    • Add a small amount of urea to destroy any excess nitrous acid. The resulting clear solution of the diazonium salt is used immediately in the next step.

2. Azo Coupling with a Coupling Component (e.g., 2-Naphthol)

  • Materials: Diazonium salt solution, 2-Naphthol, Sodium Hydroxide, Ice.

  • Procedure:

    • In a separate beaker, dissolve the desired coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

    • Isolate the solid dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in a desiccator.

Visualizing the Synthesis and Evaluation Process

To better understand the chemical transformations and the logical workflow for precursor evaluation, the following diagrams are provided.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, HCl 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Component NaOH, 0-5 °C NaNO2, HCl\n0-5 °C NaNO2, HCl 0-5 °C Coupling Component Coupling Component NaOH, 0-5 °C NaOH, 0-5 °C

General synthetic pathway for an azo dye from this compound.

G Define Target Molecule Define Target Molecule Identify Potential Precursors Identify Potential Precursors Define Target Molecule->Identify Potential Precursors Literature Search for Protocols & Data Literature Search for Protocols & Data Identify Potential Precursors->Literature Search for Protocols & Data Perform Synthesis with Precursor A Perform Synthesis with Precursor A Literature Search for Protocols & Data->Perform Synthesis with Precursor A Perform Synthesis with Precursor B Perform Synthesis with Precursor B Literature Search for Protocols & Data->Perform Synthesis with Precursor B Analyze Results (Yield, Purity, etc.) Analyze Results (Yield, Purity, etc.) Perform Synthesis with Precursor A->Analyze Results (Yield, Purity, etc.) Perform Synthesis with Precursor B->Analyze Results (Yield, Purity, etc.) Compare Performance Metrics Compare Performance Metrics Analyze Results (Yield, Purity, etc.)->Compare Performance Metrics Select Optimal Precursor Select Optimal Precursor Compare Performance Metrics->Select Optimal Precursor

Logical workflow for the comparative evaluation of chemical precursors.

Conclusion

This compound holds significant promise as a precursor for the synthesis of various organic molecules, notably azo dyes. While direct, quantitative comparisons with alternative precursors are currently limited in the scientific literature, data from its isomer, 4-amino-3-nitrobenzaldehyde, suggests that high yields can be achieved in azo coupling reactions[1]. The electronic interplay between the amino, nitro, and nitrile groups is a key factor governing its reactivity. To definitively establish the efficacy of this compound relative to its alternatives, further experimental studies that directly compare these precursors under identical reaction conditions for the synthesis of the same target molecules are warranted. Such studies would provide invaluable data for researchers and chemical process developers in selecting the most efficient synthetic routes.

References

A Researcher's Guide to the Structural Validation of 3-Amino-4-nitrobenzonitrile and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of the analytical techniques used to validate the structure of 3-Amino-4-nitrobenzonitrile, alongside its common isomers, 4-Amino-3-nitrobenzonitrile and 2-Amino-5-nitrobenzonitrile. Due to the limited availability of public experimental data for this compound, this guide utilizes experimental data from its isomers as a benchmark for comparison.

The precise arrangement of functional groups in aromatic systems like aminonitrobenzonitriles can significantly influence their chemical reactivity, biological activity, and pharmacokinetic properties. Therefore, rigorous structural elucidation is paramount. This guide outlines the expected outcomes from key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and provides standardized protocols for these essential experiments.

Comparative Spectroscopic and Physical Data

The following tables summarize the key physical and spectroscopic data for this compound and its isomers. This data is essential for distinguishing between these closely related compounds.

Table 1: Physical and Molecular Properties

PropertyThis compound4-Amino-3-nitrobenzonitrile2-Amino-5-nitrobenzonitrile
Molecular Formula C₇H₅N₃O₂[1][2]C₇H₅N₃O₂C₇H₅N₃O₂[3]
Molecular Weight 163.13 g/mol [1][2]163.13 g/mol [4]163.13 g/mol [3]
CAS Number 99512-10-4[1][2]6393-40-4[4]17420-30-3
Appearance Pale yellow to light brown crystalline powderYellow powderLight yellow to brown powder/crystal
Melting Point (°C) 177-180159-162[4]200-207

Table 2: ¹H and ¹³C NMR Spectral Data Comparison (Predicted for this compound)

Compound Technique Chemical Shift (δ ppm) and Multiplicity
This compound ¹H NMRData not experimentally available. Predicted values would show distinct aromatic proton signals influenced by the ortho amino and nitro groups.
¹³C NMRData not experimentally available. Predicted values would show characteristic shifts for carbons bearing the cyano, nitro, and amino groups, as well as for the other aromatic carbons.
4-Amino-3-nitrobenzonitrile ¹H NMRExperimental data not readily available in cited sources.
¹³C NMRExperimental data not readily available in cited sources.
4-nitrobenzonitrile (for comparison) ¹H NMR (CDCl₃)8.35 (d, J=8.0Hz, 2H), 7.89 (d, J=8.0Hz, 2H)[5]
¹³C NMR (CDCl₃)150.0, 133.4, 124.2, 118.2, 116.7[5]

Table 3: Infrared (IR) Spectroscopy Data Comparison

Compound Functional Group Wavenumber (cm⁻¹)
This compound (Predicted) N-H stretch (amine)3450 - 3300
C≡N stretch (nitrile)~2230 - 2210
Asymmetric NO₂ stretch1550 - 1490
Symmetric NO₂ stretch1380 - 1320
4-Amino-3-nitrobenzonitrile Experimental data not readily available in cited sources.
2-Amino-5-nitrobenzonitrile Experimental data not readily available in cited sources.
Aromatic Nitriles (General) C≡N stretch2240 - 2220

Table 4: Mass Spectrometry (MS) Data Comparison

Compound m/z Assignment
This compound (Predicted) 163[M]⁺ (Molecular Ion)
Fragment ions would correspond to losses of NO₂, CN, and other characteristic fragments.
4-Amino-3-nitrobenzonitrile Experimental data not readily available in cited sources.
2-Amino-5-nitrobenzonitrile (GC-MS) 163, 133, 117[M]⁺ and major fragment ions[3]

Experimental Protocols

The following are generalized protocols for the key analytical techniques required for the structural validation of this compound derivatives. These should be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover a range of 0-10 ppm.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire the carbon NMR spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-160 ppm. A higher number of scans will be necessary compared to the ¹H NMR spectrum.

  • Data Analysis:

    • Process the raw data using appropriate software.

    • Reference the spectra using the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Assign peaks based on chemical shifts, coupling constants, and comparison with data for similar structures.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid, dry sample directly onto the ATR crystal. This is often the simplest method.

    • KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the key functional groups (N-H, C≡N, NO₂, aromatic C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Ionization (EI).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the major fragment ions to deduce the structural components of the molecule.

Structural Validation Workflow

The following diagram illustrates a typical workflow for the structural validation of a newly synthesized batch of a this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Analysis & Validation cluster_outcome Outcome synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ir FTIR purification->ir ms Mass Spectrometry purification->ms data_analysis Compare Experimental Data with Predicted/Reference Spectra nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation pass Validated Structure structure_confirmation->pass fail Structure Inconsistent structure_confirmation->fail

Caption: Workflow for the structural validation of this compound derivatives.

References

Aminobenzonitrile Derivatives: A Comparative Guide to Antiviral and Antiparasitic Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral and antiparasitic activities of various aminobenzonitrile derivatives. The information presented is based on experimental data from peer-reviewed research, offering a valuable resource for identifying promising lead compounds and understanding their mechanisms of action.

Antiviral Activity of Aminobenzonitrile Derivatives

Derivatives of aminobenzonitrile have demonstrated notable efficacy against a range of viruses, particularly Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). The core structure of aminobenzonitrile serves as a versatile scaffold for the synthesis of potent viral inhibitors.

Comparative Efficacy of Anti-HIV-1 Diarylpyrimidine Derivatives

A series of fluorine-substituted diarylpyrimidine derivatives, synthesized using aminobenzonitrile precursors, have shown significant activity against both wild-type and drug-resistant strains of HIV-1. The antiviral potency is attributed to the inhibition of the viral reverse transcriptase enzyme.

Compound IDTargetEC50 (nM)CC50 (µM)Selectivity Index (SI)
24b HIV-1 (Wild-Type)3.60155>43055
HIV-1 (L100I)6.21155>24960
HIV-1 (K103N)7.83155>19796
HIV-1 (Y181C)10.5155>14762
HIV-1 (Y188L)15.2155>10197
HIV-1 (E138K)21.5155>7209
Etravirine HIV-1 (Wild-Type)2.70>100>37037
Nevirapine HIV-1 (Wild-Type)40>100>2500
Table 1: Anti-HIV-1 activity of a fluorine-substituted diarylpyrimidine derivative (24b) compared to established drugs.[1]
Efficacy of an Orally Available HCV Inhibitor

A novel 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivative, L0909, has been identified as a highly effective inhibitor of Hepatitis C Virus (HCV). This compound demonstrates a potent ability to block HCV replication at the entry stage.

Compound IDTarget VirusEC50 (µM)Selectivity Index (SI)
L0909 HCV0.022>600
Table 2: Antiviral activity of the HCV entry inhibitor L0909.

Antiparasitic Activity of Aminobenzonitrile Derivatives

Aminobenzonitrile derivatives have also emerged as a promising class of compounds for the treatment of parasitic diseases, including leishmaniasis, toxoplasmosis, and trypanosomiasis. The versatility of the aminobenzonitrile scaffold allows for the generation of derivatives with potent activity against these neglected tropical diseases.

Antileishmanial and Antitoxoplasmal Activity of Pyrimido[1,2-a]benzimidazoles

Pyrimido[1,2-a]benzimidazoles, synthesized from aminobenzonitrile precursors, have exhibited significant in vitro activity against Leishmania major and Toxoplasma gondii.

Compound IDTarget ParasiteIC50 (µM)Selectivity Index (SI)
2a Leishmania major (promastigotes)0.08>277
Leishmania major (amastigotes)0.09>250
3b Toxoplasma gondii (tachyzoites)2.88.12
Table 3: Antiparasitic activity of pyrimido[1,2-a]benzimidazole derivatives.
Antitrypanosomal and Antileishmanial Activity of 2-Arylquinazolin-4-hydrazines

A series of 2-arylquinazolin-4-hydrazines, which can be synthesized from 2-aminobenzonitriles, have demonstrated broad-spectrum antiparasitic activity.

Compound IDTarget ParasiteIC50 (µM)
3b Leishmania braziliensis (promastigotes)3.85
Leishmania infantum (promastigotes)4.25
Trypanosoma cruzi (epimastigotes)17.95
3c Leishmania braziliensis (promastigotes)4.52
Leishmania infantum (promastigotes)5.61
Trypanosoma cruzi (epimastigotes)11.48
3f Leishmania braziliensis (promastigotes)5.21
Leishmania infantum (promastigotes)12.67
Table 4: Antiparasitic activity of 2-arylquinazolin-4-hydrazine derivatives.[1]

Experimental Protocols

Antiviral Activity Assay (MTT Method)

The antiviral activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the cytopathic effect of the virus on host cells.[1]

  • Cell Seeding: Host cells (e.g., MT-4 for HIV, Huh7.5 for HCV) are seeded in 96-well plates at an appropriate density and incubated to allow for cell adherence.

  • Compound Addition: The test compounds are serially diluted and added to the wells.

  • Viral Infection: A suspension of the virus is added to the wells containing the cells and the test compounds. Control wells with uninfected cells and infected cells without any compound are also included.

  • Incubation: The plates are incubated for a period that allows for viral replication and the development of cytopathic effects.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated further. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the wells is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits the viral cytopathic effect by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%, are calculated. The selectivity index (SI) is determined as the ratio of CC50 to EC50.

In Vitro Antileishmanial Assay

The in vitro activity against Leishmania species is assessed against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.

  • Promastigote Assay:

    • Leishmania promastigotes are cultured in appropriate media.

    • The parasites are seeded in 96-well plates.

    • Serial dilutions of the test compounds are added to the wells.

    • The plates are incubated for 72 hours.

    • Parasite viability is determined using a resazurin-based assay or by direct counting.

    • The 50% inhibitory concentration (IC50) is calculated.

  • Amastigote Assay:

    • Host cells (e.g., macrophages) are seeded in 96-well plates and allowed to adhere.

    • The macrophages are then infected with Leishmania promastigotes, which differentiate into amastigotes within the host cells.

    • Extracellular parasites are removed, and serial dilutions of the test compounds are added.

    • The plates are incubated for a further 72 hours.

    • The cells are fixed and stained, and the number of amastigotes per macrophage is determined by microscopy.

    • The IC50 value is calculated based on the reduction in the number of amastigotes.

In Vitro Antitrypanosomal Assay

The activity against Trypanosoma cruzi is typically evaluated against the epimastigote form of the parasite.

  • Epimastigote Culture: T. cruzi epimastigotes are cultured in a suitable liquid medium.

  • Compound Incubation: The parasites are seeded in 96-well plates, and serial dilutions of the test compounds are added.

  • Incubation: The plates are incubated for 72 hours.

  • Viability Assessment: Parasite viability is assessed using a resazurin-based assay or by direct counting.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated.

Visualizations

Antiviral_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_mechanism Mechanism of Action Studies Compound_Library Aminobenzonitrile Derivative Library Primary_Screening Primary Antiviral Assay (e.g., MTT Assay) Compound_Library->Primary_Screening Hit_Identification Identification of Active Compounds Primary_Screening->Hit_Identification Dose_Response Dose-Response and Cytotoxicity Assays Hit_Identification->Dose_Response Lead_Selection Selection of Lead Compounds Dose_Response->Lead_Selection Target_Identification Target Identification (e.g., Enzyme Inhibition Assay) Lead_Selection->Target_Identification Resistance_Studies Drug Resistance Profiling Target_Identification->Resistance_Studies

Experimental workflow for antiviral drug discovery.

Antiparasitic_Screening_Workflow cluster_in_vitro_parasite In Vitro Antiparasitic Screening Compound_Library_P Aminobenzonitrile Derivative Library Promastigote_Epimastigote_Assay Promastigote/Epimastigote Growth Inhibition Assay Compound_Library_P->Promastigote_Epimastigote_Assay Amastigote_Assay Intracellular Amastigote Inhibition Assay Promastigote_Epimastigote_Assay->Amastigote_Assay Cytotoxicity_Assay Host Cell Cytotoxicity Assay Amastigote_Assay->Cytotoxicity_Assay Lead_Identification Lead Compound Identification Cytotoxicity_Assay->Lead_Identification

Workflow for in vitro antiparasitic screening.

HIV_RT_Inhibition Aminobenzonitrile\nDerivative Aminobenzonitrile Derivative Inhibition Inhibition Aminobenzonitrile\nDerivative->Inhibition HIV Reverse\nTranscriptase HIV Reverse Transcriptase Viral DNA Synthesis Viral DNA Synthesis HIV Reverse\nTranscriptase->Viral DNA Synthesis Viral RNA Viral RNA Viral RNA->HIV Reverse\nTranscriptase Inhibition->HIV Reverse\nTranscriptase

Mechanism of action for anti-HIV derivatives.

References

A Comparative Guide to the Electronic Properties of Aminobenzonitrile Isomers: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative computational analysis of the electronic properties of the three structural isomers of aminobenzonitrile: 2-aminobenzonitrile (ortho), 3-aminobenzonitrile (meta), and 4-aminobenzonitrile (para). The position of the amino group in relation to the electron-withdrawing nitrile group significantly influences the electronic landscape of the molecule, leading to distinct properties that are crucial for applications in medicinal chemistry, materials science, and organic synthesis. This document summarizes key electronic parameters derived from computational studies, outlines a typical experimental protocol for such analyses, and presents a logical workflow for the computational investigation.

Comparative Analysis of Electronic Properties

The electronic properties of the aminobenzonitrile isomers are predominantly governed by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-CN). The relative positions of these substituents on the benzene ring dictate the extent of resonance and inductive effects, leading to variations in their electronic characteristics.

Computational studies, typically employing Density Functional Theory (DFT), provide valuable insights into these properties. The following table summarizes key electronic parameters for the 2-, 3-, and 4-aminobenzonitrile isomers. It is important to note that the precise values can vary depending on the level of theory and basis set used in the calculations.

Property2-Aminobenzonitrile (ortho)3-Aminobenzonitrile (meta)4-Aminobenzonitrile (para)
HOMO Energy (eV) -5.8 to -6.0-6.0 to -6.2-5.7 to -5.9
LUMO Energy (eV) -0.8 to -1.0-0.9 to -1.1-1.0 to -1.2
HOMO-LUMO Gap (eV) 4.8 to 5.25.1 to 5.34.5 to 4.9
Dipole Moment (Debye) ~1.5 - 2.0~3.5 - 4.0~5.5 - 6.0
Ionization Potential (eV) 7.8 to 8.08.0 to 8.27.7 to 7.9
Electron Affinity (eV) 0.3 to 0.50.4 to 0.60.5 to 0.7

Note: The values presented are illustrative and represent typical ranges found in computational chemistry studies. Actual values will depend on the specific computational methodology.

The para isomer generally exhibits the smallest HOMO-LUMO gap, suggesting higher reactivity and greater potential for charge transfer, a property often sought in the design of novel materials.[1] Conversely, the meta isomer tends to have the largest energy gap, indicating greater kinetic stability.[2] The dipole moment is significantly influenced by the vector addition of the individual bond dipoles, with the para isomer displaying the largest dipole moment due to the synergistic alignment of the amino and nitrile group dipoles.[3][4]

Experimental and Computational Protocols

The data presented in this guide is typically generated through computational chemistry, with Density Functional Theory (DFT) being a widely used method for studying the electronic structure of molecules.[5][6]

Computational Methodology: A Generalized Protocol

A standard computational approach for analyzing the electronic properties of aminobenzonitrile isomers involves the following steps:

  • Geometry Optimization: The molecular structure of each isomer is optimized to find its lowest energy conformation. This is commonly performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[7][8]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are carried out to determine various electronic properties. These include:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between them (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.[9]

    • Dipole Moment: The total dipole moment of the molecule is calculated to understand its polarity.

    • Ionization Potential and Electron Affinity: These can be estimated from the HOMO and LUMO energies, respectively, according to Koopmans' theorem, or calculated more accurately using ΔSCF methods.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.[10]

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow for a comparative computational analysis of the electronic properties of aminobenzonitrile isomers.

Computational_Workflow cluster_isomers Isomer Selection cluster_dft DFT Calculations cluster_analysis Data Analysis and Comparison Isomer2 2-Aminobenzonitrile GeoOpt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Isomer2->GeoOpt Isomer3 3-Aminobenzonitrile Isomer3->GeoOpt Isomer4 4-Aminobenzonitrile Isomer4->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc ElecProp Electronic Property Calculation FreqCalc->ElecProp HOMO_LUMO HOMO, LUMO, and Energy Gap ElecProp->HOMO_LUMO Dipole Dipole Moment ElecProp->Dipole IP_EA Ionization Potential & Electron Affinity ElecProp->IP_EA MEP Molecular Electrostatic Potential ElecProp->MEP Comparison Comparative Analysis of Isomers HOMO_LUMO->Comparison Dipole->Comparison IP_EA->Comparison MEP->Comparison

Caption: Logical workflow for the computational analysis of aminobenzonitrile isomers.

References

Characterization of 4-nitrobenzamide derivatives and their antimicrobial activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel 4-nitrobenzamide derivatives reveals their potential as effective antimicrobial agents. Recent studies have focused on the synthesis and characterization of these compounds, evaluating their efficacy against a range of bacterial and fungal pathogens. This guide provides a comprehensive overview of the antimicrobial activity of selected 4-nitrobenzamide derivatives, supported by experimental data and detailed methodologies.

Antimicrobial Activity of 4-Nitrobenzamide Derivatives

The antimicrobial properties of newly synthesized 4-nitrobenzamide derivatives have been investigated against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The results, summarized in Table 1, highlight the varying degrees of efficacy of these compounds. Among the tested derivatives, compounds 3a and 3a1 have demonstrated significant antimicrobial activity.[1][2]

Table 1: In Vitro Antimicrobial Activity of 4-Nitrobenzamide Derivatives

CompoundTarget MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
3a Bacillus cereus (Gram +ve)--
Escherichia coli (Gram -ve)--
3a1 Bacillus cereus (Gram +ve)--
Escherichia coli (Gram -ve)--
VG1 Mixture of microbial cultureNot specified20 nmoles (single dose tested)
VG2 Mixture of microbial cultureNot specified20 nmoles (single dose tested)
A6 Mycobacterium tuberculosis H37Rv-< 0.016
A11 Mycobacterium tuberculosis H37Rv-< 0.016
C1 Mycobacterium tuberculosis H37Rv-< 0.016
C4 Mycobacterium tuberculosis H37Rv-< 0.016
XY-1 Bacillus cereus (Gram +ve)Moderate Activity-
Escherichia coli (Gram -ve)Good Activity (17 mm)-
XY-2 Bacillus cereus (Gram +ve)Moderate Activity-
XY-3 Bacillus cereus (Gram +ve)Equipotent to Standard (18 mm)-
Streptomycin Bacillus cereus (Gram +ve)--
Escherichia coli (Gram -ve)--

Note: Some data for zone of inhibition and MIC were not available in the provided search results.

Experimental Protocols

Synthesis of 4-Nitrobenzamide Derivatives (Schiff Bases)

The synthesis of Schiff base derivatives of 4-nitrobenzamide involves the condensation of 4-nitrobenzamide with various aromatic aldehydes.[2]

General Procedure:

  • An equimolar solution of 4-nitrobenzamide (1.0 g) and a substituted aromatic aldehyde (e.g., 2-nitrobenzaldehyde for compound 3a ) is prepared in methanol (25 mL).

  • A few drops of concentrated sulfuric acid are added as a catalyst.

  • The reaction mixture is refluxed for 4-5 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the solvent is removed under reduced pressure.

  • The resulting residue is poured into ice-cold water.

  • The solid product is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol.

The synthesized compounds are then characterized by various spectroscopic techniques, including FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][2]

Antimicrobial Screening

The antimicrobial activity of the synthesized compounds is evaluated using the disc diffusion method.[2]

Procedure:

  • Nutrient agar plates are prepared and inoculated with the test microorganisms.

  • Sterile filter paper discs (6 mm in diameter) are impregnated with a solution of the test compound (e.g., 200 µg/ml in a suitable solvent).

  • The impregnated discs are placed on the surface of the agar plates.

  • A standard antibiotic (e.g., Ciprofloxacin) is used as a positive control.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The diameter of the zone of inhibition around each disc is measured in millimeters.

Proposed Mechanism of Action

While the precise signaling pathways for the antimicrobial action of these specific 4-nitrobenzamide derivatives are not fully elucidated in the provided literature, a common mechanism for nitroaromatic compounds involves the enzymatic reduction of the nitro group within the microbial cell. This process can lead to the generation of reactive nitrogen species that are toxic to the cell. These reactive species can cause damage to cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.

For antimycobacterial agents like the dinitrobenzamide derivatives, a proposed target is the decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall.[3] Inhibition of this enzyme disrupts the formation of the cell wall, leading to bacterial death.

Below is a generalized workflow for the synthesis and evaluation of 4-nitrobenzamide derivatives.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_screening Antimicrobial Screening 4-Nitrobenzamide 4-Nitrobenzamide Condensation Condensation 4-Nitrobenzamide->Condensation Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Condensation Schiff_Base_Derivative Schiff_Base_Derivative Condensation->Schiff_Base_Derivative FT-IR FT-IR Schiff_Base_Derivative->FT-IR NMR NMR Schiff_Base_Derivative->NMR Mass_Spec Mass_Spec Schiff_Base_Derivative->Mass_Spec Disc_Diffusion Disc_Diffusion Mass_Spec->Disc_Diffusion Zone_of_Inhibition Zone_of_Inhibition Disc_Diffusion->Zone_of_Inhibition

Caption: Workflow for Synthesis and Antimicrobial Screening.

The following diagram illustrates a proposed general mechanism of action for nitroaromatic antimicrobial compounds.

Mechanism_of_Action cluster_cell Inside Microbial Cell Nitroaromatic_Compound Nitroaromatic_Compound Microbial_Cell Microbial_Cell Nitroaromatic_Compound->Microbial_Cell Nitroreductase Nitroreductase Reactive_Nitrogen_Species Reactive_Nitrogen_Species Nitroreductase->Reactive_Nitrogen_Species Reduction Cellular_Damage Cellular_Damage Reactive_Nitrogen_Species->Cellular_Damage Oxidative Stress Cell_Death Cell_Death Cellular_Damage->Cell_Death

Caption: Proposed Mechanism of Action of Nitroaromatics.

References

A Comparative Guide to 3-Amino-2-nitrobenzonitrile and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Aminonitrobenzonitriles are a class of aromatic organic compounds that serve as pivotal intermediates in the synthesis of a wide array of more complex molecules. Characterized by a benzene ring substituted with an amino (-NH₂), a nitro (-NO₂), and a cyano (-CN) group, these isomers are foundational building blocks in the pharmaceutical and dye manufacturing industries.[1][2][3] The specific arrangement of these functional groups on the aromatic ring significantly influences the molecule's physicochemical properties and chemical reactivity, making the selection of the correct isomer critical for successful synthetic outcomes. This guide provides a detailed comparison of 3-Amino-2-nitrobenzonitrile and two of its common isomers, 4-Amino-3-nitrobenzonitrile and 2-Amino-5-nitrobenzonitrile, with a focus on their properties, reactivity, and applications, supported by experimental data and protocols.

Physicochemical Properties

The physical properties of these isomers, such as melting point and appearance, are distinct and are crucial for their identification and handling in a laboratory setting. A summary of these properties is presented below.

Property3-Amino-2-nitrobenzonitrile4-Amino-3-nitrobenzonitrile2-Amino-5-nitrobenzonitrile
CAS Number 408502-45-4[4]6393-40-4[5]17420-30-3[6]
Molecular Formula C₇H₅N₃O₂[4]C₇H₅N₃O₂[5]C₇H₅N₃O₂[6]
Molecular Weight 163.13 g/mol [4]163.13 g/mol [5]163.13 g/mol [6]
Melting Point Not available159-162 °C[5]200-207 °C[7]
Appearance --Yellow to brown powder[1][6]

Comparative Reactivity and Electronic Effects

The reactivity of aminonitrobenzonitrile isomers is predominantly governed by the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups. The positions of these groups dictate the electron density on the aromatic ring and the nucleophilicity of the amino group, which is a key factor in their synthetic utility.

  • 3-Amino-2-nitrobenzonitrile : The amino group is positioned ortho to a powerful electron-withdrawing nitro group and meta to the cyano group. The strong induction and resonance effects of the adjacent nitro group significantly decrease the electron density and basicity of the amino group, thereby reducing its nucleophilic reactivity.

  • 4-Amino-3-nitrobenzonitrile : In this isomer, the amino group is para to the cyano group and ortho to the nitro group. Both substituents are strongly electron-withdrawing and are positioned to exert their maximum deactivating effect on the amino group, making it the least reactive among the three isomers in reactions involving nucleophilic attack by the amine.

  • 2-Amino-5-nitrobenzonitrile : Here, the amino group is ortho to the cyano group and meta to the nitro group. The proximity of the cyano group provides significant deactivation. However, with the powerful nitro group in the meta position, its deactivating resonance effect on the amino group is less pronounced compared to the ortho or para positions. This may render the amino group in this isomer slightly more nucleophilic compared to its 3-amino-2-nitro and 4-amino-3-nitro counterparts.

The general principle is that the reactivity of the amino group is inversely proportional to the degree of electron withdrawal by the -NO₂ and -CN groups.[8] This differential reactivity can be exploited to achieve regioselective reactions, which is a critical aspect in the synthesis of complex molecules.[8]

G Logical Diagram of Substituent Effects on Amino Group Reactivity 3A2N 3-Amino-2-nitrobenzonitrile EWG_Ortho_Para Strong Deactivation (-NO2, -CN at ortho/para) 3A2N->EWG_Ortho_Para -NO2 is ortho EWG_Meta Moderate Deactivation (-NO2, -CN at meta) 3A2N->EWG_Meta -CN is meta 4A3N 4-Amino-3-nitrobenzonitrile 4A3N->EWG_Ortho_Para -NO2 is ortho, -CN is para 2A5N 2-Amino-5-nitrobenzonitrile 2A5N->EWG_Ortho_Para -CN is ortho 2A5N->EWG_Meta -NO2 is meta Low_Reactivity Lower Nucleophilicity EWG_Ortho_Para->Low_Reactivity High_Reactivity Higher Nucleophilicity EWG_Meta->High_Reactivity relative

Substituent effects on amino group reactivity.

Applications in Synthesis

The primary utility of aminonitrobenzonitrile isomers lies in their role as versatile precursors for synthesizing more complex organic molecules, especially heterocyclic compounds.[1][2] They are particularly valuable in the pharmaceutical industry for creating biologically active compounds.[3] A common synthetic strategy involves the reduction of the nitro group to a second amino group, forming a diaminobenzonitrile. This intermediate can then undergo intramolecular cyclization or condensation reactions to form fused heterocyclic systems like benzimidazoles, which are common scaffolds in drug discovery. The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic potential.[9]

Experimental Protocol: Synthesis of 4-Amino-3-nitrobenzonitrile

This protocol describes a representative synthesis for one of the isomers, 4-Amino-3-nitrobenzonitrile, starting from 4-acetamidobenzonitrile. The procedure involves two main steps: nitration of the aromatic ring followed by acidic hydrolysis of the acetamido protecting group.[10]

Materials:

  • 4-Acetamidobenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice

  • 4N Hydrochloric Acid (HCl)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Nitration:

    • In a flask, dissolve 4-acetamidobenzonitrile (9.40 g) in concentrated sulfuric acid (80 ml). The dissolution process should be conducted in an ice bath to maintain a low temperature.

    • While stirring and keeping the temperature between 5-10 °C, add potassium nitrate in small portions.

    • Continue stirring the reaction mixture at 5-10 °C for 2 hours.

    • Pour the reaction mixture into ice water. The product, 4-acetamido-3-nitrobenzonitrile, will precipitate as crystals.

    • Collect the crystals by suction filtration.

  • Hydrolysis:

    • Transfer the collected crystals to a flask containing 4N hydrochloric acid (100 ml).

    • Reflux the mixture for 2 hours to hydrolyze the acetamido group.

    • After reflux, allow the mixture to cool to room temperature.

    • Collect the resulting crystals of 4-amino-3-nitrobenzonitrile by filtration.

    • Wash the crystals with water and dry them under reduced pressure to obtain the final product (yield approx. 7.22 g).[10]

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Concentrated acids are highly corrosive; appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

G Workflow for Synthesis of 4-Amino-3-nitrobenzonitrile A Start: 4-Acetamidobenzonitrile B Dissolve in conc. H₂SO₄ (Ice Bath) A->B C Add KNO₃ portion-wise (Stir at 5-10°C, 2h) B->C D Pour into ice-water C->D E Filter to collect 4-Acetamido-3-nitrobenzonitrile D->E F Add 4N HCl (Reflux for 2h) E->F G Cool to room temperature F->G H Filter, wash with water, and dry G->H I End Product: 4-Amino-3-nitrobenzonitrile H->I

Synthesis workflow for 4-Amino-3-nitrobenzonitrile.

Conclusion

3-Amino-2-nitrobenzonitrile and its isomers are valuable chemical intermediates whose utility is defined by the substitution pattern on the benzene ring. The electronic effects of the amino, nitro, and cyano groups dictate the reactivity of each isomer, allowing chemists to select the most appropriate starting material for a given synthetic target. Understanding these nuances is essential for researchers in drug development and materials science to efficiently design and execute synthetic routes to complex, high-value molecules.

References

Safety Operating Guide

Proper Disposal of 3-Amino-4-nitrobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-Amino-4-nitrobenzonitrile should be treated as hazardous waste and disposed of through a licensed chemical waste disposal contractor.[1] In-lab treatment or neutralization is not recommended due to the potential for hazardous reactions.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are intended for researchers, scientists, and drug development professionals.

Hazard and Safety Summary

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[1] Adherence to proper personal protective equipment (PPE) and handling procedures is mandatory.

Hazard ClassGHS PictogramPrecautionary Statement Summary
Acute Toxicity (Oral), Category 4Exclamation MarkHarmful if swallowed. Wash thoroughly after handling.[1]
Acute Toxicity (Dermal), Category 4Exclamation MarkHarmful in contact with skin. Wear protective gloves.[1]
Skin Irritation, Category 2Exclamation MarkCauses skin irritation. Wear protective gloves.[1]
Eye Irritation, Category 2AExclamation MarkCauses serious eye irritation. Wear eye/face protection.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through collection and transfer to a licensed hazardous waste disposal service.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Conduct all handling and waste collection activities in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Avoid generating dust when handling the solid chemical.[1]

2. Waste Collection:

  • Solid Waste: Carefully sweep or transfer any solid this compound waste into a designated hazardous waste container.[1] This container should be durable, leak-proof, and compatible with the chemical.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, or absorbent pads, must also be disposed of as hazardous waste in the same container.

  • Empty Containers: Treat empty containers of this compound as hazardous.[1] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.[1]

3. Waste Labeling and Storage:

  • Tightly seal the hazardous waste container.[1]

  • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Store the sealed and labeled container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][3]

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not allow the chemical to enter drains, soil, or waterways.[1][3]

Spill Management

In the event of a spill:

  • Restrict access to the area.[1]

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[3]

  • Carefully sweep the absorbed material into a designated hazardous waste container.[1][3]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and follow your institution's emergency procedures.[2]

Disposal Workflow

G A Waste Generation (Solid this compound or contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated Hazardous Waste Container B->C D Tightly Seal and Label Container with Chemical Name and Hazard Information C->D E Store in a Secure, Ventilated Area Away from Incompatibles D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Disposal by Licensed Hazardous Waste Contractor F->G

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.